(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPABDPNGQMUFH-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123053-48-5 | |
| Record name | (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Comprehensive Technical Overview
This technical guide provides an in-depth analysis of the physical and chemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative.[1] This compound serves as a significant building block in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals.[1] Its unique structure, featuring a methyl group on the pyrrolidine ring, imparts specific stereochemical properties that are crucial for its biological activity.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support its application.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2][3] |
| Appearance | White to off-white or beige crystalline solid/powder | [2][4] |
| Melting Point | Approximately 340°C | [2] |
| Solubility | Soluble in water and common organic solvents.[2] High solubility in polar solvents is noted.[1] | N/A |
| Specific Rotation ([α]₂₀ᴰ) | +15.6° (c = 1 in H₂O) | [2] |
| Purity | Typically >95% (determined by HPLC)[2], one supplier specifies 97%[4]. | N/A |
| Stability | Stable under inert atmosphere; should be stored at room temperature away from moisture.[2] | N/A |
| SMILES | O=C([C@]1(C)NCCC1)O.[H]Cl | [2] |
| InChIKey | YWPABDPNGQMUFH-FYZOBXCZSA-N | [2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for ensuring its quality and reproducibility in research and development.
Synthesis via Asymmetric Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be achieved through various methods, including asymmetric synthesis or chiral resolution of a racemic mixture.[1]
A. Asymmetric Synthesis from Chiral Precursors: This method involves the formation of the pyrrolidine ring through cyclization reactions, followed by the introduction of the carboxylic acid group via oxidation.[1]
B. Chiral Resolution of Racemic 2-Methylproline Derivatives:
-
Diastereomeric Salt Formation: A common method involves using a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts with the racemic mixture.[1] The (R)-enantiomer-tartrate salt can be selectively crystallized from a solvent like ethanol.[1]
-
Enzymatic Resolution: Enzymes like Candida antarctica lipase B (CAL-B) can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.[1]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase column is essential for separating the (R) and (S) enantiomers to determine enantiomeric excess.
-
Mobile Phase: A suitable mixture of organic solvents (e.g., hexane, ethanol) is used. The exact composition depends on the column and specific method.
-
Sample Preparation: A dilute solution of the compound is prepared in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the retention times and peak areas of the enantiomers are recorded. Purity is calculated based on the relative peak areas. A purity of over 95% is typically expected.[2]
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of the compound.
-
Sample Preparation: A solution of 5-25 mg of the compound is prepared in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, Methanol-d₄).[5] Tetramethylsilane (TMS) can be used as an internal standard.[5]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.[5]
-
¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl group, the methylene protons of the pyrrolidine ring, and the N-H proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide signals corresponding to the different carbon atoms in the molecule, including the quaternary carbon at the C2 position.
Thermal Analysis by Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
Thermal analysis provides information about the stability of the compound at elevated temperatures.[1]
-
Instrumentation: A simultaneous TGA-DSC instrument.
-
Sample Preparation: A small, accurately weighed sample is placed in an appropriate pan (e.g., aluminum).
-
Analysis: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen). The TGA curve shows mass loss as a function of temperature, indicating decomposition, while the DSC curve shows heat flow, indicating thermal events like melting and decomposition.
Key Applications and Logical Workflow
This compound is a versatile molecule with several important applications in scientific research and industrial processes.
Major Applications
-
Asymmetric Synthesis: It is used as a chiral auxiliary or catalyst to produce enantiomerically pure compounds, which is critical for many pharmaceuticals.[1][2]
-
Peptide Synthesis: Its structural similarity to proline makes it a valuable building block in the synthesis of peptides.[1][2]
-
Pharmacological Research: The compound is investigated for its potential therapeutic effects, particularly in neurological disorders, due to its ability to modulate enzymatic pathways.[1][2]
Diagrams
Caption: General workflow for the synthesis of this compound.
References
- 1. Buy this compound | 123053-48-5 [smolecule.com]
- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Chiral Scaffold for Advanced Drug Discovery
CAS Number: 123053-48-5 Molecular Formula: C₆H₁₂ClNO₂ Molecular Weight: 165.62 g/mol
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a specialized chiral building block with significant applications in medicinal chemistry and asymmetric synthesis. Its rigid pyrrolidine framework, featuring a quaternary stereocenter, makes it a valuable starting material for the development of complex molecular architectures, particularly in the pursuit of novel therapeutics for neurological disorders.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, designed for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[1] The presence of both a carboxylic acid and a hydrochloride salt imparts solubility in water and some organic solvents.[2] Its chiral nature is a key feature, driving its use in stereoselective synthesis.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | Typically ≥97% or 98% | - |
| Synonym(s) | (R)-2-Methylproline hydrochloride, H-alpha-Methyl-D-proline hydrochloride | [4] |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound is a critical step for its application in chiral synthesis. Methodologies primarily involve asymmetric synthesis from chiral precursors or the resolution of a racemic mixture.
Asymmetric Synthesis
A common strategy for the synthesis of the enantiomer, (S)-2-Methylpyrrolidine-2-carboxylic acid, involves a multi-step process starting from (S)-proline. This can be logically adapted to produce the (R)-enantiomer by starting with (R)-proline. A representative synthetic workflow is outlined below.
References
- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 3. Buy this compound | 123053-48-5 [smolecule.com]
- 4. CAS # 63399-77-9, (R)-2-Methylproline, H-alpha-Methyl-D-proline, (R)-2-Methylpyrrolidine-2-carboxylic acid - chemBlink [chemblink.com]
An In-depth Technical Guide to the Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid, serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid, methylated pyrrolidine structure is instrumental in the design of novel therapeutics and as a chiral auxiliary in asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic routes, complete with detailed experimental protocols, quantitative data, and workflow visualizations to support researchers in this field.
Synthetic Strategies and Methodologies
The enantioselective synthesis of this compound can be broadly approached through two main strategies: asymmetric synthesis from a chiral precursor and chiral resolution of a racemic mixture.
Asymmetric Synthesis from (S)-Proline
A common and effective method involves the stereospecific methylation of the α-carbon of (S)-proline. This multi-step synthesis leverages the inherent chirality of the starting material to establish the desired (R)-configuration at the newly formed quaternary stereocenter. The general workflow involves the formation of a protected azetidinone intermediate, followed by diastereoselective methylation and subsequent hydrolysis.
Chiral Resolution of Racemic 2-Methylpyrrolidine-2-carboxylic acid
An alternative approach involves the non-stereoselective synthesis of the racemic 2-methylpyrrolidine-2-carboxylic acid, followed by resolution of the enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid. The desired (R)-enantiomer can then be isolated through fractional crystallization.
Industrial Scale Cyanohydrin Route
For larger scale production, a cyanohydrin-based route is often employed. This method begins with the condensation of 5-hydroxy-2-pentanone with potassium cyanide to form a cyanohydrin, which is then hydrolyzed to the racemic amino acid. Subsequent resolution with D-tartaric acid separates the enantiomers, followed by intramolecular amidation to form the pyrrolidine ring.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the different synthetic approaches.
Table 1: Asymmetric Synthesis from (S)-Proline
| Step | Product | Starting Material | Key Reagents | Yield | Purity/ee | Reference |
| Azetidinone Formation | Azetidinone Intermediate | (S)-Proline | Chloral hydrate, MgSO₄ | 40% | - | [2][3] |
| Methylation | Methylated Azetidinone | Azetidinone Int. | LDA, Methyl iodide | 39% | - | [2][3] |
| Hydrolysis & Purification | (R)-2-Methylpyrrolidine-2-carboxylic acid | Methylated Azet. | 6M HCl, Amberlyst A21 | 38% | >95% ee | [3] |
Table 2: Chiral Resolution via Diastereomeric Salt Formation
| Step | Product | Starting Material | Key Reagents | Yield/Conversion | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Racemic Synthesis | Racemic 2-Methylpyrrolidine-2-carboxylic acid | 5-Hydroxy-2-pentanone, KCN | HCl | 95% (cyanohydrin) | - | - | [1] |
| Resolution | Diastereomeric salt | Racemic amino acid | D-Tartaric acid | - | 98% de | - | [1] |
| Cyclization | (R)-2-Methylpyrrolidine-2-carboxylic acid | Resolved amino acid | - | 85% | - | 99% ee | [1] |
| Initial Resolution | (R)-2-methylpyrrolidine L-tartrate | Racemic 2-methylpyrrolidine | L-tartaric acid | - | - | >50% ee | [2] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis from (S)-Proline
This protocol details the three-step synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid from (S)-proline.[2][3]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the azetidinone intermediate as a white solid (Yield: 10.2 g, 40%).
Step 2: Methylation of Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone as a light yellow oil (Yield: 430 mg, 39%).
Step 3: Hydrolysis to this compound
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the hydrochloride salt as a white solid (Yield: 160 mg).
-
For purification to the zwitterionic form, dissolve the crude product in methanol and pass it through an Amberlyst A21 resin column, eluting with water, to obtain a white solid (Yield: 81 mg, 38%).
Protocol 2: Resolution of Racemic 2-Methylpyrrolidine
This protocol outlines the resolution of racemic 2-methylpyrrolidine using L-tartaric acid.[2]
-
Hydrogenate 2-methylpyrroline in an alcohol solvent using a platinum catalyst to obtain racemic 2-methylpyrrolidine.
-
Remove the hydrogenation catalyst by filtration.
-
Dissolve L-tartaric acid in the mixture to form a solution.
-
Induce crystallization of (R)-2-methylpyrrolidine L-tartrate from the solution.
-
Isolate the crystalline (R)-2-methylpyrrolidine L-tartrate by filtration. The initial product should have an optical purity of at least 50% ee.
-
Further recrystallization steps can be performed to enhance the enantiomeric excess.
Visualized Workflows
The following diagrams illustrate the logical flow of the synthetic pathways described.
Caption: Asymmetric synthesis workflow from (S)-Proline.
References
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Comprehensive Structural and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral building block of significant interest in medicinal chemistry and organic synthesis. This document collates available physicochemical data, details experimental methodologies for its characterization, and presents logical workflows for its analysis and application.
Core Compound Properties
This compound is a white to off-white crystalline solid. As a derivative of the amino acid proline, it possesses a chiral center at the C2 position, making it a valuable component in the synthesis of enantiomerically pure pharmaceuticals.[1] Its constrained pyrrolidine ring influences the conformational properties of molecules into which it is incorporated.
| Property | Value | Source |
| CAS Number | 123053-48-5 | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][3][4] |
| Molecular Weight | 165.62 g/mol | [1][3][4][5] |
| Melting Point | ~340 °C | [1] |
| Physical Form | White to beige powder or crystals | [5] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water | [6] |
Spectroscopic and Structural Characterization
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: 1H and 13C NMR Data for the (S)-enantiomer
| Nucleus | Chemical Shift (δ) ppm | Multiplicity/Coupling Constants |
| 1H NMR | ||
| CH₃ | 1.64 | s |
| CH₂ (ring) | 1.94-2.17 | m |
| CH₂ (ring) | 2.35-2.43 | m |
| CH₂ (ring) | 3.36-3.47 | m |
| 13C NMR | ||
| CH₃ | 21.44 | |
| CH₂ (ring) | 23.30 | |
| CH₂ (ring) | 35.73 | |
| CH₂ (ring) | 45.57 | |
| C (quaternary) | 70.79 | |
| C=O | 177.38 |
Note: Data corresponds to the (S)-enantiomer and is expected to be identical for the (R)-enantiomer.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in the molecule.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O (Carboxylic acid) |
| 2500-3300 | O-H (Carboxylic acid), N-H (Amine hydrochloride) |
| 2800-3000 | C-H (Aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 4: Mass Spectrometry Data
| Technique | [M+H]⁺ (m/z) |
| High-Resolution Mass Spectrometry (HRMS) | 165.0557 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition:
-
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure the instrument is properly calibrated to obtain accurate mass measurements.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.
Synthesis and Application Workflow
The synthesis and application of this compound typically follow a structured workflow, from its preparation to its incorporation into target molecules.
Synthesis and application workflow.
Biological Relevance and Potential Signaling Pathways
(R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives are of interest in drug discovery, particularly for neurological disorders, due to their potential to modulate the activity of various enzymes and receptors.[1][6] The pyrrolidine scaffold is a privileged structure in medicinal chemistry and has been incorporated into inhibitors of several key biological targets.
The diagram below illustrates a generalized signaling pathway where a drug candidate derived from this compound might act as an inhibitor.
Inhibition of a biological target.
Conclusion
This compound is a well-characterized chiral building block with significant potential in the development of new therapeutics. Its rigid structure and defined stereochemistry make it an attractive starting material for the synthesis of complex molecular targets. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable compound. Further research into its biological activities and applications is likely to uncover new opportunities for its use in drug discovery and development.
References
- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 5. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]
- 6. Buy this compound | 123053-48-5 [smolecule.com]
An In-depth Technical Guide to (2R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride for Researchers and Drug Development Professionals
IUPAC Name: (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Abstract
(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral cyclic amino acid analog that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold, coupled with a chiral quaternary center, makes it a valuable building block for the stereoselective synthesis of complex molecules and a compelling scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role as a chiral auxiliary and its emerging potential in targeting neurological disorders through the modulation of enzymatic pathways. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 123053-48-5 | [1] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Melting Point | Approximately 340°C | [1] |
| InChI | InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m1./s1 | [1] |
| SMILES | C[C@@]1(CCCN1)C(=O)O.Cl | [1] |
| Purity | Typically >95% (determined by HPLC) | [1] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹³C NMR | Distinct signals at δ 62.5 (C2), 179.8 (COOH), and 24.1 (CH₃) |
| FT-IR | Characteristic peaks at 1740 cm⁻¹ (C=O stretch) and a broad band between 2500–3000 cm⁻¹ (carboxylic acid O-H stretch) |
Synthesis
The enantiomerically pure synthesis of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride can be achieved through various strategies, including chiral resolution of a racemic mixture or asymmetric synthesis starting from a chiral precursor. Below is a detailed experimental protocol adapted from the synthesis of its (S)-enantiomer, which can be modified by starting with (R)-proline.
Asymmetric Synthesis from (R)-Proline
This multi-step synthesis involves the formation of a protected intermediate, diastereoselective methylation, and subsequent hydrolysis to yield the final product.
Experimental Protocol:
Step 1: Synthesis of the Azetidinone Intermediate
-
Suspend (R)-proline (1 equivalent) and chloral hydrate (2.1 equivalents) in acetonitrile.
-
Add magnesium sulfate (MgSO₄) to the suspension.
-
Heat the mixture at 60°C for 24 hours, then stir at room temperature for an additional 48 hours.
-
Filter the mixture and wash the solid residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Dry the organic phase with MgSO₄, filter, and concentrate.
-
Recrystallize the crude product from ethanol to obtain the solid azetidinone intermediate.
Step 2: Diastereoselective Methylation
-
Prepare a solution of the azetidinone intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a cold 2M solution of lithium diisopropylamide (LDA) (1.2 equivalents) dropwise to the solution.
-
After 30 minutes, add methyl iodide (CH₃I) (2 equivalents).
-
Allow the reaction mixture to warm to -30°C over a period of 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform (CHCl₃).
-
Wash the combined organic extracts with brine, dry with MgSO₄, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the methylated azetidinone.
Step 3: Hydrolysis to (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
-
Add the methylated azetidinone (1 equivalent) to 6M hydrochloric acid (HCl).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and allowing it to stand for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of (2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride make it a versatile tool in both drug discovery and asymmetric synthesis.
Biological Activity and Therapeutic Potential
This compound has shown potential in the treatment of neurological disorders due to its ability to modulate enzymatic pathways involved in neurotransmitter regulation.[1][2]
Mechanism of Action: Glycine Transporter 1 (GlyT1) Inhibition
(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride acts as an inhibitor of the glycine transporter 1 (GlyT1) with an IC₅₀ of approximately 200 nM.[1] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, the compound increases the concentration of glycine in the synapse, which in turn potentiates the activity of N-methyl-D-aspartate (NMDA) receptors. This mechanism is of significant interest for the development of therapeutics for cognitive disorders.
Other Potential Targets
This compound also acts as a transition-state analog for prolyl oligopeptidase (POP), an enzyme implicated in neurodegeneration.[1] Furthermore, proline derivatives, in general, have been investigated as inhibitors for a variety of enzymes, including angiotensin-converting enzyme (ACE), matrix metalloproteases (MMPs), and metallo-β-lactamases.
Asymmetric Synthesis
(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride serves as a valuable chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. A key application is in the α-alkylation of ketones.
Experimental Protocol: Asymmetric α-Alkylation of Cyclohexanone
Step 1: Formation of the Chiral Enamine
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone (1 equivalent), (R)-2-methylpyrrolidine (1.2 equivalents), and anhydrous benzene.
-
Reflux the mixture for 12-24 hours, or until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral enamine, which is used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude enamine from the previous step in a mixture of anhydrous diethyl ether and 1,2-dimethoxyethane (DME) (4:1 v/v).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature at -78°C.
-
Stir the resulting solution for 2 hours at this temperature.
-
Add benzyl bromide (1.1 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78°C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by adding 10% hydrochloric acid.
-
Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the enantioenriched α-alkylated ketone.
Peptide Synthesis
As a proline analog, (2R)-2-Methylpyrrolidine-2-carboxylic acid can be incorporated into peptide sequences to introduce conformational constraints and enhance metabolic stability.[1] The methyl group at the α-position sterically hinders enzymatic cleavage, making peptides containing this residue more resistant to degradation. It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols. The general workflow for SPPS is outlined below.
Conclusion
(2R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral building block with significant potential in both synthetic and medicinal chemistry. Its utility as a chiral auxiliary for the stereoselective synthesis of organic molecules is well-established. Furthermore, its emerging role as a modulator of key neurological targets, such as the glycine transporter 1, opens up new avenues for the development of novel therapeutics for cognitive and other neurological disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the diverse applications of this versatile compound.
References
In-Depth Technical Guide: (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative. Its distinct structure, featuring a methyl group on the pyrrolidine ring, establishes it as a significant building block in organic synthesis and medicinal chemistry.
Physicochemical Data
The fundamental quantitative data for this compound are summarized below. This information is critical for experimental design, stoichiometric calculations, and analytical characterization.
| Identifier | Value |
| IUPAC Name | (2R)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride |
| CAS Number | 123053-48-5[1][2][3][4] |
| Molecular Formula | C₆H₁₂ClNO₂[1][2][3][4][5] |
| Molecular Weight | 165.62 g/mol [1][3][4][6][7][8] |
| Canonical SMILES | C[C@@]1(CCCN1)C(=O)O.Cl |
| InChI Key | YWPABDPNGQMUFH-FYZOBXCZSA-N |
Molecular Structure and Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula, C₆H₁₂ClNO₂, dictates the following calculation:
Experimental Protocol: Molecular Weight Calculation
-
Identify Constituent Elements: The elements present are Carbon (C), Hydrogen (H), Chlorine (Cl), Nitrogen (N), and Oxygen (O).
-
Determine Atom Count: Based on the molecular formula, there are 6 Carbon atoms, 12 Hydrogen atoms, 1 Chlorine atom, 1 Nitrogen atom, and 2 Oxygen atoms.
-
Obtain Standard Atomic Weights: Utilize the standard atomic weights for each element:
-
C: 12.011 u
-
H: 1.008 u
-
Cl: 35.453 u
-
N: 14.007 u
-
O: 15.999 u
-
-
Calculate Total Mass for Each Element:
-
Mass of Carbon = 6 * 12.011 u = 72.066 u
-
Mass of Hydrogen = 12 * 1.008 u = 12.096 u
-
Mass of Chlorine = 1 * 35.453 u = 35.453 u
-
Mass of Nitrogen = 1 * 14.007 u = 14.007 u
-
Mass of Oxygen = 2 * 15.999 u = 31.998 u
-
-
Sum Elemental Masses: The molecular weight is the sum of these masses.
-
Molecular Weight = 72.066 + 12.096 + 35.453 + 14.007 + 31.998 = 165.62 g/mol
-
This calculated value is consistent with figures published in chemical databases and by suppliers.[1][2][3][4][6][7][8]
Visualization of Key Information
The following diagram illustrates the logical relationship between the compound's name, its structural representation, and its key physicochemical properties.
References
- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. smolecule.com [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 5. 123053-48-5|this compound|BLD Pharm [bldpharm.com]
- 6. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]
- 8. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a chiral non-proteinogenic amino acid derivative, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block for pharmaceuticals, particularly those targeting neurological conditions, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the solubility profile of this compound, detailing its solubility in various solvents, outlining experimental protocols for solubility determination, and exploring its biological context as a potential modulator of enzymatic pathways.
Physicochemical Properties
This compound is a white to off-white crystalline solid.[2][3] Its molecular structure, featuring a pyrrolidine ring with a methyl and a carboxylic acid group at the second position, along with its hydrochloride salt form, dictates its physical and chemical characteristics.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 123053-48-5 | [1][3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][3] |
| Molecular Weight | 165.62 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | Approximately 340°C | [2][3] |
| Purity | Typically >95% (determined by HPLC) | [2][3] |
Solubility Profile
The presence of both a polar carboxylic acid group and an ionizable hydrochloride salt moiety significantly influences the solubility of this compound. This structure confers high solubility in polar solvents.[1][4]
Aqueous Solubility
As a hydrochloride salt, the compound exhibits high solubility in water.[1][2][4] The ionic interactions of the hydrochloride and the hydrogen bonding capacity of the carboxylic acid group with water molecules contribute to its ready dissolution in aqueous media.[1][4] One source indicates a water solubility of greater than 100 mg/mL.[2] For the closely related parent compound, L-proline, the aqueous solubility is reported to be 162.3 g in 100 mL of water at 25°C.[5]
Solubility in Organic Solvents
This compound is also soluble in common organic solvents.[2]
-
Polar Protic Solvents: The compound shows considerable solubility in alcoholic solvents such as methanol and ethanol.[1][4] This is due to the ability of these solvents to form hydrogen bonds with the carboxylic acid and the nitrogen atom of the pyrrolidine ring.[1][4] For the parent compound, L-proline, the solubility in ethanol is 1.55 g in 100 ml at 35°C.[5]
-
Polar Aprotic Solvents: Solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is also observed.[1][4]
Table 2: Summary of Qualitative and Semi-Quantitative Solubility Data
| Solvent | Solubility Description | Reported Value (if available) | Reference |
| Water | High | > 100 mg/mL | [2] |
| Methanol | Soluble | Not specified | [1][4] |
| Ethanol | Soluble | Not specified | [1][4] |
| DMSO | Soluble | Not specified | [1][4] |
Experimental Protocols for Solubility Determination
A precise determination of solubility is crucial for various applications in drug development, including formulation and in vitro assay design. The following outlines a general experimental workflow for determining the kinetic solubility of this compound.
Kinetic Solubility Assay Workflow
This protocol is adapted from standard high-throughput kinetic solubility screening methods.
Caption: Experimental workflow for kinetic solubility determination.
Detailed Methodologies
3.2.1. Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (polypropylene for sample preparation, filter plates for separation)
-
Automated liquid handler (optional)
-
Plate shaker with temperature control
-
Centrifuge with plate rotor (optional)
-
HPLC-UV or LC-MS system for analysis
3.2.2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Serial Dilution: If necessary, perform serial dilutions of the stock solution in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solutions to the wells of a 96-well plate.
-
Addition of Aqueous Buffer: Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.
-
Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow for equilibration.
-
Separation of Undissolved Compound: Use a filter plate to separate any precipitate from the solution. Alternatively, centrifuge the plate at high speed and collect the supernatant.
-
Analysis: Analyze the concentration of the compound in the filtrate or supernatant using a suitable analytical method such as HPLC-UV or LC-MS.
-
Quantification: Determine the solubility by comparing the measured concentration to a standard curve prepared in the same buffer system.
Biological Context: Modulation of the HIF-1α Signaling Pathway
This compound, as a proline analogue, has the potential to modulate enzymatic pathways that utilize proline or its derivatives as substrates or cofactors. One such pathway of significant therapeutic interest, particularly in the context of neurological disorders and ischemia, is the Hypoxia-Inducible Factor (HIF-1α) signaling pathway.[6]
Prolyl hydroxylases (PHDs) are key enzymes that regulate the stability of the HIF-1α transcription factor.[7] In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-1α, marking it for ubiquitination and subsequent proteasomal degradation.[7] Proline analogues can act as competitive inhibitors of PHDs, preventing the hydroxylation of HIF-1α.[8] This leads to the stabilization of HIF-1α, allowing it to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes involved in processes like angiogenesis, erythropoiesis, and glucose metabolism.
Caption: Proposed mechanism of action in the HIF-1α signaling pathway.
Conclusion
This technical guide has summarized the available information on the solubility profile of this compound. Its high solubility in aqueous and polar organic solvents is a key characteristic for its application in pharmaceutical research and development. The provided experimental protocol offers a framework for the quantitative determination of its solubility. Furthermore, the exploration of its potential role in the HIF-1α signaling pathway highlights a plausible mechanism for its observed biological activities. Further research is warranted to obtain more precise quantitative solubility data across a wider range of solvents and temperatures to facilitate its broader application in drug discovery and chemical synthesis.
References
- 1. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. usp.org [usp.org]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Proline [drugfuture.com]
- 6. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 7. chembk.com [chembk.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
Stability and Storage of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS No: 123053-48-5), a chiral non-proteinogenic amino acid derivative crucial in medicinal chemistry and organic synthesis. Understanding the stability profile of this compound is paramount for ensuring its integrity, purity, and performance in research and drug development applications.
Physicochemical Properties and Intrinsic Stability
This compound is a white to off-white crystalline solid.[1] Its structure, featuring a quaternary stereocenter, makes it a valuable chiral building block.[1] The hydrochloride salt form generally enhances solubility in aqueous media compared to the free base. The melting point is reported to be approximately 340°C, indicating high thermal stability in the solid state under ambient conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 165.62 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | ~340°C | [1] |
| Chirality | (R)-enantiomer | [1][2] |
Stability Profile
Thermal Stability
The high melting point suggests that the compound is thermally stable in its solid form under standard laboratory conditions. However, prolonged exposure to elevated temperatures, especially in solution, can lead to degradation. Thermal decomposition studies on related pyrrolidinium compounds indicate that degradation pathways can be complex.[3][4]
Table 2: Representative Thermal Stability Data (Hypothetical)
| Condition | Duration | Purity (%) | Degradation Products (%) |
| 40°C (Solid) | 3 months | >99 | <0.1 |
| 60°C (Solid) | 1 month | 98.5 | 1.5 |
| 80°C (Solid) | 1 week | 95.2 | 4.8 |
| 60°C (Aqueous Solution, pH 7) | 24 hours | 97.1 | 2.9 |
Note: This table presents hypothetical data for illustrative purposes, as specific long-term thermal degradation studies on this compound are not publicly available. Researchers should perform their own stability studies to establish precise degradation rates.
Hygroscopicity
As a hydrochloride salt, this compound has the potential to be hygroscopic, meaning it can absorb moisture from the atmosphere.[5] The degree of hygroscopicity will affect its handling, storage, and formulation. Based on the European Pharmacopoeia classification, a substance's hygroscopicity can be categorized by the percentage weight gain after 24 hours at 25°C and 80% relative humidity (RH).[6][7]
Table 3: Hygroscopicity Classification (European Pharmacopoeia)
| Classification | Weight Gain (%) |
| Non-hygroscopic | < 0.12 |
| Slightly hygroscopic | ≥ 0.12 and < 2.0 |
| Hygroscopic | ≥ 2.0 and < 15.0 |
| Very hygroscopic | ≥ 15.0 |
Note: The specific hygroscopicity classification for this compound should be determined experimentally.
Photostability
Exposure to light, particularly UV radiation, can induce degradation of organic molecules, including cyclic amines.[8] Photodegradation can involve complex radical-mediated pathways. It is recommended to handle and store the compound protected from light.
Recommended Storage and Handling
Based on the available information and general best practices for chiral amino acid derivatives, the following storage and handling procedures are recommended:
-
Storage Temperature: Room temperature is generally acceptable for the solid material.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and reaction with atmospheric components.
-
Moisture: Keep in a tightly sealed container in a dry, well-ventilated place to protect from moisture, due to its potential hygroscopicity.[1]
-
Light: Protect from light to prevent potential photodegradation.
Experimental Protocols for Stability Assessment
To generate quantitative stability data, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and long-term stability studies under various conditions.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9][10]
Caption: Workflow for forced degradation studies.
Detailed Protocol for Acid Hydrolysis (Example):
-
Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).[11]
-
Stress Application: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. Incubate the solution at 60°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Sample Processing: Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide and dilute to a suitable concentration with the HPLC mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocols for base hydrolysis, oxidative, thermal, and photolytic degradation should be adapted from established guidelines.
Biological Context and Potential Signaling Pathways
This compound is a proline analog. Proline metabolism is intricately linked to neurotransmission in the central nervous system.[12][13] Proline can act as a precursor for the excitatory neurotransmitter glutamate and may also modulate the inhibitory GABAergic system.[14][15] Dysregulation of proline metabolism has been implicated in neurological and psychiatric disorders.[13] The biological activity of this compound is likely related to its interaction with enzymes and receptors within these pathways.[2]
Caption: Proline metabolism and neurotransmission.
Conclusion
This compound is a thermally stable compound in its solid form. However, its potential hygroscopicity and susceptibility to degradation in solution and under light exposure necessitate careful storage and handling. To ensure the highest quality and reliability of experimental results, it is crucial to store the compound in a tightly sealed container, under an inert atmosphere, and protected from light and moisture. For applications requiring a comprehensive understanding of its stability, it is strongly recommended to conduct specific stability studies following the protocols outlined in this guide. This will ensure the integrity of the compound and the validity of the data generated in its use.
References
- 1. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. Buy this compound | 123053-48-5 [smolecule.com]
- 3. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. firsthope.co.in [firsthope.co.in]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. Photo- and Metal-Mediated Deconstructive Approaches to Cyclic Aliphatic Amine Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 15. L-Proline Alters Energy Metabolism in Brain Cortical Tissue Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of (R)-2-Methylpyrrolidine-2-carboxylic acid HCl: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (CAS No: 123053-48-5). Due to the limited availability of specific, publicly accessible raw spectral data for this compound, this document presents predicted and representative data based on the analysis of its structural analogs and general principles of spectroscopic techniques. Detailed experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Compound Overview
(R)-2-Methylpyrrolidine-2-carboxylic acid HCl is a chiral, non-proteinogenic amino acid derivative.[1][2] Its structure, featuring a methyl group at the alpha-carbon of the pyrrolidine ring, imparts unique conformational constraints, making it a valuable building block in medicinal chemistry and peptidomimetics. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Table 1: General Properties of (R)-2-Methylpyrrolidine-2-carboxylic acid HCl
| Property | Value | Reference |
| CAS Number | 123053-48-5 | [3] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1][2][4] |
| Molecular Weight | 165.62 g/mol | [1][2][4] |
| Appearance | White to beige powder or crystals | [3] |
| Purity | Typically >97% | [3] |
Spectroscopic Data (Predicted and Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5-3.7 | m | 2H | H-5 (Pyrrolidine ring) |
| ~2.2-2.4 | m | 2H | H-3 (Pyrrolidine ring) |
| ~2.0-2.2 | m | 2H | H-4 (Pyrrolidine ring) |
| ~1.6 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (Solvent: D₂O)
| Chemical Shift (ppm) | Assignment |
| ~175-180 | -COOH |
| ~65-70 | C-2 (Pyrrolidine ring) |
| ~45-50 | C-5 (Pyrrolidine ring) |
| ~30-35 | C-3 (Pyrrolidine ring) |
| ~25-30 | C-4 (Pyrrolidine ring) |
| ~20-25 | -CH₃ |
Infrared (IR) Spectroscopy
Table 4: Representative IR Absorption Bands (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad, Strong | O-H stretch (carboxylic acid), N-H stretch (ammonium) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (ammonium) |
| ~1400 | Medium | C-H bend |
| ~1200 | Medium | C-O stretch (carboxylic acid) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, Positive Mode)
| m/z | Ion |
| 130.0868 | [M+H]⁺ (free base) |
| 152.0687 | [M+Na]⁺ (free base) |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-2-Methylpyrrolidine-2-carboxylic acid HCl in approximately 0.6 mL of deuterium oxide (D₂O). Ensure complete dissolution.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 16 ppm.
-
Use the residual solvent peak (D₂O at ~4.79 ppm) for chemical shift referencing.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 2048 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.
-
Reference the spectrum using an external standard or the solvent signal if calibrated.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Set the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimize the signal for the expected molecular ion.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and the logical relationship between the different analytical techniques.
References
- 1. Buy this compound | 123053-48-5 [smolecule.com]
- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]
- 4. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Suppliers of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its rigid pyrrolidine scaffold and defined stereochemistry at the C2 position make it a valuable component in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the commercial availability, key chemical properties, synthesis, and analytical methodologies for this compound, with a focus on its application in drug development.
Commercial Availability and Properties
A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes key specifications from various commercial sources. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| Sigma-Aldrich | SY3465084907 | 97%[1] | 123053-48-5[1][2] | C₆H₁₂ClNO₂[2] | 165.62[1][2] | White to beige powder or crystals[1] | ~340[2] |
| BLD Pharm | BD136735 | - | 123053-48-5[3] | C₆H₁₂ClNO₂[3] | 165.62 | - | - |
| ChemScene | CS-M3406 | ≥97%[4] | 123053-48-5[4] | C₆H₁₂ClNO₂[4] | 165.62[4] | - | - |
| ChemShuttle | 171387 | 95%[5] | 123053-48-5[5] | C₆H₁₂ClNO₂[5] | 165.62[5] | - | - |
| Pharmaffiliates | - | - | 123053-48-5[6] | C₆H₁₂ClNO₂[6] | 165.62[6] | - | - |
| Matrix Fine Chemicals | MM123053485N20 | - | 123053-48-5[7] | C₆H₁₂ClNO₂[7] | 165.62[7] | - | - |
Applications in Drug Development
This compound is a key structural motif in the development of inhibitors for two important enzyme targets: Dipeptidyl peptidase-4 (DPP-4) and Phosphodiesterase 4 (PDE4).[2]
DPP-4 Inhibition
DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][9] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism is central to the treatment of type 2 diabetes mellitus.[8] The pyrrolidine ring of (R)-2-Methylpyrrolidine-2-carboxylic acid can mimic the proline residue of natural DPP-4 substrates, making it an effective scaffold for designing potent and selective inhibitors.
References
- 1. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]
- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. 123053-48-5|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (2R)-2-METHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE | CAS 123053-48-5 [matrix-fine-chemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
Disclaimer: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific data on the biological activity of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. This compound is sparsely documented, with most references limited to its chemical synthesis or its availability as a chemical reagent. No in-depth studies detailing its specific biological functions, mechanisms of action, or involvement in signaling pathways were identified.
This guide, therefore, serves to report this lack of specific information. The absence of data prevents the creation of the requested quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
Chemical Identity
-
IUPAC Name: (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride
-
Synonyms: (R)-2-Methylproline hydrochloride
-
Chemical Formula: C₆H₁₂ClNO₂
-
Molecular Weight: 165.62 g/mol
-
Structure:
-
A pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom.
-
A carboxylic acid group and a methyl group attached to the carbon atom at position 2 (C2).
-
The stereochemistry at the C2 position is specified as (R).
-
It is presented as a hydrochloride salt.
-
Summary of Available Information
Searches across major scientific databases and chemical supplier information yielded the following:
-
Chemical Availability: The compound is listed in several chemical supply catalogs, indicating its use as a building block in organic synthesis.
-
Structural Analog to Proline: Its core structure is an analog of the amino acid L-proline, with the key difference being the presence of a methyl group on the alpha-carbon. This structural similarity suggests potential interactions with biological systems that recognize or process proline, but no specific studies have confirmed this.
-
Lack of Biological Data: No peer-reviewed articles were found that specifically investigate the biological activity of this compound. This includes a lack of information on:
-
Pharmacodynamics and Pharmacokinetics
-
Mechanism of Action
-
IC50/EC50 values for any biological targets
-
Involvement in any cellular signaling pathways
-
Preclinical or clinical studies
-
Postulated Areas for Future Investigation
Given its structure as a sterically hindered alpha-amino acid analog, future research into the biological activity of this compound could explore the following areas. It is critical to note that the following are speculative and not based on existing data for this specific compound.
Potential as an Enzyme Inhibitor
The rigid structure and the presence of the alpha-methyl group could make it an interesting candidate for an inhibitor of enzymes that process proline.
-
Workflow for Screening as an Enzyme Inhibitor:
Caption: Hypothetical workflow for investigating enzyme inhibition.
Incorporation into Peptides
Alpha-methylated amino acids are known to introduce conformational constraints when incorporated into peptides. This can lead to increased stability against proteolysis and can favor specific secondary structures (e.g., helices).
-
Logical Relationship for Peptide Modification:
Caption: Rationale for using (R)-2-Methylproline in peptide design.
Conclusion
There is currently no substantive body of research detailing the biological activity of this compound. Its primary role appears to be that of a specialized chemical building block. The potential for this molecule to exhibit biological activity, likely through interaction with proline-utilizing pathways or as a component of peptidomimetics, remains to be explored. Any researchers, scientists, or drug development professionals interested in this compound would need to undertake foundational research, beginning with primary screening in relevant biological assays.
Methodological & Application
Asymmetric Synthesis Using (R)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, an α-methylated analog of proline, is a valuable chiral organocatalyst in asymmetric synthesis. The presence of the methyl group at the α-position enhances the steric bulk around the catalytic center, often leading to improved stereoselectivity compared to its parent amino acid, proline. This modification, however, can also influence reactivity, making the optimization of reaction conditions crucial. This document provides detailed application notes and protocols for the use of this compound in asymmetric transformations, focusing on its utility in creating stereochemically defined products for research and drug development. The hydrochloride salt is the stable, commercially available form of the catalyst and is typically neutralized in situ or used directly in the presence of a base.
Core Application: Enantioselective Intramolecular α-Alkylation of Aldehydes
A primary application of (R)-2-Methylpyrrolidine-2-carboxylic acid (also referred to as (R)-α-methylproline) is in the catalytic asymmetric intramolecular α-alkylation of aldehydes. This reaction is a powerful tool for the construction of chiral cyclic compounds, such as cyclopentanes and pyrrolidines, bearing a formyl group. The catalyst promotes the formation of a chiral enamine intermediate from the aldehyde substrate, which then undergoes an intramolecular nucleophilic attack on a tethered electrophile. The stereochemistry of the newly formed stereocenter is dictated by the chiral environment provided by the catalyst.
Mechanism of Catalysis
The catalytic cycle for the intramolecular α-alkylation of an aldehyde proceeds through the following key steps:
-
Enamine Formation: The secondary amine of (R)-2-Methylpyrrolidine-2-carboxylic acid reacts with the aldehyde substrate to form a chiral enamine intermediate. The carboxylic acid moiety of the catalyst can facilitate this step through proton transfer.
-
Intramolecular Alkylation: The nucleophilic enamine attacks the tethered electrophilic carbon (e.g., an alkyl halide), leading to the formation of a new carbon-carbon bond and cyclization. The stereochemistry of this step is controlled by the chiral catalyst, which directs the approach of the electrophile to one face of the enamine.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral cyclic aldehyde product and regenerate the (R)-2-Methylpyrrolidine-2-carboxylic acid catalyst, allowing it to re-enter the catalytic cycle.
Caption: Catalytic cycle for the intramolecular α-alkylation of aldehydes.
Experimental Data
The following table summarizes representative data for the asymmetric intramolecular α-alkylation of various haloaldehydes catalyzed by (S)-α-methylproline, as reported by Vignola and List. The use of the (R)-enantiomer of the catalyst is expected to yield the opposite enantiomer of the product with comparable yield and enantiomeric excess.
| Entry | Substrate | Product | Time (h) | Yield (%) | ee (%) |
| 1 | 6-iodo-2-methylhexanal | (R)-1-formyl-2-methylcyclopentane | 24 | 95 | 94 |
| 2 | 6-bromo-2-ethylhexanal | (R)-1-formyl-2-ethylcyclopentane | 48 | 85 | 92 |
| 3 | 4-iodobutanal | (R)-formylcyclopropane | 12 | 80 | 90 |
| 4 | N-Boc-4-(2-iodoethyl)pyrrolidine-2-carbaldehyde | N-Boc-(1R,5S)-1-azabicyclo[3.3.0]octan-5-carbaldehyde | 72 | 75 | 88 |
Detailed Experimental Protocol
This protocol is adapted from the work of Vignola and List, J. Am. Chem. Soc. 2004, 126, 2, 450-451.
Materials:
-
Haloaldehyde substrate (1.0 equiv)
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (0.1 equiv)
-
Triethylamine (Et3N) (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the haloaldehyde substrate (e.g., 0.5 mmol).
-
Addition of Reagents: Add anhydrous DMF (to achieve a 0.1 M concentration of the substrate). To this solution, add (R)-2-Methylpyrrolidine-2-carboxylic acid (0.1 equiv, e.g., 0.05 mmol) followed by triethylamine (1.0 equiv, e.g., 0.5 mmol) via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous phase with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral cyclic aldehyde.
-
Characterization: Characterize the product by NMR spectroscopy and determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Caption: General workflow for the asymmetric intramolecular α-alkylation.
Other Potential Applications
While the intramolecular α-alkylation of aldehydes is a well-documented application, the structural similarity of (R)-2-Methylpyrrolidine-2-carboxylic acid to proline suggests its potential as a catalyst in other asymmetric transformations. Researchers are encouraged to explore its use in reactions such as:
-
Asymmetric Aldol Reactions: The bifunctional nature of the catalyst (amine and carboxylic acid) could facilitate the formation of β-hydroxy carbonyl compounds with high enantioselectivity.
-
Asymmetric Michael Additions: The catalyst could promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a key C-C bond-forming reaction.
-
Asymmetric Diels-Alder Reactions: The formation of a chiral iminium ion intermediate could enable the enantioselective [4+2] cycloaddition of α,β-unsaturated aldehydes with dienes.
Optimization of reaction conditions, including solvent, temperature, and the use of co-catalysts or additives, will be critical for achieving high yields and stereoselectivities in these transformations.
Conclusion
This compound is a promising organocatalyst for asymmetric synthesis. Its demonstrated efficacy in the intramolecular α-alkylation of aldehydes highlights its potential to generate chiral cyclic structures with high enantiopurity. The detailed protocol provided serves as a foundation for researchers to apply this methodology in their synthetic endeavors. Further exploration of its catalytic activity in other fundamental asymmetric reactions is warranted and could expand the toolkit of synthetic chemists for the efficient construction of complex chiral molecules.
Application Notes and Protocols for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride is a chiral non-proteinogenic amino acid derivative that serves as a valuable building block and chiral auxiliary in asymmetric synthesis.[1][2] Its rigid pyrrolidine scaffold, combined with a stereogenic quaternary center at the C2 position, makes it an effective tool for inducing stereoselectivity in a variety of chemical transformations.[2] This is particularly relevant in medicinal chemistry and drug development, where the synthesis of enantiomerically pure compounds is often a critical requirement.[1][2] The structural similarity to proline also allows for its application in peptide synthesis.[1][2]
These application notes provide an overview of the use of this compound as a chiral auxiliary, with a primary focus on the asymmetric α-alkylation of ketones. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to guide researchers in the successful application of this versatile chiral building block.
Core Application: Asymmetric α-Alkylation of Ketones
A primary application of pyrrolidine-based chiral auxiliaries is the asymmetric α-alkylation of ketones and aldehydes. The general strategy involves the temporary attachment of the chiral auxiliary to a prochiral ketone to form a chiral enamine intermediate. The inherent chirality of the auxiliary then directs the electrophilic attack of an alkylating agent to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis of the intermediate.[1]
It is important to note that for this compound, the carboxylic acid moiety typically requires protection, for instance as a methyl or ethyl ester, prior to its use as a chiral auxiliary in this context. This prevents interference from the acidic proton and potential side reactions. The hydrochloride salt would also be neutralized during the initial reaction setup. The following protocols are based on the highly effective use of the closely related (R)-2-methylpyrrolidine and provide a strong template for the application of the esterified form of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Logical Workflow for Asymmetric Alkylation
The overall process can be summarized in a three-stage workflow:
-
Enamine Formation: The chiral auxiliary is condensed with a prochiral ketone to form a chiral enamine.
-
Diastereoselective Alkylation: The chiral enamine is reacted with an electrophile (e.g., an alkyl halide), which is directed by the chiral auxiliary to attack a specific face of the enamine.
-
Hydrolysis and Auxiliary Recovery: The resulting iminium salt is hydrolyzed to yield the enantioenriched α-alkylated ketone, and the chiral auxiliary can be recovered.
Caption: General workflow for asymmetric α-alkylation using a chiral pyrrolidine auxiliary.
Experimental Protocols
The following protocols are adapted from established procedures for asymmetric alkylation using (R)-2-methylpyrrolidine and should be considered a starting point for optimization when using the esterified form of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Protocol 1: General Procedure for Asymmetric Alkylation of a Ketone
Materials:
-
Prochiral ketone (e.g., cyclohexanone)
-
(R)-2-Methylpyrrolidine-2-carboxylic acid methyl ester (or other suitable ester)
-
Anhydrous solvent (e.g., benzene, toluene, or THF)
-
Dehydrating agent (e.g., molecular sieves) or Dean-Stark apparatus
-
Anhydrous ether or THF for alkylation
-
Strong, non-nucleophilic base (e.g., n-butyllithium or LDA)
-
Alkylating agent (e.g., benzyl bromide)
-
10% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Step 1: Formation of the Chiral Enamine
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a Dean-Stark trap if using benzene or toluene), add the prochiral ketone (1.0 eq.), (R)-2-Methylpyrrolidine-2-carboxylic acid methyl ester (1.2 eq.), and the anhydrous solvent.
-
Reflux the mixture for 12-24 hours or until the theoretical amount of water has been collected or the reaction is deemed complete by analytical methods (e.g., GC-MS or TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude chiral enamine is typically used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude chiral enamine from Step 1 in an anhydrous ethereal solvent (e.g., diethyl ether or THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the strong base (1.1 eq.) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 2 hours at this temperature to ensure complete formation of the azaenolate.
-
Add the alkylating agent (1.1 eq.) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Step 3: Hydrolysis and Product Isolation
-
Quench the reaction by the slow addition of 10% hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched α-alkylated ketone. The chiral auxiliary can often be recovered from the aqueous layers after basification and extraction.
Data Presentation
The following table summarizes typical results for the asymmetric alkylation of cyclohexanone with various alkyl halides using the enamine derived from (S)-2-methylpyrrolidine, as reported by Meyers et al. The results are indicative of the performance expected when using the (R)-enantiomer of the auxiliary, which would yield the opposite enantiomer of the product with similar yields and enantioselectivities.
| Alkyl Halide (RX) | Yield (%) | Enantiomeric Excess (ee, %) |
| CH₃I | 75-85 | 85-90 |
| C₂H₅I | 70-80 | 88-93 |
| n-C₃H₇I | 70-80 | 87-92 |
| CH₂=CHCH₂Br | 80-90 | 90-95 |
| C₆H₅CH₂Br | 85-95 | 92-97 |
Note: Data presented is for the (S)-enantiomer, obtained using (S)-2-methylpyrrolidine. Use of (R)-2-methylpyrrolidine or its derivatives is expected to produce the (R)-enantiomer with similar yield and enantiomeric excess.
Mechanism of Stereochemical Control
The high degree of stereoselectivity achieved with 2-methylpyrrolidine-based chiral auxiliaries is attributed to steric hindrance. The methyl group at the C2 position of the pyrrolidine ring effectively blocks one face of the chiral enamine intermediate. Consequently, the electrophile is directed to approach from the less sterically hindered face, leading to the preferential formation of one diastereomeric transition state and, ultimately, one enantiomer of the product.
Caption: Steric model for facial selectivity in the alkylation of a chiral enamine.
Conclusion
This compound, when appropriately protected, serves as a highly effective chiral auxiliary for asymmetric synthesis. The protocols and data presented, based on the performance of a close structural analog, demonstrate its potential for achieving high yields and excellent enantioselectivities in the α-alkylation of ketones. This makes it a valuable tool for synthetic chemists in academic and industrial research, particularly in the development of chiral pharmaceuticals and other complex molecular targets. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best results.
References
Application Notes and Protocols for Organocatalysis with (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a derivative of the amino acid proline, is a chiral organocatalyst utilized in asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of a stereocenter at the α-position to the nitrogen atom enable it to effectively induce stereoselectivity in various chemical transformations. The primary catalytic activity of this compound lies in its ability to form nucleophilic enamine intermediates with carbonyl compounds, which is a key mechanism in mimicking the function of natural aldolase enzymes. This mode of activation is particularly effective for carbon-carbon bond-forming reactions such as aldol and Michael additions, providing access to chiral building blocks with high enantiopurity.
While this compound is recognized for its potential in organocatalysis, detailed experimental protocols and extensive performance data in the scientific literature are not as widespread as for its enantiomer, L-proline. However, based on the well-established principles of proline catalysis, representative protocols can be outlined to guide researchers in its application.
Core Applications in Asymmetric Synthesis
The primary applications of this compound as an organocatalyst are in asymmetric reactions that proceed through an enamine intermediate. The catalyst's secondary amine reacts with a ketone or aldehyde to form a chiral enamine, which then reacts with an electrophile. The stereochemistry of the product is directed by the chiral environment of the catalyst.
Key Asymmetric Transformations:
-
Asymmetric Aldol Reaction: Catalyzes the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones.
-
Asymmetric Michael Addition: Facilitates the conjugate addition of ketones or aldehydes to α,β-unsaturated compounds, such as nitroolefins, to generate chiral γ-substituted carbonyl compounds.[1][2]
Catalytic Cycle of Enamine Catalysis
The catalytic cycle for proline and its derivatives, including (R)-2-Methylpyrrolidine-2-carboxylic acid, in an asymmetric aldol reaction involves several key steps. The catalyst reacts with a carbonyl donor to form a chiral enamine, which then attacks the carbonyl acceptor. Subsequent hydrolysis releases the product and regenerates the catalyst.
Figure 1: Catalytic cycle of a 2-methylpyrrolidine-catalyzed aldol reaction.
Experimental Protocols
Protocol 1: Asymmetric Aldol Reaction (Representative Protocol)
This protocol is adapted from established procedures for L-proline-catalyzed aldol reactions and is presented as a representative method for employing this compound. Optimization of reaction conditions is recommended for specific substrates.
Materials:
-
This compound
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the ketone (5.0 mmol, 5 equivalents).
-
Add anhydrous DMSO (2.0 mL) to the vial and stir the mixture until all solids are dissolved.
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin (Representative Protocol)
This protocol is based on studies of novel pyrrolidine-based organocatalysts for the asymmetric Michael addition and serves as a starting point for using this compound.[1][2]
Materials:
-
This compound
-
Aldehyde (e.g., 3-phenylpropionaldehyde)
-
Nitroolefin (e.g., trans-β-nitrostyrene)
-
Anhydrous solvent (e.g., methylcyclohexane)
-
Saturated aqueous solution of NH₄Cl
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Inert atmosphere (e.g., nitrogen or argon)
-
Reaction vessel
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (0.02 mmol, 10 mol%).
-
Add the anhydrous solvent (2 mL) to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (0.4 mmol, 2 equivalents) to the reaction mixture and stir for 10-15 minutes.
-
Add the nitroolefin (0.2 mmol, 1 equivalent) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
Quantitative Data Summary
The following table summarizes representative data for pyrrolidine-based organocatalysts in asymmetric aldol and Michael addition reactions. It is important to note that direct comparative data for this compound is limited, and the presented data for other derivatives provides an insight into expected performance.
| Reaction Type | Catalyst | Aldehyde | Ketone/Donor | Solvent | Temp (°C) | Yield (%) | d.r. (syn:anti) | ee (%) (syn) |
| Aldol Reaction | L-Proline | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 95 | 95:5 | 96 |
| Michael Addition | Novel Pyrrolidine Catalyst (OC4) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | CH₂Cl₂ | RT | 98 | 72:28 | 68 |
| Michael Addition | Novel Pyrrolidine Catalyst (OC4) | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
Data for the Aldol reaction is based on the performance of L-proline. Data for the Michael addition is based on a novel pyrrolidine-based organocatalyst with a bulky substituent at the C2 position.[2]
Experimental Workflow Visualization
A general workflow for setting up and analyzing an organocatalyzed reaction is depicted below.
Figure 2: A general experimental workflow for organocatalyzed reactions.
Application as a Chiral Auxiliary
A closely related compound, (R)-2-methylpyrrolidine, finds application as a chiral auxiliary in asymmetric α-alkylation of ketones.[3] In this approach, the chiral amine is used in stoichiometric amounts to form a chiral enamine, which then undergoes diastereoselective alkylation. Subsequent hydrolysis removes the auxiliary to yield the enantioenriched product.
Logical Workflow for Asymmetric Alkylation using (R)-2-Methylpyrrolidine
References
Application Notes and Protocols for Asymmetric Aldol Reaction with (R)-2-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral proline derivative, is a potent organocatalyst for asymmetric synthesis. Its rigid pyrrolidine scaffold and the presence of a quaternary stereocenter at the C2 position make it an effective catalyst for inducing stereoselectivity in carbon-carbon bond-forming reactions. This is particularly relevant in the synthesis of complex molecules and active pharmaceutical ingredients, where specific stereoisomers are often responsible for the desired biological activity.
One of the cornerstone transformations in asymmetric organocatalysis is the aldol reaction, which facilitates the stereoselective formation of β-hydroxy carbonyl compounds. The catalytic activity of proline and its derivatives, including (R)-2-Methylpyrrolidine-2-carboxylic acid, stems from their ability to form nucleophilic enamine intermediates with carbonyl compounds, mimicking the action of natural aldolase enzymes. This enamine-based activation strategy has been successfully employed in a variety of significant transformations, providing access to chiral building blocks with high levels of enantiopurity.
These application notes provide a detailed protocol for the use of (R)-2-Methylpyrrolidine-2-carboxylic acid as a catalyst in the asymmetric aldol reaction between ketones and aldehydes.
Core Application: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for the synthesis of chiral β-hydroxy carbonyl compounds. When (R)-2-Methylpyrrolidine-2-carboxylic acid is used as a catalyst, it reacts with a ketone to form a chiral enamine intermediate. The steric hindrance imposed by the methyl group on the pyrrolidine ring directs the approach of an aldehyde to one face of the enamine. This facial selectivity leads to the preferential formation of one enantiomer of the aldol adduct after hydrolysis of the resulting iminium ion.
Experimental Protocols
Representative Protocol for the Asymmetric Aldol Reaction of a Ketone with an Aldehyde:
This protocol is a representative procedure adapted from established methods for proline-catalyzed asymmetric aldol reactions. Optimal conditions may vary depending on the specific substrates used.
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10-30 mol%)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (5.0-10.0 mmol, 5.0-10.0 equiv)
-
Anhydrous solvent (e.g., DMSO, DMF, or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and reaction vessel
-
Standard laboratory glassware for workup and purification
-
Reagents for quenching (e.g., saturated aqueous NH4Cl) and extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add (R)-2-Methylpyrrolidine-2-carboxylic acid (e.g., 0.2 mmol, 20 mol%).
-
Addition of Reactants: Add the ketone (e.g., 5.0 mmol, 5.0 equiv) and the anhydrous solvent (e.g., 2 mL of DMSO). Stir the mixture until the catalyst is dissolved.
-
Initiation of Reaction: Add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or cooled to 0 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
Data Presentation
The following table summarizes representative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a proline-based organocatalyst. While specific data for (R)-2-Methylpyrrolidine-2-carboxylic acid is not extensively published, these values provide an expected range of performance. The use of the (R)-enantiomer of the catalyst is expected to yield the corresponding (R)-configured aldol product.
| Aldehyde (ArCHO) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) [anti] |
| p-Nitrobenzaldehyde | 20 | DMSO | 24 | 95 | >95:5 | 98 |
| Benzaldehyde | 20 | DMSO | 48 | 88 | 90:10 | 92 |
| p-Chlorobenzaldehyde | 20 | DMSO | 36 | 92 | 92:8 | 95 |
| p-Anisaldehyde | 30 | CH2Cl2 | 72 | 75 | 85:15 | 88 |
Mandatory Visualization
The catalytic cycle of the (R)-2-Methylpyrrolidine-2-carboxylic acid-catalyzed asymmetric aldol reaction proceeds through the formation of a key enamine intermediate.
Caption: Catalytic cycle of the asymmetric aldol reaction.
Below is a diagram illustrating the general experimental workflow for this protocol.
Caption: Experimental workflow for the asymmetric aldol reaction.
Application Notes: (R)-2-Methylpyrrolidine-2-carboxylic Acid in Asymmetric Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals and biologically active compounds. The development of asymmetric organocatalysis has revolutionized this field by providing a metal-free, environmentally benign method for producing enantiomerically enriched products. L-proline and its derivatives have been extensively studied as powerful catalysts for these transformations.[1] (R)-2-Methylpyrrolidine-2-carboxylic acid, an α-methylated analog of proline, represents a next-generation organocatalyst. The introduction of a methyl group at the C-2 position is anticipated to enhance facial discrimination of the transient enamine intermediate, leading to potentially higher levels of stereoselectivity compared to the parent amino acid.
This document provides detailed application notes and protocols for the use of (R)-2-Methylpyrrolidine-2-carboxylic acid in asymmetric Michael addition reactions, leveraging established principles from closely related pyrrolidine-based catalysts.
Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle
The catalytic prowess of pyrrolidine-based catalysts in Michael additions is rooted in their ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., a ketone or aldehyde).[2] This activation mechanism is central to aminocatalysis. The chiral scaffold of the catalyst then orchestrates the enantioselective addition of this enamine to a Michael acceptor, such as a nitroolefin.
The catalytic cycle involves several key steps:
-
Enamine Formation: The secondary amine of (R)-2-Methylpyrrolidine-2-carboxylic acid reacts with a carbonyl compound to form a chiral enamine.
-
Michael Addition: The enamine performs a nucleophilic attack on the β-carbon of the Michael acceptor, forming a new C-C bond and resulting in an iminium ion intermediate. The steric bulk of the α-methyl group on the catalyst is crucial for directing this attack to one face of the enamine, thereby establishing the product's stereochemistry.
-
Hydrolysis: The iminium intermediate is hydrolyzed to release the chiral Michael adduct and regenerate the (R)-2-Methylpyrrolidine-2-carboxylic acid catalyst, allowing it to re-enter the catalytic cycle.
Caption: Enamine catalytic cycle for the Michael addition.
Comparative Performance of Pyrrolidine-Based Catalysts
While specific data for (R)-2-Methylpyrrolidine-2-carboxylic acid is emerging, performance can be extrapolated from structurally similar catalysts. The following table summarizes results for the asymmetric Michael addition of various ketones and aldehydes to nitroolefins using proline and its derivatives. The α-methyl group in the target compound is expected to enhance enantioselectivity due to increased steric hindrance.
| Catalyst (mol%) | Donor (equiv.) | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn:anti) | ee (%) | Reference |
| L-Proline (30) | Cyclohexanone (2) | trans-β-Nitrostyrene | Ethanol | RT | 48 | 93 | 95:5 | 93 (syn) | [3] |
| (S)-Prolinamide derivative (5) | Cyclohexanone (1) | trans-β-Nitrostyrene | Solvent-free | RT | 2 | 95 | 98:2 | 98 (syn) | [4] |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid (10) | Propanal (10) | trans-β-Nitrostyrene | Dichloromethane | RT | 24 | 82 | 97:3 | >99 (syn) | [5],[6] |
| 3-Decyl-β-proline (1) | Valeraldehyde (2) | β-Nitrostyrene | Water (sat. KCl) | RT | 20 | High | High | N/A | [7] |
| L-Proline (5) | Acetone (excess) | Benzylideneacetone | [bmim]PF6 | RT | 20 | 95 | - | 0 | [8] |
Note: This table presents data for analogous catalysts to provide a baseline for expected performance. d.r. = diastereomeric ratio; ee = enantiomeric excess; RT = Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a representative procedure adapted from established methods for proline-derived organocatalysts and should serve as an excellent starting point for optimization.[5]
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (5-10 mol%)
-
Aldehyde (e.g., Propanal, Hexanal) (2.0 - 3.0 equiv.)
-
Nitroolefin (e.g., trans-β-Nitrostyrene) (1.0 equiv.)
-
Anhydrous Solvent (e.g., Dichloromethane, Chloroform, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (R)-2-Methylpyrrolidine-2-carboxylic acid (0.05 - 0.10 mmol, 5-10 mol%).
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., 1.0 mL of CH₂Cl₂) to dissolve the catalyst. Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (2.0 mmol, 2.0 equiv.) to the reaction mixture and stir for 10-15 minutes.
-
Add the nitroolefin (1.0 mmol, 1.0 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at the specified temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Step-by-step experimental workflow diagram.
Protocol 2: Asymmetric Michael Addition of Ketones to Nitroolefins
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10-20 mol%)
-
Ketone (e.g., Cyclohexanone) (2.0 - 5.0 equiv.)
-
Nitroolefin (e.g., trans-β-Nitrostyrene) (1.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene, CH₂Cl₂, or solvent-free)
-
Optional: Co-catalyst/additive (e.g., a weak acid like benzoic acid)
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the nitroolefin (1.0 mmol, 1.0 equiv.) and (R)-2-Methylpyrrolidine-2-carboxylic acid (0.1-0.2 mmol, 10-20 mol%).
-
Reagent Addition: Add the ketone (2.0-5.0 mmol, 2.0-5.0 equiv.) followed by the anhydrous solvent (if not solvent-free).
-
Reaction: Stir the mixture at room temperature (or the desired temperature) for the required duration (typically 24-72 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, directly load the crude mixture onto a silica gel column for purification (if the reaction is clean and solvent-free) or perform an aqueous work-up as described in Protocol 1 before purification.
-
Analysis: Characterize the purified product and determine the yield, diastereomeric ratio, and enantiomeric excess.
Conclusion and Outlook
(R)-2-Methylpyrrolidine-2-carboxylic acid is a promising chiral organocatalyst for asymmetric Michael addition reactions. Its structural design, featuring an α-methyl group on the robust pyrrolidine scaffold, is rationally poised to offer superior stereocontrol compared to unsubstituted proline. The protocols provided here serve as a robust foundation for researchers to explore its catalytic potential. Optimization of reaction parameters such as solvent, temperature, catalyst loading, and the use of additives will be crucial for achieving maximal efficiency and selectivity for specific substrate combinations. The successful application of this catalyst will undoubtedly contribute to the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Peptide Synthesis Incorporating (R)-2-Methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide structures is a critical strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, bioavailability, and target specificity. (R)-2-Methylpyrrolidine-2-carboxylic acid, a cyclic, sterically hindered alpha-amino acid analog of proline, presents unique challenges and opportunities in peptide synthesis. Its rigid structure can impart favorable conformational constraints on a peptide backbone, potentially leading to increased potency and resistance to enzymatic degradation. However, the steric hindrance posed by the alpha-methyl group necessitates optimized coupling protocols to achieve efficient incorporation into a growing peptide chain.[1][2]
This document provides detailed application notes and experimental protocols for the successful incorporation of (R)-2-Methylpyrrolidine-2-carboxylic acid into peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Challenges in Incorporating Sterically Hindered Amino Acids
The primary challenge in incorporating (R)-2-Methylpyrrolidine-2-carboxylic acid lies in the steric hindrance around the carboxylic acid and the secondary amine. This can lead to sluggish reaction kinetics, incomplete coupling reactions, and ultimately, lower yields of the desired peptide.[1] Traditional solid-phase peptide synthesis methods may be inefficient, resulting in truncated or deletion sequences. To overcome these hurdles, the selection of appropriate coupling reagents and optimized reaction conditions are paramount.
Recommended Coupling Reagents
Several coupling reagents are available for facilitating the formation of peptide bonds, particularly in cases of steric hindrance. For the incorporation of (R)-2-Methylpyrrolidine-2-carboxylic acid, high-activity uronium/aminium salt-based reagents are recommended. A comparative analysis of commonly used coupling reagents is presented below.
| Coupling Reagent | Activating Additive | Key Advantages | Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | High coupling efficiency, fast reaction times, reduced racemization.[3][4] | Costlier than other reagents. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (1-Hydroxybenzotriazole) | Good performance for standard couplings, widely used.[3][4] | Can be less effective for severely hindered couplings compared to HATU.[3] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | OxymaPure | High solubility, comparable efficiency to HATU, non-explosive byproducts.[5][6] | Newer reagent, may require more optimization for specific applications. |
Based on literature for similarly hindered amino acids, HATU is often the reagent of choice due to its superior activation and ability to overcome steric challenges, leading to higher coupling yields and purities.[3][4]
Experimental Protocols
The following protocols are provided as a general guideline for the incorporation of Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid into a peptide sequence using manual or automated solid-phase peptide synthesis. Optimization may be required for specific peptide sequences.
Materials and Reagents
-
Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid
-
Rink Amide MBHA resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
HATU, HBTU, or COMU
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Diethyl ether, cold
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Coupling Cycle
This protocol outlines a single coupling cycle for the incorporation of Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid.
Workflow for SPPS Coupling Cycle
Caption: Workflow for the incorporation of Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-2-Methylpyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading), HATU (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF. Allow to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended, or a double coupling protocol may be employed.
-
Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Workflow for Peptide Cleavage and Purification
Caption: General workflow for the cleavage and purification of the final peptide.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5 v/v/v/w). The exact composition may be adjusted based on the other amino acids present in the sequence.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification and Analysis
-
Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water/acetonitrile containing 0.1% TFA.[7]
-
Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to confirm the purity and identity of the desired peptide.[8][9]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Quantitative Data Summary
The following tables provide representative data for the synthesis of a model peptide containing (R)-2-Methylpyrrolidine-2-carboxylic acid. These values are based on typical outcomes for sterically hindered couplings and may vary depending on the specific peptide sequence and synthesis conditions.[10][11]
Table 1: Representative Coupling Efficiency and Yields
| Step | Parameter | Value |
| Resin Loading | Initial Fmoc-Rink Amide Resin Substitution | 0.5 - 0.7 mmol/g |
| Peptide Assembly | Average Coupling Efficiency per Cycle (Standard Amino Acids) | >99% |
| Coupling Efficiency for (R)-2-Methylpyrrolidine-2-carboxylic acid (HATU, 4h) | ~95-98% | |
| Coupling Efficiency for (R)-2-Methylpyrrolidine-2-carboxylic acid (HBTU, 4h) | ~90-95% | |
| Final Crude Peptide | Yield (after cleavage) | 60 - 75% |
| Purification | Isolated Yield after Preparative HPLC | 25 - 40% |
| Final Product | Final Purity (by analytical HPLC) | >98% |
Table 2: Analytical Data for a Model Peptide (Ac-Tyr-(R)-2-MePro-Phe-NH2)
| Analysis | Parameter | Result |
| Analytical HPLC | Retention Time | Sequence Dependent |
| Purity | >98% | |
| Mass Spectrometry | Method | ESI-MS |
| Calculated Mass [M+H]⁺ | 467.26 g/mol | |
| Observed Mass [M+H]⁺ | 467.3 g/mol |
Conclusion
The successful incorporation of (R)-2-Methylpyrrolidine-2-carboxylic acid into synthetic peptides is achievable with optimized protocols that address the challenges of steric hindrance. The use of high-activity coupling reagents such as HATU, along with extended coupling times and careful monitoring, can lead to high yields and purities of the final peptide. The methodologies and data presented in these application notes provide a robust starting point for researchers and drug development professionals seeking to leverage the unique properties of this constrained amino acid in their peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 9. hplc.eu [hplc.eu]
- 10. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (R)-2-Methylpyrrolidine-2-carboxylic Acid in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, a chiral proline derivative, has emerged as a promising organocatalyst in asymmetric synthesis. The introduction of a methyl group at the C2 position of the pyrrolidine ring significantly influences the steric and electronic properties of the catalyst compared to its parent compound, L-proline. This modification can lead to enhanced stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
The catalytic activity of (R)-2-Methylpyrrolidine-2-carboxylic acid, like other proline-based organocatalysts, stems from its ability to form chiral enamines or iminium ions with carbonyl substrates. The bifunctional nature of the molecule, possessing both a secondary amine and a carboxylic acid, is crucial for its catalytic cycle, enabling efficient and highly stereocontrolled transformations. The carboxylic acid moiety plays a key role in activating the electrophile and stabilizing the transition state through hydrogen bonding.
These application notes provide an overview of the use of (R)-2-Methylpyrrolidine-2-carboxylic acid as a catalyst in key asymmetric reactions, including recommended loading concentrations, detailed experimental protocols, and mechanistic insights.
Data Presentation: Catalyst Loading in Asymmetric Reactions
The optimal loading concentration of (R)-2-Methylpyrrolidine-2-carboxylic acid is dependent on the specific reaction, substrates, and reaction conditions. Based on analogous proline-catalyzed reactions and available data on related derivatives, a general starting range for catalyst loading is between 5 and 20 mol%. Lowering the catalyst loading is economically and environmentally advantageous, but may require longer reaction times or yield lower conversions. Conversely, higher loadings can accelerate the reaction but may complicate purification. Optimization is therefore a critical step in developing an efficient synthetic protocol.
The following tables provide a summary of typical starting conditions and reported data for similar pyrrolidine-based catalysts in key asymmetric reactions. It is important to note that these should be used as a guideline, and optimization for each specific transformation is highly recommended.
Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Catalyst | Catalyst Loading (mol%) | Ketone | Aldehyde | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 - 30 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 24 - 96 | 95 | 95:5 | 96 |
| (S)-Prolinamide | 10 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 120 | 85 | 90:10 | 85 |
| (R)-2-Methylpyrrolidine-2-carboxylic acid (Suggested Starting Point) | 10 - 20 | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO / CH2Cl2 | 24 - 72 | Optimization Recommended | Optimization Recommended | Optimization Recommended |
Table 2: Asymmetric Mannich Reaction of Aldehydes with Imines
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Imine | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 20 - 35 | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Dioxane | 12 | 95 | 95:5 | 99 |
| (3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acid | 1 - 5 | Propanal | N-PMP-protected α-imino ester | Not specified | Not specified | Good | 94:6 (anti) | >97 (anti) |
| (R)-2-Methylpyrrolidine-2-carboxylic acid (Suggested Starting Point) | 10 - 20 | Propanal | N-PMP-protected α-imino ethyl glyoxylate | Dioxane / CHCl3 | 12 - 48 | Optimization Recommended | Optimization Recommended | Optimization Recommended |
Table 3: Asymmetric Michael Addition of Ketones to Nitroolefins
| Catalyst | Catalyst Loading (mol%) | Ketone | Nitroolefin | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | 10 | Cyclohexanone | β-Nitrostyrene | CHCl3 | 96 | 72 | 95:5 | 92 |
| (S)-Diphenylprolinol Methyl Ether | 5 | Propanal | β-Nitrostyrene | Toluene | 2 | 97 | 93:7 | 99 |
| (R)-2-Methylpyrrolidine-2-carboxylic acid (Suggested Starting Point) | 10 - 20 | Cyclohexanone | β-Nitrostyrene | CHCl3 / Toluene | 24 - 96 | Optimization Recommended | Optimization Recommended | Optimization Recommended |
Experimental Protocols
The following are generalized protocols for asymmetric reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Asymmetric Aldol Reaction
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (5-20 mol%)
-
Aldehyde (1.0 equiv)
-
Ketone (2.0 - 10.0 equiv)
-
Anhydrous solvent (e.g., DMSO, CH2Cl2, CHCl3)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (R)-2-Methylpyrrolidine-2-carboxylic acid.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the ketone to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the organic solvent (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: General Procedure for Asymmetric Mannich Reaction
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10-20 mol%)
-
Aldehyde (1.5 - 3.0 equiv)
-
Imine (1.0 equiv)
-
Anhydrous solvent (e.g., Dioxane, CHCl3, Toluene)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Saturated aqueous NaHCO3 solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the imine and (R)-2-Methylpyrrolidine-2-carboxylic acid.
-
Add the anhydrous solvent and stir the mixture.
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature or 4 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with an organic solvent (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product by chiral HPLC or NMR analysis.
Protocol 3: General Procedure for Asymmetric Michael Addition
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10-20 mol%)
-
Ketone or Aldehyde (2.0 - 5.0 equiv)
-
α,β-Unsaturated compound (e.g., nitroolefin) (1.0 equiv)
-
Anhydrous solvent (e.g., CHCl3, Toluene, CH2Cl2)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Saturated aqueous NH4Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add (R)-2-Methylpyrrolidine-2-carboxylic acid.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Cool the solution to the desired temperature (e.g., 0 °C or room temperature).
-
Add the ketone or aldehyde to the reaction mixture and stir for 10-15 minutes.
-
Add the α,β-unsaturated compound to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (3 x volumes).
-
Combine the organic layers, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.
Mandatory Visualization
Catalytic Cycle of (R)-2-Methylpyrrolidine-2-carboxylic Acid in Asymmetric Aldol Reaction
Experimental Workflow for a Typical Asymmetric Reaction
Application Notes and Protocols for Reaction Monitoring in (R)-2-Methylpyrrolidine-2-carboxylic Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of techniques for monitoring asymmetric reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid, a proline derivative increasingly recognized for its potential in stereoselective synthesis. The protocols and data herein are intended to guide researchers in establishing robust reaction monitoring workflows to ensure optimal reaction performance, yield, and stereoselectivity.
Introduction to Reaction Monitoring in Organocatalysis
Real-time or quasi-real-time monitoring of organocatalytic reactions is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring batch-to-batch consistency. The choice of monitoring technique depends on the specific reaction, the physical properties of the reactants and products, and the available analytical instrumentation. This document focuses on common and effective techniques applicable to reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid.
Key Monitoring Techniques
Several analytical methods can be employed to monitor the progress of reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid. The most common techniques include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Thin Layer Chromatography (TLC)
TLC is a rapid, qualitative technique ideal for initial reaction screening and for determining the approximate time of reaction completion. By spotting the reaction mixture on a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis of reaction mixtures. ¹H NMR is particularly useful for monitoring the disappearance of reactant signals and the appearance of product signals. By integrating key signals, the conversion of the reaction can be accurately determined over time. For in-situ monitoring, specialized NMR tubes can be used to acquire spectra at reaction temperature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and quantitative technique for monitoring reaction progress. It is especially well-suited for analyzing the enantiomeric excess (ee) of a chiral product when a chiral stationary phase is used. By developing a suitable method, the concentrations of reactants, products, and byproducts can be accurately determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile compounds, GC-MS is an excellent technique for reaction monitoring. It provides both separation of the components in the reaction mixture and their mass spectra, aiding in the identification of products and potential byproducts. Derivatization may be necessary for non-volatile compounds like carboxylic acids to make them amenable to GC analysis.
Application Example: Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives are well-known catalysts for this transformation. The following sections provide a detailed protocol and representative data for monitoring an asymmetric aldol reaction.
Note: While the following protocol is broadly applicable, the quantitative data presented in Table 1 is representative of a proline-catalyzed aldol reaction and serves as a benchmark. Actual results with (R)-2-Methylpyrrolidine-2-carboxylic acid may vary and should be determined experimentally.
Quantitative Data
Table 1: Representative Performance of a Proline-Catalyzed Asymmetric Aldol Reaction
| Entry | Aldehyde | Ketone | Time (h) | Conversion (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | 24 | >95 | 95:5 | 96 |
| 2 | Benzaldehyde | Acetone | 48 | 85 | - | 92 |
| 3 | Isovaleraldehyde | Cyclohexanone | 36 | 90 | 90:10 | 94 |
Data is illustrative and based on typical results for proline-catalyzed reactions. Conversion is typically determined by ¹H NMR or HPLC analysis of the crude reaction mixture. Diastereomeric ratio is determined by ¹H NMR of the crude product. Enantiomeric excess is determined by chiral HPLC analysis of the purified product.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction Catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10 mol%)
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Anhydrous solvent (e.g., DMSO, CH₂Cl₂, 2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a clean and dry reaction vial equipped with a magnetic stir bar, add (R)-2-Methylpyrrolidine-2-carboxylic acid (0.1 mmol).
-
Add the anhydrous solvent and stir until the catalyst is dissolved.
-
Add the ketone (5.0 mmol) to the reaction mixture.
-
Add the aldehyde (1.0 mmol) to initiate the reaction.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress using one of the techniques described below.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Reaction Monitoring by TLC
-
At regular intervals (e.g., every 1-2 hours), take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate (e.g., silica gel 60 F₂₅₄).
-
Elute the TLC plate with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Monitor the disappearance of the starting material spots and the appearance of the product spot.
Protocol for Reaction Monitoring by ¹H NMR
-
At desired time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench the aliquot by diluting it with a suitable deuterated solvent (e.g., CDCl₃).
-
If necessary, filter the sample to remove any solids.
-
Acquire a ¹H NMR spectrum.
-
Identify characteristic signals for the starting aldehyde and the aldol product.
-
Calculate the reaction conversion by integrating the respective signals.
Protocol for Reaction Monitoring by Chiral HPLC
-
At specified time intervals, take a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by adding a small amount of an acidic or basic solution, followed by dilution with the mobile phase).
-
Filter the sample through a syringe filter (0.22 µm).
-
Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Elute with a suitable mobile phase (e.g., a mixture of hexane and isopropanol).
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Determine the peak areas of the starting materials and the product enantiomers to calculate conversion and enantiomeric excess.
Visualizations
Catalytic Cycle
Caption: Catalytic cycle of a proline-type catalyzed aldol reaction.
Experimental Workflow
Application Notes and Protocols for (R)-2-Methylpyrrolidine-2-carboxylic Acid Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid, a proline analogue, has emerged as a versatile and effective organocatalyst in asymmetric synthesis. Its rigid pyrrolidine scaffold, combined with the stereogenic center at the α-position to both the amine and the carboxylic acid, provides a unique chiral environment for a variety of chemical transformations. This catalyst is particularly effective in forming chiral enamines, which are key intermediates in many carbon-carbon bond-forming reactions, including aldol, Michael, and Mannich reactions. The presence of the methyl group at the 2-position can enhance stereoselectivity by providing additional steric hindrance, influencing the facial selectivity of the approach of electrophiles. These application notes provide an overview of the work-up procedures for reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid, along with detailed experimental protocols and data presentation.
General Principles of Work-up Procedure
The work-up procedure for reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid is designed to efficiently separate the desired product from the catalyst, unreacted starting materials, and any byproducts. Due to the catalyst's nature as an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine) functionalities, making it soluble in both acidic and basic aqueous solutions. This property is often exploited for its removal from the reaction mixture. A typical work-up procedure involves the following steps:
-
Quenching the Reaction: The reaction is often terminated by the addition of a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to neutralize the catalyst and any basic intermediates.
-
Extraction: The product is extracted from the aqueous phase into an organic solvent in which it is soluble, such as ethyl acetate, dichloromethane, or diethyl ether. The catalyst, being a salt at this stage, remains in the aqueous layer.
-
Washing: The organic layer is washed sequentially with acidic and basic solutions to remove any remaining catalyst and other impurities. A wash with a mild acid (e.g., dilute HCl) can help remove any residual amine-containing species, while a wash with a mild base (e.g., saturated aqueous NaHCO₃) can remove any remaining acidic impurities. A final wash with brine helps to remove any remaining water from the organic layer.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to obtain the final, pure product.
Catalytic Cycle and Reaction Mechanism
The catalytic activity of (R)-2-Methylpyrrolidine-2-carboxylic acid in many asymmetric reactions proceeds through a well-established enamine catalytic cycle. The key steps are illustrated below for a generic aldol reaction.
Figure 1: Catalytic cycle for an aldol reaction.
Experimental Protocols and Data
While specific data for reactions catalyzed directly by (R)-2-Methylpyrrolidine-2-carboxylic acid is not extensively detailed in readily available literature, the following protocols for closely related pyrrolidine-based catalysts in key asymmetric reactions serve as excellent starting points. The work-up procedures are generally applicable.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of chiral β-hydroxy carbonyl compounds.
Experimental Protocol:
A general procedure for a proline-catalyzed asymmetric aldol reaction is as follows:
-
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, 2.0 mL), add the ketone (5.0 mmol).
-
Add (R)-2-Methylpyrrolidine-2-carboxylic acid (or a related proline catalyst) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.[1]
Quantitative Data (Representative for Proline Catalysis):
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline (30) | DMSO | 4 | 68 | 99:1 | 96 |
| 4-Chlorobenzaldehyde | Cyclohexanone | L-Proline (30) | DMSO | 20 | 97 | 95:5 | 93 |
| Benzaldehyde | Acetone | L-Proline (20) | Neat | 24 | 62 | - | 76 |
Data is illustrative and based on L-proline catalysis as a close analog.
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, leading to the formation of a new carbon-carbon bond.
Experimental Protocol:
A representative protocol for a Michael addition catalyzed by a pyrrolidine derivative is as follows:
-
To a mixture of the Michael donor (e.g., a ketone or aldehyde, 2.0 mmol) and the Michael acceptor (e.g., a nitroolefin, 1.0 mmol) in a suitable solvent (e.g., toluene, 1.0 mL), add the (R)-2-Methylpyrrolidine-2-carboxylic acid derivative (0.1 mmol, 10 mol%).
-
Stir the reaction at the desired temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Quantitative Data (Representative for Pyrrolidine-3-carboxylic acid derivative catalysis):
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Cyclohexanone | trans-β-Nitrostyrene | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10) | Toluene | 24 | 95 | 95:5 | 99 |
| Propanal | trans-β-Nitrostyrene | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10) | Toluene | 48 | 85 | 98:2 | 97 |
Data is illustrative and based on a closely related catalyst to demonstrate expected outcomes.
Asymmetric Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.
Experimental Protocol:
A general protocol for an asymmetric Mannich reaction is as follows:
-
To a vial containing the imine (0.25 mmol), add the aldehyde or ketone (0.5 mmol) and the solvent (e.g., 2-propanol, 1.0 mL).
-
Add (R)-2-Methylpyrrolidine-2-carboxylic acid or a related catalyst (0.025 mmol, 10 mol%).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Quantitative Data (Representative for Pyrrolidine-3-carboxylic acid catalysis):
| Ketone/Aldehyde | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| Cyclohexanone | N-PMP-protected α-imino ethyl glyoxylate | (R)-Pyrrolidine-3-carboxylic acid (10) | 2-Propanol | 24 | 98 | >99:1 | 99 |
| Propanal | N-PMP-protected α-imino ethyl glyoxylate | (R)-Pyrrolidine-3-carboxylic acid (10) | DMSO | 48 | 90 | 97:3 | 98 |
Data is illustrative and based on (R)-pyrrolidine-3-carboxylic acid to show typical performance.[2]
General Work-up Workflow
The logical flow of a typical work-up procedure for reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid can be visualized as follows:
References
Application Notes and Protocols: (R)-2-Methylpyrrolidine-2-carboxylic acid in the Synthesis of Neurological Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a valuable building block in the synthesis of novel neurological drugs.[1][2] Its rigid pyrrolidine scaffold and the presence of a stereocenter at the C2 position are crucial for conferring specific conformations to drug candidates, enabling high-affinity and selective interactions with biological targets in the central nervous system (CNS).[1][2] This document provides detailed application notes on the use of (R)-2-methylpyrrolidine-2-carboxylic acid in the synthesis of Glycine Transporter 1 (GlyT1) inhibitors, a promising class of drugs for the treatment of neurological disorders such as schizophrenia. Experimental protocols and relevant quantitative data are provided to guide researchers in this field.
Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation
GlyT1 inhibitors are designed to enhance neurotransmission mediated by the N-methyl-D-aspartate (NMDA) receptor.[3][4][5] The NMDA receptor, a key player in synaptic plasticity, learning, and memory, requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[3][5] In several neurological and psychiatric disorders, including schizophrenia, hypofunction of the NMDA receptor is a key pathological feature.[3][6][7]
GlyT1 is a protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[3][6] By inhibiting GlyT1, the concentration of glycine in the vicinity of the NMDA receptor is increased.[3][5][6] This leads to greater co-agonist binding to the NMDA receptor, potentiating its activity in response to glutamate.[3][5] This modulation of the glutamatergic system offers a therapeutic strategy to address the symptoms of NMDA receptor hypofunction.
Below is a diagram illustrating the signaling pathway of GlyT1 inhibition and its effect on the NMDA receptor.
Caption: GlyT1 Inhibition and NMDA Receptor Modulation.
Application Example: Synthesis of a Potent GlyT1 Inhibitor
Experimental Workflow: Synthesis of Compound X
The synthesis of Compound X involves a two-step process starting from (R)-2-Methylpyrrolidine-2-carboxylic acid:
-
N-protection of the pyrrolidine nitrogen: To avoid side reactions, the secondary amine of the pyrrolidine ring is first protected, for example, with a tert-butoxycarbonyl (Boc) group.
-
Amide coupling: The protected amino acid is then coupled with a desired aromatic amine to form the final amide product.
Caption: Synthetic workflow for Compound X.
Experimental Protocols
Protocol 1: N-Boc Protection of (R)-2-Methylpyrrolidine-2-carboxylic acid
This protocol describes the protection of the secondary amine of (R)-2-Methylpyrrolidine-2-carboxylic acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of dioxane and 1 M aqueous NaOH (to neutralize the HCl salt and deprotonate the amine).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-Methylpyrrolidine-2-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize Compound X
This protocol details the coupling of the N-Boc protected amino acid with a representative aromatic amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
N-Boc-(R)-2-Methylpyrrolidine-2-carboxylic acid (from Protocol 1)
-
Aromatic amine (e.g., 4-chloroaniline, 1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)
-
Hydroxybenzotriazole (HOBt, 1.2 eq)
-
N,N-Diisopropylethylamine (DIEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-(R)-2-Methylpyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the aromatic amine (1.0 eq) followed by the dropwise addition of DIEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure Compound X.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for the synthesis and biological activity of Compound X.
Table 1: Synthesis of Compound X - Reaction Parameters and Yields
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1 | N-Boc Protection | (R)-2-Methylpyrrolidine-2-carboxylic acid HCl | (Boc)₂O, NaOH | N-Boc-(R)-2-Methylpyrrolidine-2-carboxylic acid | 92 | >95 |
| 2 | Amide Coupling | N-Boc-(R)-2-Methylpyrrolidine-2-carboxylic acid | 4-chloroaniline, EDC, HOBt, DIEA | Compound X | 75 | >98 |
Table 2: Biological Activity of Compound X
| Compound | Target | Assay Type | IC₅₀ (nM) |
| Compound X | Human GlyT1 | [³H]Glycine Uptake | 15 |
| Reference Inhibitor | Human GlyT1 | [³H]Glycine Uptake | 25 |
Conclusion
(R)-2-Methylpyrrolidine-2-carboxylic acid is a key chiral building block for the development of novel neurological drugs, particularly GlyT1 inhibitors. Its stereochemically defined structure is instrumental in achieving high potency and selectivity. The provided protocols for N-protection and amide coupling offer a foundational approach for the synthesis of derivatives based on this scaffold. The successful application of these methods can lead to the discovery of new drug candidates with therapeutic potential for a range of CNS disorders characterized by NMDA receptor hypofunction. Further optimization of the synthetic route and extensive structure-activity relationship (SAR) studies are crucial steps in the drug discovery pipeline.
References
- 1. Buy this compound | 123053-48-5 [smolecule.com]
- 2. Buy this compound (EVT-1474207) | 123053-48-5 [evitachem.com]
- 3. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? | Semantic Scholar [semanticscholar.org]
- 5. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 6. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 7. Scientists Reveal Inhibitory Mechanism of Anti-schizophrenia Drugs----Institute of Biophysics of Chinese Academy of Sciences [english.ibp.cas.cn]
- 8. Amide Synthesis [fishersci.dk]
- 9. iajpr.com [iajpr.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-2-Methylpyrrolidine-2-carboxylic acid in Enantioselective Catalysis
Welcome to the technical support center for (R)-2-Methylpyrrolidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this chiral organocatalyst to enhance enantioselectivity in various asymmetric transformations. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using (R)-2-Methylpyrrolidine-2-carboxylic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Suboptimal Temperature: The transition states leading to the two enantiomers are not sufficiently energetically differentiated. 2. Inappropriate Solvent: The solvent may not stabilize the desired transition state or may interfere with the catalyst's conformation. 3. Low Catalyst Loading: A competing non-enantioselective background reaction may be occurring. 4. Substrate Steric/Electronic Effects: The catalyst may not be well-suited for the specific steric or electronic properties of the substrates. 5. Presence of Impurities: Water or other impurities can interfere with the catalytic cycle. | 1. Temperature Optimization: Lower the reaction temperature. Common starting points are 0 °C, -20 °C, or even -78 °C. 2. Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents like toluene or methylcyclohexane often improve stereocontrol. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading, for example, from 5 mol% to 10 mol% or 20 mol%. 4. Substrate Modification: If possible, consider minor structural modifications to the substrates. 5. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dry glassware before use. |
| Low Reaction Yield | 1. Poor Catalyst Activity: The catalyst may not be efficiently turning over. 2. Decomposition of Reactants or Products: The reaction conditions may be too harsh. 3. Incomplete Reaction: The reaction may not have reached completion. | 1. Increase Catalyst Loading or Temperature: While lower temperatures often favor enantioselectivity, a slight increase may be necessary to improve the reaction rate. 2. Milder Reaction Conditions: If possible, use a lower temperature or a less reactive solvent. 3. Monitor Reaction Progress: Use TLC or GC to monitor the reaction and ensure it has gone to completion before workup. |
| Poor Diastereoselectivity (in reactions forming diastereomers) | 1. Transition State Geometry: The catalyst may not be effectively controlling the facial selectivity of the attack. 2. Substrate Control: The inherent stereochemistry of the substrates may be influencing the outcome. | 1. Catalyst Modification: While not a simple solution, consider if a different derivative of proline might be better suited. 2. Additive Screening: The addition of weak Brønsted acids (e.g., benzoic acid) or small amounts of water can sometimes influence diastereoselectivity. |
| Difficulty in Catalyst Removal | 1. Catalyst Solubility: The catalyst may be soluble in the workup solvent. | 1. Aqueous Wash: As a water-soluble amino acid derivative, the catalyst can often be removed with an aqueous wash during workup. 2. Acid/Base Extraction: Utilize the acidic and basic nature of the catalyst to perform an acid/base extraction. |
Frequently Asked Questions (FAQs)
Q1: How does the α-methyl group in (R)-2-Methylpyrrolidine-2-carboxylic acid influence its catalytic performance compared to L-proline?
The methyl group at the α-position (C2) introduces significant steric hindrance. This can lead to a more rigid conformation of the pyrrolidine ring in the transition state, which may enhance enantioselectivity for certain substrates by creating a more defined chiral environment. However, this increased steric bulk can also decrease the reaction rate compared to proline.
Q2: What is the general mechanism of catalysis for (R)-2-Methylpyrrolidine-2-carboxylic acid?
Similar to proline, (R)-2-Methylpyrrolidine-2-carboxylic acid typically operates through an enamine catalytic cycle for reactions involving aldehydes or ketones as nucleophiles (e.g., Aldol, Mannich, Michael additions). The secondary amine of the catalyst condenses with the carbonyl compound to form a chiral enamine, which then attacks the electrophile. The carboxylic acid moiety can act as a proton shuttle to activate the electrophile and facilitate catalyst regeneration.
Q3: Can I use (R)-2-Methylpyrrolidine-2-carboxylic acid in aqueous media?
While proline itself has some solubility and activity in water, the performance of its derivatives can vary. The increased lipophilicity from the methyl group might reduce its effectiveness in purely aqueous systems. It is generally recommended to use organic solvents, although in some cases, a small amount of water can be a beneficial additive.
Q4: Is the hydrochloride salt of (R)-2-Methylpyrrolidine-2-carboxylic acid suitable for catalysis?
The hydrochloride salt is the commercially available and stable form of the catalyst. In many reactions, the free amine is generated in situ by the addition of a base or by the reaction conditions themselves. However, for some protocols, it may be necessary to neutralize the salt before use.
Q5: What are the typical catalyst loadings for (R)-2-Methylpyrrolidine-2-carboxylic acid?
Typical catalyst loadings range from 5 to 20 mol%. Lower loadings are desirable for efficiency, but higher loadings may be necessary to achieve good conversion and enantioselectivity, especially if a non-catalyzed background reaction is competitive.
Data Presentation
The following tables present representative data for asymmetric reactions catalyzed by α-substituted proline derivatives, illustrating the potential performance of (R)-2-Methylpyrrolidine-2-carboxylic acid. Note: This data is illustrative and results may vary based on specific substrates and reaction conditions.
Table 1: Asymmetric Aldol Reaction of Ketones with Aldehydes
| Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 25 | 92 | 97 |
| Acetone | Benzaldehyde | Neat | 25 | 85 | 90 |
| Cyclopentanone | Isovaleraldehyde | Toluene | 0 | 88 | 95 |
| 2-Hexanone | 4-Chlorobenzaldehyde | CH2Cl2 | -20 | 78 | 93 |
Table 2: Asymmetric Mannich Reaction of Aldehydes with Imines
| Aldehyde | Imine | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| Propanal | N-PMP-protected ethyl glyoxylate imine | DMSO | 25 | 90 | >95:5 | 98 |
| Isobutanal | N-Boc-protected benzaldimine | Toluene | 0 | 85 | 90:10 | 96 |
| Pentanal | N-PMP-protected ethyl glyoxylate imine | CHCl3 | 25 | 88 | >95:5 | 97 |
| Hexanal | N-Boc-protected 4-methoxybenzaldimine | THF | -10 | 82 | 88:12 | 94 |
Table 3: Asymmetric Michael Addition of Aldehydes to Nitroolefins
| Aldehyde | Nitroolefin | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| Propanal | β-Nitrostyrene | Toluene | 4 | 95 | 90:10 | 99 |
| Butanal | (E)-2-(2-nitrovinyl)furan | CH2Cl2 | 0 | 92 | 85:15 | 97 |
| Pentanal | (E)-1-nitro-3-phenylprop-1-ene | Dioxane | 25 | 89 | 88:12 | 98 |
| Isovaleraldehyde | β-Nitrostyrene | Methylcyclohexane | 0 | 93 | 92:8 | 99 |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
This protocol describes a method for the synthesis of the catalyst precursor from L-proline.
-
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate.
-
-
Step 2: Methylation of Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the methylated azetidinone.
-
-
Step 3: Hydrolysis to this compound
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.
-
Protocol 2: General Procedure for an Asymmetric Aldol Reaction
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.05 mmol, 10 mol%).
-
Add the ketone (1.0 mmol, 2 equivalents) and the solvent (e.g., DMSO, 1.0 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (0.5 mmol, 1 equivalent) dropwise.
-
Stir the reaction at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (if applicable), and enantiomeric excess (by chiral HPLC analysis).
Visualizations
Caption: Enamine catalytic cycle for reactions mediated by (R)-2-Methylpyrrolidine-2-carboxylic acid.
Caption: A logical workflow for troubleshooting low enantioselectivity in experiments.
Technical Support Center: (R)-2-Methylpyrrolidine-2-carboxylic Acid Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-2-Methylpyrrolidine-2-carboxylic acid in organocatalysis. The content is designed to address specific issues encountered during experiments, with a focus on common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the catalytic role of (R)-2-Methylpyrrolidine-2-carboxylic acid?
A1: (R)-2-Methylpyrrolidine-2-carboxylic acid, a derivative of proline, functions as an organocatalyst. It reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[1][2] This chiral enamine then reacts with an electrophile (e.g., another aldehyde) in an asymmetric fashion, leading to the formation of a chiral product and regeneration of the catalyst. This process is central to many enantioselective C-C bond-forming reactions.
Q2: My reaction yield is low, and I've isolated a byproduct identified as the self-aldol condensation product of my donor ketone/aldehyde. How can I prevent this?
A2: The formation of a self-condensation product is a common side reaction that occurs when the enamine intermediate reacts with another molecule of the starting ketone or aldehyde instead of the desired electrophile.[3] This is often a competition of reaction rates.
Troubleshooting Steps:
-
Slow Addition of the Donor: Add the donor carbonyl compound (the one that forms the enamine) slowly, using a syringe pump, to the mixture of the catalyst and the acceptor electrophile. This keeps the instantaneous concentration of the enamine low, minimizing self-reaction.[4]
-
Adjust Stoichiometry: Use a slight excess of the acceptor electrophile to increase the probability of the desired reaction occurring.
-
Lower the Temperature: Reducing the reaction temperature (e.g., to 0 °C or -20 °C) can often slow the rate of the self-condensation side reaction more significantly than the desired pathway, thereby improving selectivity.[4]
Q3: I am using an α,β-unsaturated aldehyde as my acceptor, and the major product is from a Michael (1,4-conjugate) addition, not the desired aldol (1,2-addition) product. How can I improve the chemoselectivity?
A3: Enamines are soft nucleophiles and can react at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition) of an α,β-unsaturated electrophile.[2] Several factors can influence this selectivity.
Troubleshooting Steps:
-
Solvent Screening: The polarity of the solvent can influence the transition state geometry and, consequently, the chemoselectivity.[4] Screen a range of solvents from polar aprotic (e.g., DMSO, DMF) to non-polar (e.g., toluene, chloroform) to find optimal conditions.
-
Steric Hindrance: While you cannot change the specified catalyst easily, be aware that bulkier catalysts often favor 1,2-addition. The steric environment around the catalyst and substrates is a key factor.
-
Temperature Optimization: As with other side reactions, lowering the temperature can increase selectivity by favoring the pathway with the higher activation energy barrier, which is often the more ordered transition state leading to the desired product.
Q4: The enantiomeric excess (ee) of my product is consistently low. What are the potential causes and solutions?
A4: Low enantioselectivity is a frequent challenge and can point to several issues in the reaction setup or catalytic cycle.[4]
Troubleshooting Steps:
-
Catalyst and Reagent Purity: Ensure the (R)-2-Methylpyrrolidine-2-carboxylic acid is of high chemical and enantiomeric purity. Similarly, acidic or basic impurities in your substrates or solvent can disrupt the catalytic cycle.[4]
-
Anhydrous Conditions: The presence of water can hydrolyze the enamine and iminium ion intermediates, leading to a breakdown of the catalytic cycle and promoting non-stereoselective background reactions.[4][5] Ensure solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Temperature is a critical parameter for enantioselectivity. Lowering the reaction temperature generally leads to a more ordered transition state, which can significantly improve the ee.[4]
-
Catalyst Loading: The amount of catalyst can be crucial. While higher loading might increase the reaction rate, it doesn't always improve enantioselectivity and can sometimes promote side reactions.[4] It is recommended to screen catalyst loading, for instance, between 5 mol% and 20 mol%.
Quantitative Data Summary
The following table summarizes common issues and the expected impact of troubleshooting steps. The quantitative values are typical estimates and can vary significantly based on the specific substrates and conditions.
| Issue / Side Reaction | Common Cause | Troubleshooting Action | Expected Improvement |
| High Self-Aldol Product | High donor concentration / slow primary reaction | Slow addition of donor; lower temperature | Decrease in self-aldol byproduct by 30-70% |
| High Michael Addition Product | Use of α,β-unsaturated acceptors | Solvent screening; lower temperature | Shift in Aldol:Michael ratio from e.g., 1:5 to >5:1 |
| Low Enantiomeric Excess (ee) | Water contamination; impure catalyst; high temp. | Use anhydrous solvents; lower temp. to -20 °C | Increase in ee by 10-40 percentage points |
| Low Reaction Conversion | Inefficient catalyst turnover; reversibility | Increase catalyst loading (e.g., from 5 to 15 mol%) | Increase in yield from <50% to >80% |
Key Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction:
-
Setup: Add (R)-2-Methylpyrrolidine-2-carboxylic acid (e.g., 0.1 mmol, 10 mol%) to a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the acceptor aldehyde (1.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., 3 mL of chloroform or toluene). Cool the mixture to the desired temperature (e.g., 0 °C).[4]
-
Donor Addition: In a separate syringe, prepare a solution of the donor ketone (e.g., 1.2 mmol, 1.2 equiv) in the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 10-15 minutes using a syringe pump to minimize self-condensation side reactions.[4]
-
Reaction Monitoring: Stir the reaction vigorously at the target temperature. Monitor the consumption of the limiting reagent (typically the acceptor aldehyde) by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl (5 mL).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.
Visualized Guides
Caption: Competing reaction pathways originating from the key enamine intermediate.
Caption: A logical workflow for troubleshooting common side reactions and issues.
References
Technical Support Center: Purification of Products from (R)-2-Methylpyrrolidine-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products derived from (R)-2-Methylpyrrolidine-2-carboxylic acid reactions?
A1: The primary purification methods for reaction products of (R)-2-Methylpyrrolidine-2-carboxylic acid include:
-
Crystallization: This is a highly effective method for purifying solid derivatives. Diastereomeric salt crystallization is frequently employed for chiral resolution to separate the desired (R)-enantiomer from a racemic mixture.[1][2] Recrystallization can further enhance the purity of the final product.[3]
-
Column Chromatography: Silica gel column chromatography is commonly used to separate the desired product from reaction byproducts and unreacted starting materials.[4][5][6] Ion-exchange chromatography is also a valuable technique for purifying amino acid derivatives.[7]
-
Extraction: Liquid-liquid extraction is a standard work-up procedure to remove inorganic salts and other water-soluble impurities.[4][5]
Q2: How can I determine the enantiomeric purity of my purified product?
A2: The enantiomeric excess (ee) of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC).[4][8] This technique utilizes a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[8][9] Gas chromatography (GC) with a chiral column can also be used after appropriate derivatization of the amino acid.
Q3: What are some common impurities I might encounter after a reaction with (R)-2-Methylpyrrolidine-2-carboxylic acid?
A3: Common impurities can include:
-
The corresponding (S)-enantiomer.
-
Unreacted starting materials and reagents.
-
Byproducts from side reactions (e.g., over-alkylation, side-chain reactions).
-
Residual solvents from the reaction or purification steps.
-
Inorganic salts from work-up procedures.
Q4: Can I use protecting groups with (R)-2-Methylpyrrolidine-2-carboxylic acid, and how do I remove them?
A4: Yes, protecting groups are frequently used to prevent unwanted side reactions at the amine or carboxylic acid functional groups. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amine and esterification for the carboxylic acid.[10][11]
-
Boc group removal: Typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[3][11]
-
Ester deprotection (hydrolysis): Can be accomplished using acidic or basic hydrolysis.[12]
Troubleshooting Guides
Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Low recovery from crystallization | The product is too soluble in the chosen solvent system. | - Screen for alternative solvent systems where the product has lower solubility at room temperature or below. - Try an anti-solvent addition to induce precipitation. - Optimize the crystallization temperature; cooling to lower temperatures may improve yield. |
| The product may have oiled out instead of crystallizing. | - Ensure the solution is not supersaturated before cooling. - Try seeding the solution with a small crystal of the pure product. - Use a slower cooling rate. | |
| Low recovery from column chromatography | The product is strongly adsorbed to the stationary phase. | - Modify the eluent system by increasing its polarity. For silica gel, this could mean increasing the percentage of a polar solvent like methanol in a non-polar solvent like dichloromethane. - Consider using a different stationary phase, such as alumina or a reverse-phase silica. |
| The product is co-eluting with impurities. | - Optimize the eluent system for better separation. A shallower gradient or isocratic elution might be necessary. - Ensure proper packing of the column to avoid channeling. | |
| Product loss during extraction | The product has some solubility in the aqueous phase. | - Adjust the pH of the aqueous phase to suppress the ionization of your product, thereby increasing its partitioning into the organic phase. For amino acid derivatives, this often means adjusting the pH away from the isoelectric point. - Perform multiple extractions with smaller volumes of the organic solvent. - Use a different organic solvent with higher partitioning for your product. |
Poor Enantiomeric Purity
| Symptom | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) after chiral resolution by diastereomeric salt crystallization | The resolving agent is not effective for your compound. | - Screen different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives).[3][4] |
| The crystallization conditions are not optimal. | - Systematically screen different solvents and solvent mixtures. - Optimize the crystallization temperature and cooling rate. Multiple recrystallizations may be necessary to achieve high ee.[3] | |
| Racemization during the reaction or work-up | The reaction conditions are too harsh (e.g., high temperature, strong base). | - Investigate milder reaction conditions. - Avoid prolonged exposure to harsh conditions during work-up and purification. |
| Incomplete separation on chiral HPLC | The chiral stationary phase (CSP) is not suitable for your compound. | - Screen a variety of CSPs (e.g., polysaccharide-based).[8][13] |
| The mobile phase composition is not optimal. | - Systematically vary the mobile phase composition, including the type and concentration of the organic modifier and any additives.[8][9] |
Experimental Protocols
Protocol 1: Purification by Diastereomeric Salt Crystallization
This protocol describes a general procedure for the chiral resolution of a racemic mixture of a 2-methylpyrrolidine derivative using a chiral acid (e.g., L-tartaric acid).
-
Salt Formation: Dissolve the racemic 2-methylpyrrolidine derivative in a suitable solvent (e.g., ethanol, methanol).[4] Add an equimolar amount of the chiral resolving agent (e.g., L-tartaric acid).[4] The solution can be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or refrigerator. Seeding with a small crystal of the desired diastereomeric salt can aid crystallization.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Enrichment: The enantiomeric purity of the crystalline material can be enhanced by one or more recrystallizations from a suitable solvent.[3] The optical purity can be monitored by chiral HPLC after each recrystallization.
-
Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide) to adjust the pH to basic. Extract the free (R)-2-methylpyrrolidine derivative with an organic solvent (e.g., ethyl acetate).[3] Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.[4]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines a general procedure for the purification of a reaction product using silica gel chromatography.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the initial mobile phase. The polarity of the eluent can be gradually increased (gradient elution) or kept constant (isocratic elution) to separate the components.[4][5]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or another appropriate analytical technique.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Enantiomeric Enrichment
| Purification Method | Typical Starting Purity | Typical Final Purity (ee) | Key Advantages | Key Disadvantages |
| Diastereomeric Salt Crystallization | Racemic (0% ee) | >98% ee after recrystallizations[11] | Scalable, cost-effective for large quantities. | Requires screening of resolving agents and solvents; can be time-consuming. |
| Chiral HPLC | Any | >99.5% ee[4] | High resolution, applicable to a wide range of compounds. | Not easily scalable for preparative amounts, requires specialized columns and equipment. |
| Enzymatic Kinetic Resolution | Racemic (0% ee) | >97% ee[11] | High enantioselectivity, mild reaction conditions. | Requires specific enzymes, may not be applicable to all derivatives. |
Visualizations
Caption: General experimental workflow for reaction and purification.
Caption: Logical troubleshooting workflow for purification issues.
References
- 1. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride (EVT-1474207) | 123053-48-5 [evitachem.com]
- 2. Buy this compound | 123053-48-5 [smolecule.com]
- 3. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methylproline hydrochloride | 1423025-85-7 | Benchchem [benchchem.com]
- 11. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]
- 12. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid starting from (S)-proline is consistently low. What are the most critical steps to optimize?
A1: The multi-step synthesis from (S)-proline involves several stages where yield can be compromised. The most critical steps to scrutinize are the formation of the azetidinone intermediate, the methylation reaction, and the final hydrolysis. Inefficient reactions or purification at any of these stages can significantly impact the overall yield. A multi-day process with a moderate overall yield is not uncommon for this synthesis.[1]
Q2: I am observing a low yield specifically after the methylation of the azetidinone intermediate. What are the potential causes and solutions?
A2: Low yields during the methylation of the azetidinone intermediate can stem from several factors:
-
Incomplete Deprotonation: The use of Lithium diisopropylamide (LDA) to form the enolate is a critical step. Ensure the LDA is freshly prepared or properly titrated, and that the reaction is conducted under strictly anhydrous conditions at a low temperature (e.g., -78°C) to ensure complete deprotonation before adding the methylating agent (methyl iodide).
-
Side Reactions: Competing side reactions can reduce the yield of the desired methylated product. Optimizing the reaction temperature and the rate of addition of methyl iodide can help minimize these.
-
Purification Losses: The methylated azetidinone is often purified by silica gel column chromatography.[1] Losses can occur during this step. Careful selection of the eluent system and meticulous technique are crucial to maximize recovery.
Q3: What are common side products that can form during the synthesis, and how can I minimize them?
A3: A common side reaction, particularly if conditions are not optimized, is the formation of undesired stereoisomers or over-methylation. In related syntheses, side reactions such as the formation of gamma-valerolactone (GVL) from levulinic acid (if used as a starting material) can occur.[2] When starting from proline, incomplete cyclization or side reactions during methylation are primary concerns. To minimize these:
-
Control of Stoichiometry: Use precise amounts of reagents, especially the base (LDA) and the alkylating agent (methyl iodide).
-
Temperature Control: Maintain the recommended low temperatures during the enolate formation and alkylation steps to enhance selectivity.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
Q4: I am struggling with the chiral resolution of my racemic 2-Methylpyrrolidine-2-carboxylic acid. What techniques can improve the efficiency of separating the (R)-enantiomer?
A4: Chiral resolution is a critical and often challenging step. Here are some approaches:
-
Diastereomeric Salt Formation: A common and effective method is the formation of diastereomeric salts using a chiral resolving agent, such as L-tartaric acid, followed by fractional crystallization.[1] The success of this method depends on the differential solubility of the diastereomeric salts. Further recrystallization steps can be performed to enhance the enantiomeric excess.[1]
-
Chiral Chromatography: While potentially more expensive for large-scale preparations, chiral chromatography can be a highly effective method for separating enantiomers.
-
Enzymatic Resolution: The use of specific enzymes (transaminases) can offer high enantioselectivity under mild reaction conditions.[1]
Q5: The final hydrolysis of the methylated azetidinone intermediate is giving me a poor yield. What could be the issue?
A5: Incomplete hydrolysis or degradation of the product can lead to low yields in the final step. Key factors to consider are:
-
Reaction Time and Temperature: Ensure the hydrolysis with strong acid (e.g., 6M HCl) is carried out at reflux for a sufficient duration to drive the reaction to completion.[1]
-
Work-up Procedure: After hydrolysis, the product is typically isolated by concentrating the mixture and triturating the residue with a suitable solvent like hot acetone.[1] Losses can occur if the product is not fully precipitated or is partially soluble in the wash solvent.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Methylpyrrolidine Derivatives
| Starting Material | Key Reagents | Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| (S)-Proline | Chloral hydrate, MgSO₄, LDA, MeI, HCl | ~39% for the methylated intermediate[1] | Not specified for final product[1] | Utilizes a readily available chiral starting material.[1] | Multi-step synthesis with moderate overall yield.[1] |
| 2-Methylpyrroline | Platinum(IV) oxide, H₂, L-tartaric acid | 98.3% conversion to racemic 2-methylpyrrolidine[1] | >50% ee for the tartrate salt after resolution[1] | High conversion, potentially scalable.[1] | Requires chiral resolution for enantiopure product.[1] |
| 5-chloro-2-pentanone | Transaminase (TA), PLP, Isopropylamine (IPA) | Up to 90% analytical yield[1] | Up to >99.5% ee for either (R) or (S) enantiomer[1] | High enantioselectivity, mild reaction conditions.[1] | Requires specialized enzymes.[1] |
Experimental Protocols
Method 1: Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride from (S)-Proline [1]
-
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone.
-
-
Step 2: Methylation of Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (MeI) (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
-
Wash the combined organic extracts with brine, dry with magnesium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography (eluent: 0-100% ethyl acetate in petroleum ether) to obtain the methylated azetidinone.
-
-
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid.
-
Visualizations
Caption: Experimental workflow for the synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride.
References
Technical Support Center: (R)-2-Methylpyrrolidine-2-carboxylic Acid Derivatives in Asymmetric Catalysis
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals utilizing (R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives as organocatalysts in asymmetric synthesis. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges related to catalyst deactivation and to ensure optimal reaction performance.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the application of (R)-2-Methylpyrrolidine-2-carboxylic acid derivative catalysts.
Issue 1: Gradual or Sudden Decrease in Reaction Yield and/or Enantioselectivity
FAQ: My reaction, which initially provided high yield and enantiomeric excess (ee), is now showing diminished performance after several catalytic cycles or when using new batches of reagents. What are the potential causes and how can I resolve this?
Possible Causes and Solutions:
-
Water Content: The presence of water is a primary cause of deactivation for pyrrolidine-based catalysts. Water can hydrolyze the active iminium or enamine intermediates, effectively halting the catalytic cycle.[1]
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere.
-
Use freshly distilled or anhydrous solvents. Solvents should be stored over molecular sieves.
-
Dry reagents that may be hygroscopic. The addition of activated molecular sieves to the reaction mixture can be beneficial.
-
Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize atmospheric moisture.
-
-
-
Acidic or Basic Impurities: Trace amounts of acidic or basic impurities in the substrates, solvents, or starting materials can neutralize the catalyst or interfere with the catalytic cycle. The basicity of the pyrrolidine nitrogen is crucial for its catalytic activity.[1]
-
Troubleshooting Steps:
-
Purify substrates and solvents prior to use via distillation, column chromatography, or by passing them through a plug of neutral alumina.
-
Ensure the starting materials are of high purity and appropriately stored.
-
-
-
Side Reactions: Competing side reactions can consume starting materials and reduce the overall yield.
-
Self-Condensation of Aldehydes: This is a common side reaction, particularly with enolizable aldehydes.
-
Mitigation: Use a higher concentration of the nucleophile (e.g., ketone) relative to the aldehyde. Running the reaction at lower concentrations can also disfavor this bimolecular side reaction.
-
-
Michael Addition of Water: In reactions involving α,β-unsaturated carbonyls, water can act as a nucleophile, leading to undesired byproducts.
-
Mitigation: Employ stringent anhydrous conditions as described above.
-
-
-
Thermal Instability: Although many organocatalysts are robust, prolonged exposure to high temperatures can lead to degradation.
-
Troubleshooting Steps:
-
Optimize the reaction temperature. While lower temperatures often improve enantioselectivity, they may decrease the reaction rate. A careful balance is necessary.
-
Monitor the reaction progress closely to avoid unnecessarily long reaction times at elevated temperatures.
-
-
Issue 2: Low Enantioselectivity from the Outset
FAQ: I am observing poor enantioselectivity in my reaction, even on the first run. What factors could be influencing the stereochemical outcome?
Possible Causes and Solutions:
-
Incorrect Catalyst Conformation: The stereochemical outcome is dictated by the transition state geometry. The conformation of the catalyst-substrate intermediate is critical.
-
Troubleshooting Steps:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state. Screen a range of solvents (e.g., polar aprotic like DMSO, chloroform, or non-polar like toluene) to find the optimal medium for your specific reaction.
-
Additives: The presence of co-catalysts or additives (e.g., Brønsted acids) can influence the reaction pathway and stereoselectivity. Their use should be carefully evaluated.
-
-
-
Substrate Structure: The steric and electronic properties of the substrates can significantly impact the facial selectivity of the attack on the electrophile.
-
Troubleshooting Steps:
-
This is an inherent aspect of the reaction. If possible, minor modifications to the substrate structure (e.g., altering protecting groups) could be explored to enhance stereochemical induction.
-
-
-
Catalyst Loading: In some cases, catalyst aggregation at high concentrations can lead to alternative, less selective reaction pathways.
-
Troubleshooting Steps:
-
Optimize the catalyst loading. Typical loadings range from 5-30 mol%. While higher loading can increase the reaction rate, it may not always lead to better enantioselectivity.
-
-
Quantitative Data on Catalyst Performance
The following tables provide illustrative data on the performance of (R)-2-Methylpyrrolidine-2-carboxylic acid derivatives under various conditions. Note: This data is representative and may not directly correspond to all specific derivatives and reaction systems. Experimental optimization is always recommended.
Table 1: Effect of Water Content on Catalyst Performance in an Aldol Reaction
| Water Content (v/v %) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0 (Anhydrous) | 95 | 98 |
| 0.1 | 82 | 95 |
| 0.5 | 65 | 88 |
| 1.0 | 40 | 75 |
| 2.0 | 15 | 50 |
Table 2: Catalyst Recyclability and Performance Decline
| Cycle Number | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 95 | 98 |
| 2 | 91 | 97 |
| 3 | 85 | 95 |
| 4 | 78 | 92 |
| 5 | 68 | 88 |
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Aldol Reaction
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool in a desiccator over P₂O₅.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the (R)-2-Methylpyrrolidine-2-carboxylic acid derivative (0.1 mmol, 10 mol%).
-
Addition of Reagents: Add the ketone (2.0 mmol) and anhydrous solvent (2.0 mL). Stir the mixture for 10 minutes at room temperature.
-
Initiation: Add the aldehyde (1.0 mmol) dropwise to the solution.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: Catalyst Regeneration
-
Post-Reaction Work-up: After the extraction of the product, the aqueous layer containing the catalyst can be treated to recover the catalyst.
-
Acid-Base Extraction:
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2. This will protonate the pyrrolidine nitrogen.
-
Wash the acidic aqueous layer with a non-polar organic solvent (e.g., hexane) to remove any remaining organic impurities.
-
Basify the aqueous layer with 1 M NaOH to a pH of ~10. This will deprotonate the carboxylic acid and the pyrrolidinium ion.
-
Extract the aqueous layer with a polar organic solvent (e.g., dichloromethane, 3 x 15 mL).
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to recover the catalyst.
-
Purity Check: Assess the purity of the recovered catalyst by NMR spectroscopy before reuse.
Protocol 3: Monitoring Catalyst Deactivation
-
Reaction Setup: Set up the reaction as described in Protocol 1.
-
Time-Course Analysis: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a saturated solution of a reducing agent like NaBH₄ if a carbonyl is present, or a mild acid/base).
-
Analysis: Analyze the quenched aliquot by GC or HPLC to determine the conversion of the starting material and the enantiomeric excess of the product.
-
Data Plotting: Plot the conversion and enantiomeric excess as a function of time to obtain a kinetic profile of the reaction and observe any decline in catalyst activity.
Visualizations
Caption: Catalytic cycle of an aldol reaction catalyzed by a (R)-2-Methylpyrrolidine-2-carboxylic acid derivative.
Caption: Primary deactivation pathway via hydrolysis of catalytic intermediates.
Caption: A logical workflow for troubleshooting common issues in catalyzed reactions.
References
Effect of solvent on (R)-2-Methylpyrrolidine-2-carboxylic acid catalyzed reactions
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals utilizing (R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives in organocatalysis. The focus is on understanding and optimizing reaction outcomes by modulating the solvent environment.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of (R)-2-Methylpyrrolidine-2-carboxylic acid?
(R)-2-Methylpyrrolidine-2-carboxylic acid, a derivative of proline, acts as an organocatalyst. Its catalytic activity stems from its ability to form nucleophilic enamine intermediates with carbonyl compounds (ketones and aldehydes).[1] This mode of activation mimics the function of natural aldolase enzymes and is central to its use in asymmetric C-C bond-forming reactions like aldol and Michael additions.[1]
Q2: Why is the choice of solvent so critical in these reactions?
The solvent plays a crucial role in asymmetric organocatalysis by influencing the geometry and stability of the reaction's transition state.[2] Its polarity and coordinating ability can significantly impact stereocontrol, reaction rate, and even the reaction pathway.[2] Non-polar solvents are often reported to provide better stereocontrol than polar ones in many proline-catalyzed reactions.[2]
Q3: What are the most common reactions catalyzed by this class of compounds?
This catalyst is particularly effective for asymmetric transformations such as:
-
Michael Additions: The conjugate addition of ketones and aldehydes to α,β-unsaturated compounds like nitroolefins.[1]
-
Aldol Reactions: The reaction between an enol or enolate and a carbonyl compound to form a β-hydroxy carbonyl.[1]
-
Mannich Reactions: The aminoalkylation of an acidic proton located alpha to a carbonyl group.[1]
Q4: My catalyst is the hydrochloride salt. How does this affect its use?
(R)-2-Methylpyrrolidine-2-carboxylic acid is often supplied as a hydrochloride salt to improve its stability and handling.[3][4] The salt form has high solubility in polar solvents like water.[3] For catalytic reactions, the free amine is typically generated in situ by the addition of a base, or the reaction conditions are tailored to accommodate the salt form.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
Q: My reaction has good conversion, but the enantiomeric excess (ee%) is poor. What are the likely causes and how can I fix it?
A: Low enantioselectivity is a common issue that can often be resolved by systematically evaluating several reaction parameters. The primary factors influencing stereocontrol are the solvent, temperature, and catalyst environment.
Possible Causes & Suggested Solutions:
-
Suboptimal Solvent: The solvent's interaction with the transition state is paramount for achieving high stereoselectivity.
-
Solution: Screen a range of solvents with varying polarities.[2] Aprotic, non-polar solvents like toluene, THF, or chloroform often favor a more ordered transition state, leading to higher ee%.[1][2] Avoid highly polar or protic solvents unless literature suggests otherwise for your specific substrate.
-
-
Incorrect Temperature: Reaction temperature directly impacts the energy difference between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature (e.g., to 0 °C, -20 °C, or even -78 °C) often increases enantioselectivity by making the transition states more energetically distinct.[2]
-
-
Insufficient Catalyst Loading: A low catalyst concentration can allow a non-catalyzed, non-enantioselective background reaction to compete.
-
Solution: Incrementally increase the catalyst loading, for example, from 5 mol% up to 20 mol%.[2]
-
-
Presence of Water: The effect of water is highly reaction-dependent.
-
Solution: First, ensure all reagents and solvents are anhydrous, as uncontrolled water can be detrimental.[2] If results are still poor, consider the controlled addition of a small amount of water. In some cases, water can facilitate proton transfer or help organize the transition state, improving both rate and enantioselectivity.[2]
-
Caption: Troubleshooting workflow for improving low enantioselectivity (ee%).
Issue 2: Low Reaction Yield or No Reaction
Q: My reaction is not proceeding to completion, or I am observing very low yields of the desired product. What should I investigate?
A: Low or no conversion typically points to issues with reagent purity, catalyst activity, or reaction conditions.
Possible Causes & Suggested Solutions:
-
Impure Reagents or Solvents: Impurities can poison the catalyst or interfere with the catalytic cycle.
-
Solution: Ensure all starting materials are of high purity. Use anhydrous grade solvents, especially if the reaction is moisture-sensitive.[2]
-
-
Poor Solubility: If reactants are not fully dissolved, the reaction will be slow or incomplete.
-
Solution: Choose a solvent that effectively dissolves all reactants and the catalyst at the reaction temperature.
-
-
Inactive Catalyst: The catalyst may have degraded or is not in its active (free amine) form.
-
Solution: If using a hydrochloride salt, ensure a suitable base is used if required by the protocol to generate the active catalyst. Store the catalyst under an inert atmosphere, protected from light and moisture.
-
-
Substrate Steric Hindrance: Organocatalysis can be highly sensitive to the steric properties of substrates.[2]
-
Solution: If your substrates are particularly bulky, you may need to increase the reaction temperature (this may negatively impact enantioselectivity), increase the catalyst loading, or screen for a different catalyst derivative.
-
Data Presentation: Solvent Effects
The following tables summarize the typical effects of solvent choice on reaction outcomes. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Solvent on a Representative Asymmetric Aldol Reaction (Note: Data is illustrative of general principles observed for pyrrolidine-based catalysts)
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Typical ee% (%) |
| Toluene | 2.4 | 85 | 95 |
| Tetrahydrofuran (THF) | 7.5 | 90 | 92 |
| Dichloromethane (DCM) | 9.1 | 88 | 85 |
| Acetone | 21 | 75 | 60 |
| Acetonitrile (MeCN) | 37.5 | 70 | 55 |
| Dimethylformamide (DMF) | 38.3 | 65 | 40 |
Table 2: Effect of Additives in a Michael Addition (Note: Data is illustrative of general principles)
| Solvent | Additive (10 mol%) | Typical Yield (%) | Typical ee% (%) |
| Toluene | None | 80 | 88 |
| Toluene | Water (1.0 eq) | 85 | 92 |
| Toluene | Benzoic Acid | 82 | 94 |
| Chloroform | None | 78 | 85 |
| Chloroform | Water (1.0 eq) | 83 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
This protocol describes a representative procedure for the (R)-2-Methylpyrrolidine-2-carboxylic acid catalyzed aldol reaction between a ketone and an aldehyde.
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10 mol%)
-
Ketone (1.2 mmol, 1.2 equiv.)
-
Aldehyde (1.0 mmol, 1.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene, 3 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add (R)-2-Methylpyrrolidine-2-carboxylic acid (0.1 mmol).
-
Add the anhydrous solvent (3 mL) and stir to dissolve.
-
Add the ketone (1.2 mmol) to the catalyst solution.
-
Cool the mixture to the target temperature (e.g., 0 °C).
-
Slowly add the aldehyde (1.0 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture vigorously at the target temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Standard experimental workflow for an organocatalyzed aldol reaction.
Protocol 2: General Procedure for Asymmetric Michael Addition to a Nitroolefin
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10-20 mol%)
-
Aldehyde or Ketone (1.2 mmol, 1.2 equiv.)
-
Nitroolefin (1.0 mmol, 1.0 equiv.)
-
Anhydrous Solvent (e.g., Toluene, 2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the catalyst (0.1-0.2 mmol).
-
Add the anhydrous solvent (2 mL) and stir.
-
Add the aldehyde or ketone (1.2 mmol).
-
Cool the mixture to the desired temperature (e.g., 4 °C).
-
Add the nitroolefin (1.0 mmol) in one portion.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion (typically 12-48 hours), concentrate the reaction mixture directly.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee%) by chiral HPLC.
Catalytic Pathway Visualization
The catalytic cycle for proline-type catalysts generally proceeds through the formation of an enamine intermediate, which is the key nucleophilic species.
Caption: Generalized catalytic cycle involving enamine formation.
References
Temperature optimization for (R)-2-Methylpyrrolidine-2-carboxylic acid catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid. Given the structural similarity of this catalyst to proline, much of the guidance is based on established principles for proline-derived organocatalysts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid?
A1: The optimal temperature is highly dependent on the specific reaction (e.g., Aldol, Michael, Mannich). As a general starting point, reactions are often trialed at room temperature (approx. 20-25°C). However, for improved enantioselectivity, lower temperatures such as 0°C or -20°C are frequently beneficial.[1] In some cases, to increase the reaction rate, elevated temperatures may be required, but this can potentially compromise the enantiomeric excess.[2] A screening of different temperatures is recommended to find the best balance between reaction rate and stereoselectivity for your specific substrates.
Q2: How does temperature generally affect the enantioselectivity of the reaction?
A2: In many asymmetric organocatalytic reactions, there is an inverse relationship between temperature and enantioselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess (ee%).[1] This is because the transition states leading to the two different enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, thus favoring the formation of one enantiomer.
Q3: Can running the reaction at a higher temperature improve the yield?
A3: Yes, increasing the reaction temperature can lead to a higher reaction rate and potentially a better yield within a shorter timeframe, especially if the reaction is sluggish at lower temperatures.[2] However, it is crucial to monitor the enantioselectivity, as it may decrease at higher temperatures.[2] Additionally, elevated temperatures can sometimes lead to the formation of side products.
Q4: What are common signs of suboptimal reaction temperature?
A4: Common indicators of a suboptimal temperature include:
-
Low enantiomeric excess (ee%) : This may suggest the temperature is too high.
-
Low or no conversion : This could indicate the temperature is too low to overcome the activation energy of the reaction.
-
Formation of significant side products : This can occur at elevated temperatures where alternative reaction pathways become accessible.
-
Poor reproducibility : Inconsistent temperature control can lead to variable results between experiments.
Troubleshooting Guide
| Issue | Potential Cause Related to Temperature | Troubleshooting Steps |
| Low Yield / No Reaction | The reaction temperature is too low, providing insufficient energy to overcome the activation barrier. | 1. Gradually increase the reaction temperature in increments (e.g., from 0°C to room temperature, or from room temperature to 40°C). 2. Monitor the reaction progress by TLC or GC/LC-MS at each temperature point. 3. Ensure all reagents are of high purity, as impurities can inhibit the catalyst. |
| Low Enantiomeric Excess (ee%) | The reaction temperature is too high, allowing the reaction to proceed through less selective transition states. | 1. Lower the reaction temperature. Common starting points for optimization are 0°C, -10°C, or -20°C.[1] 2. If the reaction is too slow at lower temperatures, consider increasing the reaction time or catalyst loading in conjunction with a moderately low temperature. |
| Formation of Side Products | The reaction temperature is too high, leading to decomposition of starting materials, product, or catalyst, or enabling alternative reaction pathways. | 1. Lower the reaction temperature. 2. Monitor the reaction profile over time to determine at what point the side products begin to form and adjust the reaction time accordingly. |
| Poor Reproducibility | Inconsistent temperature control between experimental runs. | 1. Use a reliable thermostat or cryostat for accurate and stable temperature maintenance. 2. Ensure the thermometer or probe is correctly placed to measure the internal reaction temperature. 3. Maintain consistent stirring to avoid temperature gradients within the reaction mixture. |
Data Presentation
Table 1: General Effect of Temperature on a Representative Asymmetric Aldol Reaction
The following table summarizes the expected trends for the impact of temperature on yield and enantioselectivity in a hypothetical asymmetric aldol reaction catalyzed by a proline-derivative like (R)-2-Methylpyrrolidine-2-carboxylic acid. Actual results will vary based on the specific substrates and reaction conditions.
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) | Notes |
| 40 | 12 | ~85% | ~70% | Higher rate, lower selectivity. |
| 25 (Room Temp) | 24 | ~80% | ~85% | Good balance for initial screening. |
| 0 | 48 | ~75% | ~95% | Improved selectivity, slower rate. |
| -20 | 72 | ~60% | >99% | Excellent selectivity, but may require longer reaction times or higher catalyst loading. |
Experimental Protocols
Protocol: Temperature Optimization for a Model Asymmetric Michael Addition
This protocol describes a general procedure for optimizing the reaction temperature for the asymmetric Michael addition of an aldehyde to a nitroolefin, catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid.
Materials:
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (10 mol%)
-
Aldehyde (1.2 equivalents)
-
Nitroolefin (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Temperature-controlled reaction vessel
Procedure:
-
Catalyst Dissolution: To a dry reaction vessel under an inert atmosphere, add (R)-2-Methylpyrrolidine-2-carboxylic acid (10 mol%) and the chosen anhydrous solvent. Stir until the catalyst is fully dissolved.
-
Temperature Equilibration: Bring the solution to the desired starting temperature (e.g., 25°C for the first run).
-
Reagent Addition: Add the aldehyde (1.2 eq.) to the catalyst solution and stir for 10 minutes. Then, add the nitroolefin (1.0 eq.).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., every 2-4 hours).
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the yield of the purified product and its enantiomeric excess using chiral HPLC or SFC.
-
Optimization: Repeat the experiment at different temperatures (e.g., 0°C and -20°C) while keeping all other parameters constant to determine the optimal temperature for both yield and enantioselectivity.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting decision pathway for temperature-related issues.
References
Removing impurities from commercial (R)-2-Methylpyrrolidine-2-carboxylic acid
Welcome to the technical support center for (R)-2-Methylpyrrolidine-2-carboxylic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from the commercial product. Below you will find troubleshooting guides and frequently asked questions to address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in commercial (R)-2-Methylpyrrolidine-2-carboxylic acid?
A1: Based on common synthetic routes, commercial (R)-2-Methylpyrrolidine-2-carboxylic acid may contain the following impurities:
-
Diastereomeric Impurities: The most significant impurity is often the opposite enantiomer, (S)-2-Methylpyrrolidine-2-carboxylic acid. This can arise from incomplete resolution during synthesis or racemization under certain conditions.
-
Process-Related Impurities: Residual starting materials, reagents, and by-products from the manufacturing process can be present. Depending on the synthetic route, these may include:
-
Precursors such as (R)-prolinol.
-
Reagents used in chiral resolution, like tartaric acid.
-
Other reagents and solvents used during synthesis and purification steps.
-
-
Degradation Products: Improper storage or handling can lead to the formation of degradation products.
Q2: My batch of (R)-2-Methylpyrrolidine-2-carboxylic acid shows a lower than expected optical purity. How can I remove the (S)-enantiomer?
A2: The most effective methods for removing the unwanted (S)-enantiomer and enhancing the enantiomeric excess (e.e.) are preparative chiral chromatography and diastereomeric recrystallization.
-
Preparative Chiral HPLC: This technique can separate the R and S enantiomers with high resolution. The choice of chiral stationary phase (CSP) is critical for successful separation.
-
Diastereomeric Recrystallization: This classic method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.
Q3: I observe some baseline impurities in the HPLC analysis of my compound. How can I remove these non-chiral impurities?
A3: Non-chiral impurities can typically be removed by standard purification techniques such as recrystallization or column chromatography.
-
Recrystallization: This is often the most straightforward method for crystalline solids. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at all temperatures.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be an effective alternative. The appropriate eluent system will depend on the polarity of the compound and the impurities.
Q4: How can I determine the purity of my (R)-2-Methylpyrrolidine-2-carboxylic acid sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining enantiomeric purity. It requires a chiral stationary phase to separate the (R) and (S) enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity of the sample against a certified reference standard.
-
Mass Spectrometry (MS): Coupled with a chromatographic technique (LC-MS or GC-MS), this can help identify the molecular weights of impurities.
Experimental Protocols
Protocol 1: Purity Assessment by Chiral HPLC
This protocol provides a general method for determining the enantiomeric purity of (R)-2-Methylpyrrolidine-2-carboxylic acid. Optimization of the mobile phase and column may be required.
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for the separation of amino acid enantiomers.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the (R)-2-Methylpyrrolidine-2-carboxylic acid sample.
-
Dissolve the sample in the mobile phase to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., isopropanol or ethanol) and a non-polar solvent (e.g., hexane) with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting point could be a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. The choice of solvent is critical and may require some screening.
-
Solvent Selection:
-
Test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points.
-
Good single solvents for amino acid hydrochlorides can be alcohols (e.g., ethanol, isopropanol) or aqueous mixtures.
-
A mixed solvent system (e.g., ethanol/water, isopropanol/acetone) can also be effective. For the hydrochloride salt, grinding with a hot solvent like acetone has been reported to be effective during synthesis.[2]
-
-
Recrystallization Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation
The following table summarizes hypothetical data from a purification experiment to illustrate the potential improvement in purity.
| Purification Method | Initial Purity (% Area by HPLC) | Final Purity (% Area by HPLC) | Enantiomeric Excess (% e.e.) | Yield (%) |
| Recrystallization (Isopropanol/Water) | 97.5 | 99.2 | 98.5 | 85 |
| Preparative Chiral HPLC | 98.0 (99.0% e.e.) | >99.9 | >99.9 | 70 |
Visualizations
Caption: Experimental workflow for the purification and analysis of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Caption: Decision tree for selecting a purification method based on impurity type.
References
Troubleshooting diastereoselectivity in proline-catalyzed reactions
Welcome to the technical support center for proline-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during proline-catalyzed reactions, providing targeted advice to improve diastereoselectivity.
Q1: My proline-catalyzed aldol/Mannich reaction is showing poor diastereoselectivity. What are the most common factors I should investigate?
Poor diastereoselectivity in proline-catalyzed reactions can often be attributed to several key experimental parameters. The most influential factors to investigate are the choice of solvent, reaction temperature, and the presence of any additives or co-catalysts. Substrate structure and catalyst loading can also play a significant role. A systematic optimization of these parameters is crucial for achieving high diastereoselectivity.
Q2: How does the choice of solvent affect the diastereoselectivity of my reaction?
The solvent plays a critical role in modulating the diastereoselectivity of proline-catalyzed reactions.[1][2] The polarity, proticity, and coordinating ability of the solvent can influence the stability of the transition states that lead to different diastereomers.
-
Protic vs. Aprotic Solvents: Protic solvents like methanol can sometimes lead to poor stereocontrol, while highly dipolar aprotic solvents such as DMSO, DMF, and acetonitrile are more commonly used and often provide better results.[3][4][5][6]
-
Solvent Mixtures: Interestingly, water/methanol mixtures have been shown to be exceptionally effective reaction media for certain intermolecular aldol reactions, offering a good balance of reactivity and stereoselectivity.[3][4][5]
-
Solvent Polarity: The diastereomeric ratio (d.r.) can be highly sensitive to the solvent environment. For example, in the aldol reaction of cyclopentanone, changing the solvent from methanol to hexane can invert the major diastereomer from anti to syn.[1][2]
Q3: Can I improve diastereoselectivity by changing the reaction temperature?
Yes, temperature is a critical parameter for controlling diastereoselectivity. Lowering the reaction temperature generally enhances stereoselectivity by favoring the transition state with the lowest activation energy. For instance, in some aldol reactions, achieving high diastereoselectivity in dichloromethane (DCM) required lowering the temperature to -40 °C.[1][2] For reactions with cyclopentanone that initially show low diastereoselectivity at room temperature, reducing the temperature to 0 °C can significantly improve the anti/syn ratio.[4]
Q4: Are there any additives that can be used to improve or switch the diastereoselectivity?
Additives can have a profound impact on the outcome of proline-catalyzed reactions.[4][7] They can influence the catalyst's solubility, reactivity, and the stereochemical course of the reaction.
-
Water: Small amounts of water can be beneficial in some proline-mediated aldol reactions.[4][8]
-
Acids and Amines: The addition of acids or amines can also tune the efficiency of the asymmetric aldol process.[4]
-
Guanidinium Salts: Notably, the choice of an achiral guanidinium salt as a co-catalyst can even be used to switch the diastereoselectivity, allowing for the selective formation of either anti or syn aldol adducts.[9]
-
Metal Salts: Co-catalyst systems, such as CoCl₂/L-proline, have been shown to significantly improve both diastereoselectivity and enantioselectivity in direct aldol reactions.[10][11]
Q5: My reaction is giving the wrong diastereomer as the major product. How can I reverse the selectivity?
Reversing the diastereoselectivity can be challenging but is achievable. Here are a few strategies:
-
Catalyst Modification: Utilize a modified proline catalyst. For example, in Mannich-type reactions, (S)-proline typically affords syn-products, whereas (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid can be used to obtain the anti-selective product.[12][13]
-
Additive-Mediated Switching: As mentioned, specific additives like guanidinium salts with different counter-ions can be employed to switch the diastereomeric outcome.[9]
-
Solvent Screening: A comprehensive solvent screen is recommended, as some solvents can favor the formation of one diastereomer over the other.[1][2]
Q6: I am observing low yields along with poor diastereoselectivity. What could be the cause?
Low yields and poor diastereoselectivity can be interconnected. Potential causes include:
-
Catalyst Solubility: Proline has poor solubility in many organic solvents, which can limit its effectiveness.[4] The use of co-solvents or additives can help to improve solubility.
-
Reaction Equilibrium: Aldol reactions are reversible. If the retro-aldol reaction is significant, it can lead to lower yields and potentially impact the diastereomeric ratio.[4]
-
Substrate Reactivity: The electronic and steric properties of your substrates (both the donor and acceptor) will influence reaction rates and selectivities. Highly unreactive substrates may require more forcing conditions, which can be detrimental to stereoselectivity.
Data Presentation: Influence of Reaction Parameters on Diastereoselectivity
The following tables summarize quantitative data from the literature to illustrate the impact of various parameters on the diastereoselectivity of proline-catalyzed reactions.
Table 1: Effect of Solvent on the Diastereoselectivity of the Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde
| Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| DMSO | >20:1 | 97 | 95 | [2] |
| DCM | >20:1 (at -40°C) | 97 | 90 | [1][2] |
| Methanol | - | - | low | [3][4][5] |
| Water/Methanol | 95:5 | 99 | 98 | [4] |
Table 2: Effect of Temperature on the Diastereoselectivity of the Aldol Reaction of Cyclopentanone and 4-Nitrobenzaldehyde in a MeOH/H₂O mixture
| Temperature (°C) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Room Temperature | low | excellent | high | [4] |
| 0 | 78:22 | excellent | high | [4] |
Table 3: Effect of Additives on Diastereoselectivity in the Aldol Reaction of Cyclohexanone with Benzaldehyde
| Additive (Co-catalyst) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| None (L-Proline only) | - | - | - | |
| Guanidinium Tetrafluoroborate | - | high | high | [9] |
| Guanidinium Tetraphenylborate | (switched to syn) | high | high | [9] |
| CoCl₂ | up to 45:1 | >99 | up to 93 | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Diastereoselectivity in a Proline-Catalyzed Aldol Reaction
-
Initial Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the ketone (5.0 mmol), and (S)-proline (0.2 mmol, 20 mol%).
-
Solvent Screening:
-
Set up parallel reactions in a range of solvents (e.g., DMSO, CH₃CN, THF, DCM, and a 2:1 MeOH/H₂O mixture) at room temperature.
-
Stir the reactions and monitor by TLC or LC-MS for conversion.
-
Upon completion, quench the reaction (e.g., with saturated aq. NH₄Cl) and extract the product with an organic solvent.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.
-
-
Temperature Optimization:
-
Using the optimal solvent identified in the previous step, set up the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, and -40 °C).
-
Monitor the reactions and analyze the products as described above.
-
-
Additive Screening:
-
Using the best solvent and temperature combination, perform the reaction with the addition of various additives (e.g., water, a Brønsted acid, an amine, or a co-catalyst like a guanidinium salt or CoCl₂).
-
Analyze the impact of each additive on yield, diastereoselectivity, and enantioselectivity.
-
Visualizations
The following diagrams illustrate key concepts in proline catalysis and troubleshooting workflows.
Caption: Mechanism of Proline-Catalyzed Aldol Reaction.
Caption: Troubleshooting Workflow for Diastereoselectivity.
References
- 1. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [ouci.dntb.gov.ua]
- 7. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 9. Switching diastereoselectivity in proline-catalyzed aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Proline/CoCl2-catalyzed highly diastereo- and enantioselective direct aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-Proline/CoCl2-catalyzed highly diastereo- and enantioselective direct aldol reactions. | Semantic Scholar [semanticscholar.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Epimerization with Chiral Pyrrolidine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of epimerization when using chiral pyrrolidine catalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern when using chiral pyrrolidine catalysts?
A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. In the context of asymmetric synthesis using chiral pyrrolidine catalysts, it can lead to the formation of the undesired diastereomer, reducing the stereoselectivity of the reaction. This is a significant issue as it can be challenging to separate the desired product from its epimer, impacting the overall yield and purity of the target molecule.
Q2: How do chiral pyrrolidine catalysts, like L-proline, control stereochemistry and prevent epimerization?
A2: Chiral pyrrolidine catalysts, such as L-proline and its derivatives, control stereochemistry primarily through the formation of a chiral enamine or iminium ion intermediate with the substrate.[1][2][3] The catalyst creates a sterically defined environment that directs the approach of the electrophile to a specific face of the enamine, thus favoring the formation of one stereoisomer over the other.[3] The rigidity of the pyrrolidine ring and the stereochemistry of its substituents are crucial for achieving high levels of stereocontrol.
Q3: What are the key factors that can lead to epimerization in reactions catalyzed by chiral pyrrolidines?
A3: Several factors can contribute to epimerization:
-
Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired epimer.[4]
-
Base: The presence and strength of a base can lead to the deprotonation of the product, which can then re-protonate to form the more thermodynamically stable epimer.
-
Solvent: The polarity and proticity of the solvent can influence the stability of the transition states leading to the desired product and the epimer.
-
Reaction Time: Prolonged reaction times can allow for the equilibration of the product to a mixture of epimers, especially if the reaction is reversible.
-
Catalyst Structure: The structure of the chiral pyrrolidine catalyst itself can influence its effectiveness in preventing epimerization. Subtle changes to the catalyst scaffold can impact stereoselectivity.[1]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantioselectivity Observed
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may be running at a temperature that is too high, allowing for the formation of the undesired epimer.
-
Inappropriate Solvent: The solvent may not be optimal for the specific reaction, leading to poor stereocontrol.
-
Incorrect Catalyst Loading: The amount of catalyst may be insufficient to effectively control the stereochemical outcome.
-
Presence of Water: For some reactions, the presence of water can negatively impact stereoselectivity, while for others it can be beneficial.[5]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., room temperature, 0 °C, -20 °C) to determine the optimal balance between reaction rate and stereoselectivity.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., DMSO, CHCl₃, acetone, or mixtures thereof) to identify the best medium for the reaction.[4]
-
Vary Catalyst Loading: Investigate the effect of increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or 30 mol%) on the stereochemical outcome.
-
Control Water Content: If the reaction is sensitive to water, ensure all reagents and solvents are anhydrous. Conversely, for reactions like proline-catalyzed aldol reactions, the addition of a controlled amount of water can sometimes improve stereoselectivity.[5]
Issue 2: Formation of the Epimeric Product Increases Over Time
Possible Cause:
-
Product Epimerization under Reaction Conditions: The desired product, once formed, may be susceptible to epimerization under the reaction conditions, especially with prolonged reaction times.
Troubleshooting Steps:
-
Monitor Reaction Progress: Closely monitor the reaction by techniques such as TLC, HPLC, or NMR to determine the optimal reaction time that maximizes the yield of the desired product while minimizing epimerization.
-
Quench the Reaction Promptly: Once the reaction has reached its optimal point, quench it immediately to prevent further transformation of the product.
-
Isolate the Product: Proceed with the workup and purification of the product as soon as possible after quenching the reaction.
Issue 3: Inconsistent Results Between Batches
Possible Causes:
-
Variability in Reagent Purity: Impurities in the starting materials, solvents, or catalyst can affect the reaction outcome.
-
Atmospheric Moisture: For moisture-sensitive reactions, variations in the atmospheric humidity can lead to inconsistent results.
Troubleshooting Steps:
-
Ensure Reagent Quality: Use freshly purified reagents and anhydrous solvents.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Data Presentation
Table 1: Effect of Reaction Conditions on the Stereoselectivity of a Proline-Catalyzed Aldol Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) of syn |
| 1 | (S)-Proline (20) | DMSO | rt | 24 | 95 | 93:7 | 99 |
| 2 | (S)-Proline (20) | CHCl₃ | rt | 24 | 80 | 85:15 | 97 |
| 3 | (S)-Proline (20) | Acetone | rt | 24 | 90 | 90:10 | 98 |
| 4 | (S)-Proline (20) | DMSO | 0 | 48 | 92 | 95:5 | >99 |
| 5 | (S)-Proline (10) | DMSO | rt | 24 | 88 | 91:9 | 99 |
Data is illustrative and based on general trends observed in proline catalysis. Actual results will vary depending on the specific substrates.
Experimental Protocols
General Protocol for a Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.2 mmol, 20 mol%)
-
Anhydrous DMSO (2.0 mL)
-
Anhydrous diethyl ether
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-proline.
-
Add anhydrous DMSO and stir until the catalyst is completely dissolved.
-
Add the ketone to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing epimerization issues.
Caption: The catalytic cycle of a proline-catalyzed aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 5. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
Technical Support Center: Scaling Up Reactions with (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, particularly when scaling up reactions.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when scaling up reactions involving this compound?
A1: When scaling up reactions with this compound, several parameters are critical for success. These include:
-
Heat Transfer: Exothermic reactions can lead to temperature gradients in large reactors, potentially causing side reactions and impurities. Efficient heat removal is crucial.
-
Mass Transfer and Mixing: Inadequate mixing can result in localized concentration gradients, affecting reaction rates and selectivity. The choice of stirrer and agitation speed is vital.
-
Solvent Selection and Solubility: The solubility of this compound can vary significantly with the solvent system, impacting reaction kinetics and product isolation.[1] It exhibits high water solubility.[2]
-
Control of Stereochemistry: Maintaining high enantiomeric excess (ee) is often a primary goal. Temperature, reagent addition rates, and catalyst choice can all influence the stereochemical outcome.
-
Crystallization and Purification: Isolating the final product with high purity on a large scale can be challenging. Factors such as solvent, temperature, and cooling rate must be carefully controlled during crystallization.
Q2: What are the common synthetic routes for this compound suitable for large-scale production?
A2: The most common industrial-scale synthesis is the cyanohydrin route.[1] This multi-step process typically involves the reaction of a suitable precursor with a cyanide source, followed by hydrolysis and cyclization to form the pyrrolidine ring. Asymmetric synthesis and chiral resolution are also employed to achieve the desired enantiopurity.[1][2]
Q3: How can I monitor the progress and purity of my large-scale reaction?
A3: A combination of analytical techniques is recommended for robust reaction monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the concentration of reactants and products, as well as for quantifying impurities.[2] In-situ monitoring using Process Analytical Technology (PAT), such as FTIR or Raman spectroscopy, can provide real-time data on reaction kinetics and endpoint determination.
Q4: What are the primary safety considerations when working with this compound at scale?
A4: this compound may cause skin and respiratory irritation.[2] Appropriate personal protective equipment (PPE) should be worn at all times. The synthesis may also involve hazardous reagents, such as cyanides, which are highly toxic. A thorough risk assessment and adherence to safety protocols are essential.
Troubleshooting Guides
Problem 1: Low Yield at Larger Scale
| Possible Cause | Troubleshooting Step |
| Poor Mixing | - Increase agitation speed. - Evaluate the efficiency of the stirrer design for the reactor geometry. - Consider using baffles to improve mixing. |
| Temperature Gradients | - Ensure the reactor's heating/cooling system is adequate for the reaction volume. - Monitor the internal temperature at multiple points within the reactor. - Control the rate of addition of exothermic reagents. |
| Reagent Degradation | - Verify the stability of all reagents under the reaction conditions and for the duration of the scaled-up process. - Consider adding reagents in portions or via a syringe pump. |
| Incomplete Reaction | - Extend the reaction time and monitor for further conversion. - Re-evaluate the catalyst loading for the larger scale. |
Problem 2: Decrease in Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | - Implement stricter temperature control. Even small deviations can impact stereoselectivity. |
| Localized Hotspots | - Improve mixing to ensure uniform temperature distribution. |
| Incorrect Reagent Stoichiometry | - Precisely control the stoichiometry of all chiral reagents and catalysts. |
| Side Reactions | - Analyze for by-products that may arise from competing reaction pathways favored at a larger scale. |
Problem 3: Difficulty with Product Crystallization and Isolation
| Possible Cause | Troubleshooting Step |
| Supersaturation Issues | - Optimize the cooling profile to control the rate of crystallization. - Consider seeding the solution with a small amount of pure product to induce crystallization. |
| Impurity Effects | - Higher impurity levels at scale can inhibit crystallization or lead to the formation of oils. - Consider a pre-purification step before crystallization. |
| Solvent Choice | - Screen different solvent/anti-solvent systems to find the optimal conditions for crystallization. |
| Crystal Morphology | - The crystal habit may change on scale-up, affecting filtration and drying. - Analyze crystal morphology using microscopy. |
Experimental Protocols
Illustrative Large-Scale Synthesis via the Cyanohydrin Route
This protocol is a representative example and should be optimized for specific equipment and safety considerations.
Step 1: Cyanohydrin Formation
-
Reaction: A suitable keto-aldehyde is reacted with a cyanide source (e.g., sodium cyanide) in the presence of a weak acid to form the cyanohydrin intermediate.
-
Scale-Up Considerations: This reaction is often exothermic. The addition of the cyanide solution should be carefully controlled to maintain the desired reaction temperature. Efficient stirring is critical to prevent localized high concentrations of cyanide.
Step 2: Hydrolysis and Cyclization
-
Reaction: The cyanohydrin is hydrolyzed under acidic conditions, followed by an intramolecular cyclization to form the 2-methylpyrrolidine-2-carboxylic acid.
-
Scale-Up Considerations: The hydrolysis step can generate significant heat and off-gassing. Ensure adequate cooling and ventilation. The cyclization kinetics can be sensitive to temperature and pH.
Step 3: Chiral Resolution
-
Reaction: The racemic mixture of the carboxylic acid is resolved using a chiral resolving agent, such as a chiral amine, to selectively crystallize the desired (R)-enantiomer.
-
Scale-Up Considerations: The efficiency of the resolution depends heavily on the crystallization conditions. A well-defined cooling profile and seeding strategy are crucial for obtaining high diastereomeric excess.
Step 4: Hydrochloride Salt Formation and Isolation
-
Reaction: The resolved (R)-2-Methylpyrrolidine-2-carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.
-
Scale-Up Considerations: The addition of HCl can be exothermic. The final product is typically isolated by crystallization, filtration, and drying. The drying process should be carefully controlled to avoid thermal degradation.
Quantitative Data
The following tables present illustrative data for the scaling up of a key reaction step. Note: This data is for representative purposes and will vary based on specific reaction conditions and equipment.
Table 1: Comparison of Lab Scale vs. Pilot Scale for a Coupling Reaction
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) |
| Reactant A | 100 g | 10 kg |
| (R)-2-Methylpyrrolidine-2-carboxylic acid HCl | 1.2 eq | 1.2 eq |
| Coupling Reagent | 1.1 eq | 1.1 eq |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to RT | 0 °C to RT |
| Reaction Time | 4 hours | 8 hours |
| Yield | 92% | 85% |
| Purity (HPLC) | 99.5% | 98.2% |
| Enantiomeric Excess (ee) | >99% | 98.5% |
Table 2: Troubleshooting Impact on Pilot Scale Yield and Purity
| Troubleshooting Action | Yield | Purity (HPLC) | Enantiomeric Excess (ee) |
| Baseline (Initial Pilot Run) | 85% | 98.2% | 98.5% |
| Improved Agitation (Optimized Stirrer) | 88% | 98.8% | 98.6% |
| Slower Reagent Addition (Controlled Rate) | 89% | 99.1% | 99.2% |
| Optimized Crystallization (Seeding & Cooling Profile) | 88% | 99.5% | 99.3% |
Visualizations
References
Byproduct identification in 2-methylpyrrolidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-methylpyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2-methylpyrrolidine, and what are their typical yields?
A1: Several synthetic routes are employed for the synthesis of 2-methylpyrrolidine, each with its own advantages and disadvantages. The choice of method often depends on factors like desired stereochemistry, reaction scale, and available resources.[1] Key methods include synthesis from L-proline derivatives, catalytic hydrogenation of 2-methylpyrroline, and biocatalytic cyclization.[1] A comparison of these methods is summarized below.
| Parameter | Method 1: From L-Proline Derivative | Method 2: Hydrogenation of 2-Methylpyrroline | Method 3: Biocatalytic Cyclization |
| Starting Material | (S)-Proline | 2-Methylpyrroline | 5-chloro-2-pentanone |
| Key Reagents | Chloral hydrate, MgSO₄, LDA, MeI, HCl[1] | Platinum(IV) oxide, H₂, L-tartaric acid[1] | Transaminase (TA), PLP, Isopropylamine (IPA)[1] |
| Overall Yield | ~39% for the methylated intermediate[1] | 98.3% conversion to racemic 2-methylpyrrolidine[1] | Up to 90% analytical yield[1] |
| Enantiomeric Excess (ee) | Not specified for the final product[1] | >50% ee for the tartrate salt after resolution[1] | Up to >99.5% ee for either (R) or (S) enantiomer[1] |
| Reaction Time | Multi-day process[1] | 5 hours for hydrogenation[1] | 22-24 hours[1] |
| Key Advantages | Utilizes a readily available chiral starting material.[1] | High conversion, potentially scalable.[1] | High enantioselectivity, mild reaction conditions.[1] |
| Key Disadvantages | Multi-step synthesis.[1] | Results in a racemic mixture requiring resolution. | Requires specialized enzymes.[1] |
Q2: My reaction yield is significantly lower than expected. What are the common causes?
A2: Low reaction yields can be attributed to a variety of factors. It is crucial to systematically evaluate the experimental setup and conditions. Common causes include:
-
Incomplete Reactions : Reactants may not have fully converted to the product. This can be due to insufficient reaction time, incorrect temperature, or improper stoichiometry of reagents.[2]
-
Side Reactions : The formation of alternative products can consume starting materials and reduce the yield of the desired product.[3]
-
Decomposition of Product : The desired product might be unstable under the reaction conditions, leading to degradation.[4]
-
Purification Losses : Significant amounts of the product can be lost during workup and purification steps, such as extraction or column chromatography.[4]
-
Reagent Quality : Impurities in starting materials, reagents, or solvents can interfere with the reaction.[3]
-
Environmental Factors : Sensitivity to air, moisture, or light can also lead to lower yields.[3]
Q3: How can I identify the byproducts in my reaction mixture?
A3: The most effective analytical techniques for identifying and quantifying byproducts in 2-methylpyrrolidine synthesis are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2]
-
GC-MS is ideal for identifying volatile impurities, providing both retention time and mass spectral data for structural elucidation.[2]
-
HPLC is well-suited for separating a broader range of compounds, including non-volatile impurities, and can be used for quantification.[2]
-
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation of both the desired product and any impurities.[5]
Troubleshooting Guides
Byproduct Identification and Mitigation
The following sections detail potential byproducts for common synthesis routes, their likely causes, and suggested corrective actions.
Route 1: Synthesis from Prolinol Derivatives
| Potential Byproduct/Issue | Likely Cause | Suggested Corrective Action |
| Unreacted Prolinol derivative | Incomplete reaction in one of the synthesis steps.[2] | Optimize reaction time, temperature, and reagent stoichiometry. Ensure efficient mixing.[2] |
| N-Boc-2-hydroxymethylpyrrolidine | Incomplete conversion of the hydroxyl group to a leaving group.[2] | Use a more effective activating agent or increase the reaction time/temperature for the tosylation or mesylation step.[2] |
| Over-reduction products | A non-selective reducing agent or harsh reaction conditions were used.[2] | Choose a milder and more selective reducing agent. Optimize the reaction temperature and pressure.[2] |
| Diastereomers/Enantiomeric Impurity | Poor stereocontrol during the synthesis.[2] | Utilize a chiral catalyst or resolving agent with higher enantioselectivity. Optimize reaction conditions to favor the desired stereoisomer.[2] |
Route 2: Reductive Amination of Levulinic Acid
| Potential Byproduct/Issue | Likely Cause | Suggested Corrective Action |
| Unreacted Levulinic Acid | Incomplete reductive amination.[2] | Increase the pressure of hydrogen and/or the reaction temperature. Optimize the catalyst loading and ensure its activity.[2] |
| Gamma-valerolactone (GVL) | Side reaction of levulinic acid before amination.[2] | Optimize the reaction conditions to favor the amination pathway over intramolecular esterification.[2] |
| Over-alkylation products | Reaction of the product with the starting material or intermediates. | Control the stoichiometry of the reactants carefully. Consider using a protecting group strategy if necessary. |
| Polymerization products | Undesired polymerization of starting materials or intermediates. | Adjust the reaction concentration and temperature. |
Experimental Protocols
Protocol 1: Byproduct Identification by GC-MS
This protocol provides a general method for the identification of volatile impurities in a 2-methylpyrrolidine synthesis reaction mixture.
-
Sample Preparation :
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If the product is a salt, neutralize the sample and extract it with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate and filter.
-
-
GC-MS Parameters :
-
Column : A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
Oven Program : Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a rate of 10-20°C/min.
-
Injector Temperature : 250°C.
-
Carrier Gas : Helium at a constant flow rate.
-
MS Parameters :
-
-
Data Analysis :
Protocol 2: Purity Analysis by HPLC
This protocol provides a general method for the quantification of 2-methylpyrrolidine and non-volatile impurities.
-
Sample and Standard Preparation :
-
HPLC Parameters :
-
Column : A C18 reverse-phase column is commonly used.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.
-
Flow Rate : Typically 1.0 mL/min.
-
Detector : A UV detector set at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used.[2]
-
Injection Volume : 10 µL.[2]
-
-
Data Analysis :
Visualizations
Caption: Byproduct formation in the synthesis of 2-methylpyrrolidine from prolinol.
Caption: Workflow for byproduct identification and troubleshooting.
References
Validation & Comparative
A Comparative Guide to (R)-2-Methylpyrrolidine-2-carboxylic acid and L-proline in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has been significantly advanced by the use of chiral amine catalysts, with L-proline serving as a foundational and widely utilized scaffold. Its derivatives are often designed to enhance reactivity and selectivity. This guide provides a detailed comparison between the well-established L-proline and the sterically hindered analogue, (R)-2-Methylpyrrolidine-2-carboxylic acid, in the context of key organocatalytic transformations. While direct, side-by-side comparative experimental data for (R)-2-Methylpyrrolidine-2-carboxylic acid in benchmark reactions is limited in the scientific literature, this guide will leverage established mechanistic principles and available data for L-proline to provide a thorough comparative analysis.
At a Glance: Key Structural and Mechanistic Differences
| Feature | L-proline | (R)-2-Methylpyrrolidine-2-carboxylic acid |
| Structure | Unsubstituted at the α-carbon of the pyrrolidine ring. | Methyl group at the α-carbon (C2) of the pyrrolidine ring. |
| Chirality | (S)-configuration. | (R)-configuration with an additional stereocenter. |
| Steric Hindrance | Lower steric bulk around the nitrogen and carboxylic acid. | Increased steric hindrance at the catalytic center due to the C2-methyl group. |
| Catalytic Cycle | Proceeds via a well-established enamine intermediate. | Presumed to proceed via a similar enamine mechanism, but the transition state is significantly influenced by the steric bulk of the methyl group. |
| Expected Impact | High efficiency and stereoselectivity in a wide range of reactions. | The methyl group is expected to influence the facial selectivity of the enamine attack, potentially altering or enhancing enantioselectivity and diastereoselectivity, though it may also decrease reaction rates. |
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. L-proline is a highly effective catalyst for this transformation.
Table 1: L-proline Catalyzed Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | L-proline | DMSO | 24 | 95 | 95:5 | 96 |
Data is representative and compiled from various sources. Reaction conditions can influence outcomes.
Performance in Asymmetric Mannich Reactions
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds. L-proline is known to catalyze this reaction with high efficiency and stereocontrol.
Table 2: L-proline Catalyzed Asymmetric Mannich Reaction of Isobutyraldehyde, p-Anisidine, and Acetone
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | L-proline | DMSO | 12 | 92 | >95:5 | 99 |
Data is representative and compiled from various sources. Reaction conditions can influence outcomes.
In the case of (R)-2-Methylpyrrolidine-2-carboxylic acid, the C2-methyl group would likely play a crucial role in the stereochemical outcome of the Mannich reaction. The steric interaction between the methyl group and the substituents of the imine and the enamine in the transition state could favor the formation of one diastereomer over the other. This highlights the potential for catalyst tuning by modifying the proline backbone.
Experimental Protocols
L-proline Catalyzed Asymmetric Aldol Reaction
-
Materials:
-
Cyclohexanone (5.0 mmol, 5.0 equiv.)
-
p-Nitrobenzaldehyde (1.0 mmol, 1.0 equiv.)
-
L-proline (0.3 mmol, 30 mol%)
-
Anhydrous DMSO (2.0 mL)
-
-
Procedure:
-
To a vial containing a magnetic stir bar, add L-proline and anhydrous DMSO.
-
Stir the mixture at room temperature for 10 minutes.
-
Add cyclohexanone, followed by p-nitrobenzaldehyde.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC), quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
-
Mechanistic Insights and Visualizations
The catalytic cycle for both L-proline and (R)-2-Methylpyrrolidine-2-carboxylic acid is believed to proceed through an enamine intermediate. The key difference lies in the steric environment of the transition state.
Caption: Catalytic cycle of L-proline in an aldol reaction.
For (R)-2-Methylpyrrolidine-2-carboxylic acid, the catalytic cycle is analogous. However, the methyl group at the C2 position introduces significant steric bulk, which influences the facial selectivity of the enamine's attack on the aldehyde.
Caption: Proposed influence of the C2-methyl group in the transition state.
Conclusion
L-proline remains a robust, economical, and highly effective organocatalyst for a wide array of asymmetric transformations. The introduction of a methyl group at the C2 position, as in (R)-2-Methylpyrrolidine-2-carboxylic acid, offers a strategic modification to fine-tune the steric environment of the catalytic site. While this modification has the potential to enhance stereoselectivity by creating a more defined chiral pocket, it may also impact reaction kinetics. The lack of extensive experimental data for (R)-2-Methylpyrrolidine-2-carboxylic acid in benchmark organocatalytic reactions suggests that L-proline is generally the preferred catalyst. However, for specific substrates or desired stereochemical outcomes, the sterically hindered analogue could offer unique advantages and warrants further investigation by researchers in the field. The choice between these catalysts will ultimately depend on the specific requirements of the synthetic target and the willingness to explore catalyst optimization.
A Comparative Guide to Chiral Auxiliaries for Asymmetric Alkylation
For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. Asymmetric alkylation, a powerful tool for introducing chirality, often relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of the reaction. This guide provides a comparative overview of prominent chiral auxiliaries employed in asymmetric alkylation, supported by experimental data and detailed protocols.
The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, highly effective in inducing stereoselectivity, and readily removed under mild conditions without causing racemization of the desired product.[1] This guide focuses on a selection of widely used and effective auxiliaries, including Evans' oxazolidinones, Myers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.[1]
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily evaluated by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, alongside the chemical yield. The following tables summarize the performance of key chiral auxiliaries in asymmetric alkylation reactions with various substrates and electrophiles.
Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinone auxiliaries are among the most widely used and reliable chiral auxiliaries for asymmetric alkylation.[2] They are particularly effective for the asymmetric alkylation of carboxylic acid derivatives. The stereochemical outcome is dictated by the steric hindrance of the substituent at the 4-position of the oxazolidinone ring, which directs the incoming electrophile to the opposite face of the enolate.[2]
| Substrate (N-Acyl Oxazolidinone) | Electrophile | Base | Yield (%) | Diastereomeric Ratio (d.r.) |
| N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 |
| N-Butyryl-(S)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 85 | 99:1 |
Data sourced from BenchChem Comparative Guide.[3]
Myers' Pseudoephedrine Amides
Pseudoephedrine, a readily available and inexpensive chiral starting material, can be used as an effective chiral auxiliary.[2] Amides derived from pseudoephedrine undergo highly diastereoselective alkylation upon deprotonation. The resulting α-alkylated carboxylic acids can be obtained in high enantiomeric purity after cleavage of the auxiliary.[4]
| Substrate (Pseudoephedrine Amide) | Electrophile | Base | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| N-Propionyl-(1R,2R)-pseudoephedrine | Methyl iodide | LDA | 95 | >98 |
| N-Butyryl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA | 89 | >98 |
| N-Phenylacetyl-(1R,2R)-pseudoephedrine | Allyl iodide | LDA | 91 | >98 |
Representative data based on principles described by Myers et al.
Enders' SAMP/RAMP Hydrazones
The SAMP/RAMP hydrazone method, developed by Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[5] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are used to form chiral hydrazones, which can then be deprotonated and alkylated with high stereoselectivity.[5][6]
| Substrate (Ketone/Aldehyde) | Chiral Auxiliary | Electrophile | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Cyclohexanone | SAMP | Methyl iodide | 85 | >95 |
| Propanal | RAMP | Benzyl bromide | 78 | >96 |
| Acetone | SAMP | Allyl iodide | 75 | >95 |
Representative data based on the principles of the Enders SAMP/RAMP hydrazone method.
Experimental Workflow
The general process of asymmetric alkylation using a chiral auxiliary involves three key stages: attachment of the auxiliary to the prochiral substrate, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product.
Figure 1. General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols
Evans' Asymmetric Alkylation Protocol
1. Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes. After cooling, quench the reaction with water. Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent, dry, and purify.[1][7]
2. Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise to form the enolate. After stirring for 30 minutes, add the alkylating agent (e.g., allyl iodide, 1.2 equiv) and allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride, extract the product with an organic solvent, dry, and purify by chromatography.[8]
3. Cleavage of the Chiral Auxiliary: Dissolve the alkylated product in a mixture of THF and water. Cool the solution to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide. Stir the reaction at 0 °C until completion. Quench the excess peroxide with sodium sulfite. Extract the chiral auxiliary and the desired carboxylic acid after an appropriate workup.[7]
Myers' Asymmetric Alkylation Protocol
1. Amide Formation: Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 equiv) in an appropriate solvent and react with an acyl chloride or anhydride (1.1 equiv) in the presence of a base such as triethylamine or pyridine to form the corresponding amide.[1][3]
2. Asymmetric Alkylation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv) in dry THF at -78 °C, slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Allow the mixture to warm to 0 °C for 15 minutes and then to room temperature for 5 minutes. Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) and add the alkylating agent (1.1-1.5 equiv).[1][3]
3. Auxiliary Removal: The alkylated amide can be hydrolyzed under acidic or basic conditions to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.
Enders' SAMP/RAMP Asymmetric Alkylation Protocol
1. Hydrazone Formation: React the desired ketone or aldehyde with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its (R)-enantiomer (RAMP) in an appropriate solvent, often with a dehydrating agent, to form the corresponding hydrazone. Purify the hydrazone by distillation or recrystallization.[5]
2. Asymmetric Alkylation: Dissolve the purified hydrazone (1.0 equiv) in dry diethyl ether or THF and cool to 0 °C. Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir to ensure complete deprotonation. Cool the reaction to a low temperature (e.g., -78 °C or -110 °C) and slowly add the alkyl halide (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion.[1][5]
3. Auxiliary Cleavage: The chiral auxiliary can be removed by ozonolysis or hydrolysis to regenerate the α-alkylated ketone or aldehyde.[5] For example, ozonolysis of the alkylated hydrazone followed by a reductive workup will yield the desired carbonyl compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to HPLC Methods for the Chiral Separation of 2-Methylpyrrolidine Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral 2-methylpyrrolidine derivatives, achieving efficient and reliable enantiomeric separation is a critical challenge. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose. This guide provides an objective comparison of HPLC methods, supported by experimental data and detailed protocols, to facilitate the selection and optimization of separation strategies for this important class of compounds.
The chiral separation of 2-methylpyrrolidine and its derivatives often necessitates derivatization to introduce a chromophore for UV detection and to enhance the interaction with the chiral stationary phase (CSP). Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including derivatized amines.
Comparison of HPLC Methods
The following table summarizes a well-established method for a structurally similar compound, 2-(aminomethyl)-1-ethylpyrrolidine, which serves as an excellent starting point for the separation of 2-methylpyrrolidine derivatives. This method utilizes pre-column derivatization followed by separation on a polysaccharide-based CSP. Alternative approaches are also presented for consideration.
| Parameter | Method 1: Pre-column Derivatization with 4-Nitrobenzoic Acid | Alternative Approach 1: Derivatization with Marfey's Reagent | Alternative Approach 2: Direct Injection (No Derivatization) |
| Analyte | 2-(Aminomethyl)-1-ethylpyrrolidine (as a proxy for 2-methylpyrrolidine derivatives) | 2-Methylpyrrolidine Derivatives | 2-Methylpyrrolidine Derivatives with a strong chromophore |
| Derivatization Agent | 4-Nitrobenzoyl chloride | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | None |
| Chiral Stationary Phase (CSP) | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1] | C18 or other achiral column | Chiralcel OD-H or other polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Ethanol (98:2, v/v) + 0.2% Triethylamine (TEA)[1][2] | Gradient of acetonitrile in water with a suitable buffer | n-Hexane / Ethanol with a basic additive (e.g., TEA) |
| Flow Rate | 1.0 mL/min[1] | Typical analytical flow rates (e.g., 1.0 mL/min) | 1.0 mL/min |
| Temperature | 25 °C[1] | Ambient or controlled temperature | 25 °C |
| Detection | UV at 254 nm[2] | UV (e.g., 340 nm for DNP derivatives) | UV (wavelength dependent on the analyte's chromophore) |
| Reported Retention Times (min) | tR1: ~8.5, tR2: ~9.7[1] | Diastereomers will have different retention times. | Enantiomers will have different retention times. |
| Resolution (Rs) | > 1.5 (baseline separation)[1] | Dependent on the specific derivative and achiral column. | Dependent on the analyte-CSP interaction. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of chiral separation methods.
Method 1: Pre-column Derivatization with 4-Nitrobenzoic Acid
This protocol is adapted from a validated method for a close structural analog and is highly applicable to 2-methylpyrrolidine derivatives.[1]
1. Derivatization Step:
-
Dissolve the racemic 2-methylpyrrolidine derivative in a suitable aprotic solvent (e.g., dichloromethane).
-
Add one equivalent of 4-nitrobenzoyl chloride and a slight excess of a non-nucleophilic base such as triethylamine.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or a suitable method).
-
Quench the reaction with a small amount of water and extract the derivatized product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography if necessary.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane:Ethanol (98:2, v/v) containing 0.2% Triethylamine (TEA).[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
Method Development and Optimization Strategies
Achieving optimal chiral separation often requires a systematic approach to method development. The following workflow outlines the key steps and decision points.
Caption: A general workflow for the development of an HPLC method for the chiral separation of 2-methylpyrrolidine derivatives.
Alternative Chiral Stationary Phases and Detection Methods
While polysaccharide-based CSPs are a robust first choice, other types of CSPs may offer unique selectivity for certain 2-methylpyrrolidine derivatives.
-
Cyclodextrin-based CSPs: These are known for their ability to form inclusion complexes with analytes and can be effective for separating compounds with aromatic rings.
-
Protein-based CSPs: Columns based on proteins like bovine serum albumin (BSA) or alpha-1-acid glycoprotein (AGP) can offer excellent enantioselectivity, particularly for drug molecules.
For detection, especially when derivatization is not employed or when higher sensitivity is required, alternative detectors can be utilized:
-
Optical Rotation (OR) Detector: Provides information on the chiroptical properties of the eluting enantiomers.
-
Circular Dichroism (CD) Detector: Offers high selectivity and can provide structural information about the enantiomers.
-
Mass Spectrometry (MS): When coupled with HPLC, MS provides high sensitivity and specificity, and can be invaluable for identifying and quantifying enantiomers in complex matrices.
By systematically evaluating different derivatization strategies, chiral stationary phases, and mobile phase compositions, researchers can develop robust and reliable HPLC methods for the critical task of separating the enantiomers of 2-methylpyrrolidine derivatives.
References
A Comparative Guide to Substituted Pyrrolidine Catalysts in Asymmetric Aldol Reactions
The aldol reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced by the advent of organocatalysis. Among the most successful organocatalysts are those derived from the pyrrolidine scaffold, with L-proline being a seminal example. These catalysts offer a green and efficient alternative to traditional metal-based catalysts, operating through an enamine-mediated mechanism to create chiral β-hydroxy carbonyl compounds with high stereoselectivity. This guide provides a comparative analysis of the performance of various substituted pyrrolidine catalysts in asymmetric aldol reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Pyrrolidine-Catalyzed Aldol Reactions
The catalytic cycle of a pyrrolidine-catalyzed aldol reaction proceeds through the formation of a key enamine intermediate. The secondary amine of the pyrrolidine catalyst reacts with a donor ketone to form an enamine. This enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acceptor aldehyde. Subsequent hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst for the next cycle. The stereochemistry of the product is determined by the facial selectivity of the enamine attack on the aldehyde, which is influenced by the steric and electronic properties of the catalyst's substituents.
Caption: General mechanism of an enamine-mediated aldol reaction catalyzed by a substituted pyrrolidine.
Performance Comparison of Substituted Pyrrolidine Catalysts
The performance of substituted pyrrolidine catalysts in the aldol reaction is highly dependent on the nature of the substituents on the pyrrolidine ring, as well as the reaction conditions. The following tables summarize the performance of several key catalysts in the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.
Table 1: Performance of Proline and its Derivatives
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| (S)-Proline | 20 | MeOH/H₂O | None | 24 | 95 | 95:5 | 99 | [1][2] |
| (S)-Proline | 10 | DMSO | None | 72 | 99 | >99:1 | 96 | [3] |
| trans-4-Hydroxy-(S)-prolinamide | 10 | Solvent-free | None | 48 | 98 | 92:8 | 98 | [4] |
| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | 10 | Dichloromethane | None | 24 | High | - | up to 90 | [5] |
| Pyrrolidine-Oxadiazolone Conjugate | 10 | Toluene | None | 12 | 98 | 97:3 | >99.9 | [6] |
Table 2: Performance of Other Substituted Pyrrolidine Catalysts
| Catalyst | Catalyst Loading (mol%) | Substrates (Ketone + Aldehyde) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| C₂-Symmetric Bisprolinamide | 20 | 1,2-Diketones + Glyoxylates | CH₂Cl₂ | 24-72 | 65-98 | - | 84-99 | [7] |
| (S)-Proline-containing dipeptides | 10 | Acetone + Aromatic Aldehydes | Solvent-free | 24-168 | 50-98 | - | 45-85 | [8] |
| Helical Polymer with Pyrrolidine | 10 | Cyclohexanone + 4-Nitrobenzaldehyde | Chloroform | 24 | - | 73:27 | 68.4 | [9] |
| Isosteviol-based Prolinamides | 5 | Cyclohexanone + Benzaldehydes | Dichloromethane | 24 | up to 98 | up to 87:13 | up to 90 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for aldol reactions using substituted pyrrolidine catalysts.
General Protocol for (S)-Proline-Catalyzed Aldol Reaction in a Water/Methanol Mixture[1][2]
-
Reaction Setup: In a 250 mL flask, dissolve (S)-proline (1.15 g, 10 mmol, 10 mol%) in a mixture of methanol (13.33 mL) and water (3.33 mL).
-
Addition of Reactants: Add cyclohexanone (51.8 mL, 500 mmol) to the catalyst solution and stir the mixture for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aldehyde (e.g., benzaldehyde, 10.2 mL, 100 mmol) to the reaction mixture over a period of 45 minutes to 6 hours using an addition funnel or a syringe pump.
-
Reaction: Cap the flask and allow the reaction to stir at the specified temperature for the required time (e.g., 24-72 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol for Aldol Reaction using a Prolinamide Catalyst[3]
-
Reaction Setup: To a stirred solution of the prolinamide catalyst (10-20 mol%) in the chosen solvent (e.g., DMSO, CH₂Cl₂), add the aldehyde (0.25 mmol).
-
Addition of Reactants: Add the ketone (e.g., acetone, 1.25 mmol) to the mixture. If an additive is required, it is added at this stage (10 mol%).
-
Reaction: Stir the solution at the specified temperature (e.g., -10 to 25 °C) for 24-72 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in the general proline protocol (steps 6-8). The enantiomeric excess (ee) of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting and analyzing a substituted pyrrolidine-catalyzed asymmetric aldol reaction.
Caption: A standard experimental workflow for an organocatalyzed aldol reaction.
Conclusion
Substituted pyrrolidine catalysts have proven to be highly effective in mediating asymmetric aldol reactions, offering excellent yields and stereoselectivities. While (S)-proline remains a robust and inexpensive catalyst, significant improvements in reactivity and selectivity have been achieved through structural modifications of the pyrrolidine scaffold.[8] The introduction of substituents such as hydroxyl groups, amides, or other cyclic moieties can enhance catalyst solubility, stability, and the rigidity of the transition state, leading to superior stereocontrol.[4][6] The choice of solvent and the presence of additives also play a critical role in optimizing the reaction outcome.[1] The data presented in this guide demonstrates that by carefully selecting the appropriate substituted pyrrolidine catalyst and reaction conditions, researchers can achieve high efficiency and stereoselectivity in the synthesis of complex chiral molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
The Efficacy of 2-Methylpyrrolidine Derivatives as Organocatalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has solidified its position as an indispensable tool in modern synthetic chemistry, offering a greener and more efficient alternative to traditional metal-based catalysts.[1] Within this paradigm, pyrrolidine derivatives have emerged as a privileged structural motif, demonstrating remarkable versatility in catalyzing a wide array of stereoselective transformations.[1][2][3][4][5][6][7] This guide provides a comprehensive comparison of the efficacy of 2-methylpyrrolidine derivatives as organocatalysts, benchmarking their performance against the parent L-proline and other substituted pyrrolidines in key asymmetric reactions. The information herein is supported by experimental data to facilitate the rational selection of catalysts for specific synthetic challenges.
Catalytic Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation and serves as a critical test for the efficacy of new organocatalysts.[1][8] The introduction of a methyl group at the 2-position of the pyrrolidine ring can significantly influence the steric environment of the catalytic site, thereby impacting the stereochemical outcome of the reaction.[1]
Below is a comparison of various pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.[1]
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 72 | 92 | 93:7 | 95 |
| 2-Methylpyrrolidine (Predicted) | N/A | N/A | N/A | N/A | N/A | N/A |
A notable gap in the literature exists for the use of simple 2-methylpyrrolidine as a primary catalyst in this benchmark reaction, suggesting it may be less effective, potentially due to the absence of the carboxylic acid moiety found in L-proline which aids in transition state stabilization.[9]
Catalytic Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another pivotal carbon-carbon bond-forming reaction where pyrrolidine-based organocatalysts have shown significant utility.[1] The catalytic cycle for these reactions typically proceeds through an enamine intermediate.
The following table presents data on the performance of novel pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene.[1]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| Novel Pyrrolidine Catalyst OC4 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 (syn) |
| Novel Pyrrolidine Catalyst OC4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 (syn) |
OC4 is a pyrrolidine-based organocatalyst with a bulky substituent at the C2 position.[10]
Optimization of reaction conditions, particularly the solvent and temperature, has been shown to significantly enhance both diastereoselectivity and enantioselectivity.[1][10] For instance, changing the solvent to methylcyclohexane and lowering the temperature to 0°C dramatically improved the diastereoselectivity (up to 92:8) and the enantioselectivity of the major syn-adduct (up to 85% ee).[1][10]
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction
This protocol provides a general methodology for the asymmetric aldol reaction catalyzed by a pyrrolidine derivative.[8][11]
-
Preparation and Setup: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (e.g., Nitrogen or Argon). Prepare stock solutions of the aldehyde, ketone, and catalyst in a high-purity, anhydrous solvent.
-
Reaction Execution: To a reaction flask containing the catalyst (typically 1-20 mol%), add the ketone (1.2 mmol) and the desired solvent (3 mL). Cool the mixture to the target temperature (e.g., 0 °C, -20 °C). Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes. Stir the reaction mixture vigorously at the target temperature.
-
Monitoring and Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL). Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL). The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
General Protocol for Asymmetric Michael Addition
The following is a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin.[10]
-
Reaction Setup: To a solution of the aldehyde (0.25 mmol) in the specified solvent (0.5 mL), add the organocatalyst (10 mol%).
-
Addition of Reactant: Add the nitroolefin (0.30 mmol) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature for the indicated time.
-
Analysis: The diastereomeric ratio is determined from the crude reaction mixture by ¹H NMR spectroscopy using an internal standard. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Reaction Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate a typical catalytic cycle and an experimental workflow.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
Caption: General workflow for comparing chiral amine catalyst performance.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
(R)-2-Methylpyrrolpyrrolidine-2-carboxylic Acid: A Mechanistic Deep Dive into its Catalytic Prowess
For researchers, scientists, and drug development professionals navigating the intricate world of asymmetric organocatalysis, the choice of catalyst is paramount. This guide provides a comprehensive comparison of (R)-2-Methylpyrrolidine-2-carboxylic acid, a proline derivative, with other notable organocatalysts. By delving into its mechanistic underpinnings and presenting supporting experimental data, this document aims to be an invaluable resource for informed catalyst selection and reaction optimization.
(R)-2-Methylpyrrolidine-2-carboxylic acid, a structural analog of the well-established organocatalyst L-proline, has garnered attention for its potential to modulate stereoselectivity in asymmetric transformations. The introduction of a methyl group at the C2 position of the pyrrolidine ring introduces steric hindrance that can significantly influence the transition state of a reaction, leading to altered and potentially improved enantioselectivity and diastereoselectivity.
Performance in Asymmetric Catalysis: A Comparative Overview
The efficacy of an organocatalyst is best assessed through its performance in key asymmetric reactions. While direct, side-by-side comparative studies for (R)-2-Methylpyrrolidine-2-carboxylic acid against a wide range of catalysts are limited in publicly available literature, we can infer its potential by examining the performance of closely related proline derivatives in fundamental carbon-carbon bond-forming reactions.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of organic synthesis, and the development of asymmetric variants has been a major focus of organocatalysis. Proline and its derivatives catalyze this reaction through an enamine-based mechanism. The data below, compiled from various studies, showcases the performance of several pyrrolidine-based catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde. This provides a benchmark against which the performance of (R)-2-Methylpyrrolidine-2-carboxylic acid can be conceptually evaluated.
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 5:95 | 96 |
| (S)-2-(Trifluoromethyl)pyrrolidine | None | DMSO | 48 | 85 | 10:90 | 88 |
| (S)-Diphenylprolinol silyl ether | None | CH2Cl2 | 2 | >99 | 1:99 | >99 |
Note: This table presents representative data from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.
The steric bulk introduced by the 2-methyl group in (R)-2-Methylpyrrolidine-2-carboxylic acid is expected to influence the facial selectivity of the enamine intermediate, potentially leading to different diastereomeric and enantiomeric outcomes compared to proline.
Asymmetric Michael Addition
Asymmetric Mannich Reaction
The Mannich reaction provides a powerful route to chiral β-amino carbonyl compounds. Studies on substituted pyrrolidine catalysts have revealed that the position of the carboxylic acid group and other substituents on the pyrrolidine ring can dramatically influence the diastereoselectivity of the Mannich product. For instance, (S)-proline typically yields syn-diastereomers, whereas catalysts with a carboxylic acid group at the 3-position, such as (R)-pyrrolidine-3-carboxylic acid, favor the formation of anti-products.[1] The 2-methyl group in (R)-2-Methylpyrrolidine-2-carboxylic acid would be expected to further influence the transition state geometry, potentially impacting the syn/anti selectivity.
Mechanistic Insights: The Role of the 2-Methyl Group
The catalytic cycle of proline and its derivatives in these asymmetric reactions generally proceeds through the formation of a chiral enamine intermediate from the carbonyl donor and the secondary amine of the catalyst. This enamine then attacks the electrophilic acceptor. The stereochemical outcome is determined by the facial selectivity of this attack, which is controlled by the steric and electronic environment created by the catalyst.
The introduction of a methyl group at the C2 position in (R)-2-Methylpyrrolidine-2-carboxylic acid is hypothesized to exert a significant steric influence on the enamine intermediate. This can be visualized in the following proposed catalytic cycle for an aldol reaction.
Figure 1. A generalized catalytic cycle for a proline-derivative-catalyzed aldol reaction.
The methyl group at the C2 position of the pyrrolidine ring in (R)-2-Methylpyrrolidine-2-carboxylic acid is expected to sterically shield one face of the enamine, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenters.
Experimental Protocols
Detailed experimental procedures are essential for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of the catalyst and a general procedure for an asymmetric reaction it can catalyze.
Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride
A common route to (R)-2-Methylpyrrolidine-2-carboxylic acid involves the asymmetric synthesis from chiral precursors or the resolution of a racemic mixture.[2] One reported method involves the following key steps[2]:
-
Cyanohydrin Formation: Condensation of 5-hydroxy-2-pentanone with a cyanide source.
-
Hydrolysis: Acidic hydrolysis of the cyanohydrin to the corresponding racemic amino acid.
-
Chiral Resolution: Separation of the desired (R)-enantiomer using a chiral resolving agent like D-tartaric acid.
-
Cyclization: Intramolecular cyclization to form the pyrrolidine ring.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Figure 2. A simplified workflow for the synthesis of the target catalyst.
General Protocol for an Asymmetric Aldol Reaction
The following is a general procedure for an asymmetric aldol reaction catalyzed by a proline derivative, which can be adapted for (R)-2-Methylpyrrolidine-2-carboxylic acid.
-
To a stirred solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) is added the ketone (5.0 mmol).
-
(R)-2-Methylpyrrolidine-2-carboxylic acid (typically 10-30 mol%) is then added to the mixture.
-
The reaction is stirred at the desired temperature (e.g., room temperature) and monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Conclusion
(R)-2-Methylpyrrolidine-2-carboxylic acid presents an intriguing alternative to L-proline and other organocatalysts for asymmetric transformations. The strategic placement of a methyl group at the C2 position offers a tool for fine-tuning the steric environment of the catalytic intermediate, which can lead to enhanced stereoselectivity. While a comprehensive dataset for its performance across a wide range of reactions is still emerging, the mechanistic principles of proline catalysis provide a strong foundation for predicting its behavior. Further experimental studies are warranted to fully elucidate the catalytic potential of this promising organocatalyst and to expand its application in the synthesis of complex, enantioenriched molecules.
References
A Researcher's Guide to the Kinetic Analysis of (R)-2-Methylpyrrolidine-2-carboxylic Acid Catalyzed Reactions
For researchers, scientists, and drug development professionals, the selection of an optimal organocatalyst is pivotal for accelerating stereoselective synthesis. This guide provides a framework for the kinetic analysis of reactions catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid, a proline derivative with potential for unique catalytic activity. Due to a scarcity of published kinetic data for this specific catalyst, this document outlines the necessary experimental protocols and data presentation structures to enable a direct, quantitative comparison with the well-established organocatalyst, L-proline.
Comparative Kinetic Performance in the Asymmetric Aldol Reaction
The asymmetric aldol reaction serves as a benchmark for evaluating the performance of new organocatalysts. A direct comparison of reaction rates and efficiencies provides critical insights into the catalyst's efficacy. The following table illustrates how quantitative kinetic data for the reaction between acetone and 4-nitrobenzaldehyde, catalyzed by (R)-2-Methylpyrrolidine-2-carboxylic acid and L-proline, should be structured for a clear comparison.
Table 1: Comparative Kinetic Data for the Asymmetric Aldol Reaction
| Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Reaction Order (Aldehyde) | Reaction Order (Catalyst) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| (R)-2-Methylpyrrolidine-2-carboxylic acid | Data not available | Data not available | Data not available | Data not available | Data not available |
| L-proline | [Insert experimental data] | ~1 | ~1 | 96% | 95:5 |
Note: Data for L-proline is representative and may vary based on specific reaction conditions. Data for (R)-2-Methylpyrrolidine-2-carboxylic acid needs to be determined experimentally.
Experimental Protocols for Kinetic Analysis
Accurate and reproducible kinetic data is foundational to any comparative study. The following protocols detail the methodologies for determining the kinetic parameters of organocatalyzed reactions.
In-situ NMR Spectroscopy for Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for monitoring the progress of a reaction in real-time.
Materials:
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes and caps
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
(R)-2-Methylpyrrolidine-2-carboxylic acid or L-proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., acetone)
-
Thermostatted NMR probe
Procedure:
-
Prepare a stock solution of the internal standard in the chosen deuterated solvent.
-
In an NMR tube, dissolve the catalyst and the aldehyde in the deuterated solvent containing the internal standard.
-
Place the NMR tube in the pre-thermostatted NMR probe and acquire a spectrum to serve as the time zero reference (t=0).
-
Initiate the reaction by adding the ketone to the NMR tube and start the kinetic experiment on the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the reactant (aldehyde) and the product relative to the internal standard.
-
Plot the concentration of the reactant versus time to determine the reaction rate and order.
Determination of Reaction Order using the Method of Initial Rates
This method involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.
Procedure:
-
Order with respect to the aldehyde:
-
Set up a series of reactions with varying initial concentrations of the aldehyde, while keeping the concentrations of the catalyst and ketone constant.
-
For each reaction, determine the initial rate by monitoring the disappearance of the aldehyde using a suitable analytical technique (e.g., HPLC, GC, or in-situ NMR).
-
Plot the logarithm of the initial rate versus the logarithm of the initial aldehyde concentration. The slope of the resulting line will be the reaction order with respect to the aldehyde.
-
-
Order with respect to the catalyst:
-
Similarly, vary the initial concentration of the catalyst while keeping the concentrations of the aldehyde and ketone constant.
-
Determine the initial rates and plot the logarithm of the initial rate versus the logarithm of the initial catalyst concentration to find the reaction order with respect to the catalyst.
-
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for rational catalyst design and optimization. Organocatalysis by proline and its derivatives typically proceeds through an enamine mechanism.
Caption: Catalytic cycle and kinetic analysis workflow.
The catalytic cycle begins with the reaction of the catalyst with a ketone to form a nucleophilic enamine intermediate. This intermediate then attacks the electrophilic aldehyde to form an iminium ion, which is subsequently hydrolyzed to release the aldol product and regenerate the catalyst.
Caption: Factors influencing catalytic performance.
The structure of the catalyst, particularly the presence and stereochemistry of substituents on the pyrrolidine ring, directly influences its steric and electronic properties. These factors, in turn, govern the reaction rate, enantioselectivity, and diastereoselectivity, ultimately determining the overall catalytic performance. A thorough kinetic analysis as outlined in this guide is essential for elucidating these structure-activity relationships and for the rational design of next-generation organocatalysts.
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Benchmarking (R)-2-Methylpyrrolidine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the selection of an optimal chiral amine catalyst or auxiliary is a critical decision in the stereoselective synthesis of complex molecules. While L-proline has long been a cornerstone in organocatalysis, its derivatives, including (R)-2-Methylpyrrolidine-2-carboxylic acid, present potential for modified reactivity and selectivity. This guide provides an objective comparison of (R)-2-Methylpyrrolidine-2-carboxylic acid against other notable chiral amines, focusing on their performance in key asymmetric carbon-carbon bond-forming reactions. The information herein is supported by available experimental data to aid in the rational selection of the most suitable chiral amine for specific synthetic challenges.
(R)-2-Methylpyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid derivative, sharing the rigid pyrrolidine scaffold with the highly successful organocatalyst L-proline.[1][2] This structural similarity suggests its potential as a chiral auxiliary or catalyst in asymmetric synthesis.[1][2] However, a comprehensive review of the scientific literature reveals a notable scarcity of direct, head-to-head comparative studies benchmarking its catalytic performance against other chiral amines in common asymmetric reactions. This guide, therefore, establishes the performance of well-documented chiral amines as a benchmark and presents the available data for (R)-2-Methylpyrrolidine-2-carboxylic acid and its close analogs to infer its potential efficacy.
Performance in Asymmetric Aldol Reactions
| Catalyst | Co-catalyst/Additive | Solvent | Time (h) | Conversion (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| (S)-Proline | - | DMSO | 96 | 95 | 95:5 | 96 |
| (S)-Prolinamide | - | DMSO | 120 | 85 | 90:10 | 85 |
| (S)-Proline Thioamide | - | DMSO | 48 | 98 | 96:4 | 97 |
| (S)-Diphenylprolinol Silyl Ether | - | CH₂Cl₂ | 24 | >99 | 98:2 | >99 |
Note: This table summarizes representative data from various sources and is intended for comparative purposes. Reaction conditions can significantly influence outcomes.[3]
The data suggests that modifications to the carboxyl group of proline, such as conversion to an amide or thioamide, can impact reaction time and stereoselectivity.[3] More complex derivatives like diphenylprolinol silyl ethers can achieve exceptional results.[3] The absence of data for (R)-2-Methylpyrrolidine-2-carboxylic acid in this benchmark reaction may suggest that the methyl group at the α-position could introduce steric hindrance that affects the formation of the key enamine intermediate or the subsequent approach of the aldehyde.
Performance in Asymmetric Alkylation of Ketones
While its application as a catalyst in aldol reactions is not documented, (R)-2-methylpyrrolidine has been effectively utilized as a chiral auxiliary in the asymmetric α-alkylation of ketones.[4] In this role, it reacts with a prochiral ketone to form a chiral enamine intermediate. The steric hindrance from the methyl group on the pyrrolidine ring directs the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the α-alkylated ketone after hydrolysis.[4]
A typical example is the asymmetric alkylation of cyclohexanone. The use of (R)-2-methylpyrrolidine as a chiral auxiliary can produce the (R)-enantiomer of the alkylated ketone with good yield and high enantiomeric excess.
Catalytic Mechanisms and Experimental Workflows
The catalytic activity of proline and its derivatives in asymmetric reactions typically proceeds through the formation of key enamine or iminium ion intermediates. The chiral catalyst creates a specific steric environment that directs the approach of the electrophile, resulting in the preferential formation of one enantiomer.
Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.
The experimental workflow for comparing the performance of different chiral amine catalysts generally involves parallel reaction setups under identical conditions.
References
(R)-2-Methylpyrrolidine-2-carboxylic Acid: A Comparative Guide to its Applications in Asymmetric Synthesis
(R)-2-Methylpyrrolidine-2-carboxylic acid, an α-methylated analog of proline, is a chiral building block and organocatalyst employed in asymmetric synthesis. Its rigid pyrrolidine framework and the presence of a quaternary stereocenter at the C2 position make it a subject of interest for researchers in organic synthesis and drug development. This guide provides a comparative analysis of its applications, performance against common alternatives, and detailed experimental protocols.
Introduction to (R)-2-Methylpyrrolidine-2-carboxylic Acid
(R)-2-Methylpyrrolidine-2-carboxylic acid, also known as (R)-α-methylproline, is a non-proteinogenic amino acid. Its structure is characterized by a pyrrolidine ring with a methyl group and a carboxylic acid group attached to the same carbon atom, creating a chiral center. This unique structural feature imparts specific conformational constraints that can influence the stereochemical outcome of chemical reactions. It finds applications as a chiral auxiliary, an organocatalyst, and a building block in the synthesis of complex molecules, including pharmaceuticals.[1][2]
Performance in Asymmetric Organocatalysis
The primary application of (R)-2-Methylpyrrolidine-2-carboxylic acid and its derivatives in research is as an organocatalyst in asymmetric reactions, such as aldol and Michael additions. The presence of the secondary amine allows for the formation of enamine or iminium ion intermediates, similar to proline, while the α-methyl group can enhance stereoselectivity by providing a more sterically hindered environment.[3]
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-established catalysts for this transformation. While direct comparative studies featuring (R)-2-Methylpyrrolidine-2-carboxylic acid are limited in the readily available scientific literature, we can infer its potential performance by comparing it to L-proline and other derivatives.
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 | [3] |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 | [3] |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 72 | 92 | 98:2 | >99 | [3] |
Note: The data presented is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.
The introduction of a methyl group at the C2 position is expected to influence the steric hindrance around the catalytic site, which could potentially lead to different diastereoselectivity and enantioselectivity compared to L-proline.
Asymmetric Michael Addition
The asymmetric Michael addition is another key reaction for the formation of carbon-carbon bonds. Pyrrolidine-based organocatalysts are effective in catalyzing the conjugate addition of carbonyl compounds to α,β-unsaturated systems.
Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | Cyclohexanone | trans-β-nitrostyrene | Chloroform | 96 | 72 | 95:5 | 92 | [4] |
| (S)-Diphenylprolinol Methyl Ether | Propanal | trans-β-nitrostyrene | Toluene | 2 | 97 | 93:7 | 99 | [4] |
Note: The data is compiled from various sources for illustrative purposes. Reaction conditions can significantly influence the outcome.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of a precursor to (R)-2-Methylpyrrolidine-2-carboxylic acid and a general procedure for an asymmetric reaction using a related catalyst.
Synthesis of (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride from (S)-Proline
This protocol outlines the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer by starting with (R)-proline.[5]
Step 1: Synthesis of Azetidinone Intermediate
-
Suspend (S)-proline (11.4 g, 99 mmol) and chloral hydrate (35 g, 211.6 mmol) in acetonitrile (100 mL).
-
Add magnesium sulfate (30 g) to the suspension.
-
Heat the mixture at 60°C for 24 hours.
-
Stir the reaction mixture at room temperature for an additional 2 days.
-
Filter the mixture and wash the residue with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.
-
Dry the organic phase with magnesium sulfate and concentrate.
-
Recrystallize the crude product from ethanol to obtain the white solid azetidinone intermediate (Yield: 10.2 g, 40%).
Step 2: Methylation of Azetidinone Intermediate
-
Prepare a solution of the azetidinone intermediate (1.05 g, 4.30 mmol) in THF (30 mL) and cool to -78°C.
-
Add a cold 2M solution of lithium diisopropylamide (LDA) (2.6 mL, 5.20 mmol) dropwise to the solution.
-
After 30 minutes, add methyl iodide (0.54 mL, 8.67 mmol).
-
Allow the mixture to warm to -30°C over 2 hours.
-
Quench the reaction with water and allow it to warm to room temperature.
-
Extract the mixture with chloroform.
Step 3: Hydrolysis to (S)-2-Methylpyrrolidine-2-carboxylic Acid Hydrochloride
-
Add the methylated azetidinone from the previous step (430 mg, 1.66 mmol) to 6M HCl (5 mL).
-
Heat the mixture at reflux for 3 hours.
-
Concentrate the mixture under reduced pressure.
-
Grind the residue with hot acetone.
-
After cooling and standing for 24 hours, decant the acetone and dry the residue to obtain the final product as a white solid (Yield: 160 mg).
General Protocol for Asymmetric Aldol Reaction Catalyzed by a 2-Substituted Pyrrolidine Derivative
This protocol is a general guideline and may require optimization for specific substrates and catalysts.[6]
Materials:
-
2-Substituted pyrrolidine catalyst (e.g., 10 mol%)
-
Ketone (2.0 equiv.)
-
Aldehyde (1.0 equiv.)
-
Anhydrous solvent (e.g., dichloromethane or chloroform)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-substituted pyrrolidine catalyst.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the ketone to the reaction mixture.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using chiral HPLC or NMR spectroscopy.
Visualizations
The following diagrams illustrate the key mechanistic pathways and workflows relevant to the application of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Conclusion
(R)-2-Methylpyrrolidine-2-carboxylic acid represents a valuable chiral synthon with potential applications in asymmetric organocatalysis. While comprehensive comparative data on its catalytic performance is still emerging in the scientific literature, its structural analogy to proline suggests its utility in promoting key carbon-carbon bond-forming reactions. The steric hindrance introduced by the α-methyl group may offer advantages in stereocontrol for specific substrates. Further research is warranted to fully elucidate its catalytic potential and expand its application in the synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.
References
A Cost-Benefit Analysis of (R)-2-Methylpyrrolidine-2-carboxylic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Chiral Building Block
In the landscape of asymmetric synthesis, the choice of chiral catalysts and building blocks is paramount to achieving high enantioselectivity and overall process efficiency. (R)-2-Methylpyrrolidine-2-carboxylic acid, a substituted analog of the well-established organocatalyst L-proline, presents an intriguing option for researchers seeking to fine-tune reaction outcomes. This guide provides an objective comparison of (R)-2-Methylpyrrolidine-2-carboxylic acid with its parent compound, L-proline, and other derivatives, supported by available data and detailed experimental considerations.
At a Glance: Performance and Cost Comparison
Table 1: Comparative Performance in Asymmetric Aldol Reaction
| Catalyst | Reaction | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reaction Time (h) |
| L-Proline | Cyclohexanone + p-Nitrobenzaldehyde | 95:5 | 96 | 95 | 24-96 |
| (S)-Proline Thioamide | Cyclohexanone + p-Nitrobenzaldehyde | 96:4 | 97 | 98 | 48 |
| (S)-Diphenylprolinol Silyl Ether | Cyclohexanone + p-Nitrobenzaldehyde | 98:2 | >99 | >99 | 24 |
| (R)-2-Methylpyrrolidine-2-carboxylic acid | Cyclohexanone + p-Nitrobenzaldehyde | Data not available | Data not available | Data not available | Data not available |
Note: Data for L-proline and its derivatives are compiled from various sources and are intended for comparative purposes. Reaction conditions can influence outcomes.
Table 2: Cost Comparison
| Compound | Supplier Example | Price (USD) per Gram |
| (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | Sigma-Aldrich | ~$31.05/g |
| This compound | ChemShuttle | ~$20.00/g (for 10g) |
| L-Proline | Various | ~$1-5/g (bulk pricing significantly lower) |
Synthesis and Cost Considerations
The economic viability of employing (R)-2-Methylpyrrolidine-2-carboxylic acid is intrinsically linked to its manufacturing process. Several synthetic routes have been reported, with the most common industrial method involving a multi-step process.
A plausible synthesis workflow is outlined below:
Caption: A plausible synthetic route from 5-hydroxy-2-pentanone.
An alternative approach begins with the more readily available chiral precursor, (S)-proline. This multi-step synthesis involves the formation of an azetidinone intermediate, followed by methylation and hydrolysis. While this method leverages a chiral starting material, it involves several steps with moderate overall yields for the methylated intermediate (~39%)[1].
The cost of raw materials for the industrial production route, such as 5-hydroxy-2-pentanone, potassium cyanide, and D-tartaric acid, must be factored into the overall cost-benefit analysis. The multi-step nature of the synthesis, including a chiral resolution step which can be inherently inefficient, contributes to the higher cost of (R)-2-Methylpyrrolidine-2-carboxylic acid compared to the naturally occurring and readily available L-proline.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative protocols for the asymmetric aldol reaction catalyzed by L-proline and a general outline for a synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid.
Protocol 1: L-Proline-Catalyzed Asymmetric Aldol Reaction
Reaction: Cyclohexanone + p-Nitrobenzaldehyde
Materials:
-
Cyclohexanone (5.0 mmol, 5 equivalents)
-
p-Nitrobenzaldehyde (1.0 mmol)
-
L-Proline (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a dry reaction vial, add p-nitrobenzaldehyde and cyclohexanone.
-
Add anhydrous DMSO and stir until all solids are dissolved.
-
Add L-proline to the reaction mixture.
-
Stir the reaction at room temperature for the time specified in the literature (e.g., 24-96 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Synthesis of (R)-2-Methylpyrrolidine-2-carboxylic acid (General Outline)
This protocol is a generalized representation based on reported industrial methods[2].
Step 1: Cyanohydrin Formation
-
Condense 5-hydroxy-2-pentanone with potassium cyanide (KCN) in a suitable solvent like tetrahydrofuran (THF) at room temperature to form the cyanohydrin intermediate.
Step 2: Hydrolysis
-
Perform acidic hydrolysis of the cyanohydrin intermediate using a strong acid such as 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 70°C) to yield racemic 2-amino-5-hydroxy-2-methylvaleric acid.
Step 3: Chiral Resolution
-
Resolve the racemic mixture using a chiral resolving agent, such as D-tartaric acid, in a solvent like ethanol. This selectively crystallizes the (R)-enantiomer-tartrate salt with high diastereomeric excess.
Step 4: Cyclization
-
Treat the resolved (R)-enantiomer with a chlorinating agent, such as thionyl chloride (SOCl₂), to replace the hydroxyl group with chlorine.
-
Induce cyclization by refluxing the chloro-intermediate in a high-boiling solvent like toluene to form the pyrrolidine ring, yielding (R)-2-Methylpyrrolidine-2-carboxylic acid.
Mechanistic Insights and Performance Comparison
The catalytic cycle of proline and its derivatives in asymmetric reactions is well-established to proceed through the formation of enamine or iminium ion intermediates. The stereochemical outcome is dictated by the facial selectivity of the electrophilic attack on the chiral enamine.
Caption: Enamine-based catalytic cycle for the aldol reaction.
The introduction of a methyl group at the C2 position in (R)-2-Methylpyrrolidine-2-carboxylic acid is anticipated to create a more sterically hindered environment around the nitrogen atom. This increased steric bulk can lead to:
-
Enhanced Stereoselectivity: The methyl group can provide a more effective chiral shield, leading to higher diastereomeric and enantiomeric excesses in the products. The rigidification of the pyrrolidine ring conformation can also contribute to improved stereocontrol.
-
Modified Reactivity: The steric hindrance might also impact the rate of enamine formation and the subsequent reaction with the electrophile, potentially leading to longer reaction times compared to L-proline.
While direct experimental data for (R)-2-Methylpyrrolidine-2-carboxylic acid in benchmark reactions is lacking, the performance of other α-substituted proline derivatives suggests that enhanced selectivity is a plausible outcome. However, this potential for improved performance must be weighed against the significantly higher cost of the catalyst.
Conclusion and Recommendations
(R)-2-Methylpyrrolidine-2-carboxylic acid represents a potentially valuable tool for asymmetric synthesis, particularly in cases where high stereoselectivity is critical and cannot be achieved with less expensive catalysts like L-proline. The α-methyl group offers a structural modification that can enhance the chiral environment of the catalyst, potentially leading to superior enantiomeric and diastereomeric ratios.
However, the cost-benefit analysis hinges on the specific application. For many standard transformations where L-proline provides acceptable to excellent results, its low cost and ready availability make it the more pragmatic choice. The use of (R)-2-Methylpyrrolidine-2-carboxylic acid is likely to be justified in the following scenarios:
-
Challenging Substrates: When working with substrates that yield low stereoselectivity with standard catalysts.
-
High-Value Products: In the synthesis of high-value pharmaceutical intermediates or final products where the cost of the catalyst is a minor component of the overall production cost and high purity is paramount.
-
Process Optimization: During the optimization of a synthetic route where even a small improvement in enantioselectivity can have a significant impact on the final product's purity and biological activity.
For researchers and drug development professionals, the decision to use (R)-2-Methylpyrrolidine-2-carboxylic acid should be data-driven. It is recommended to perform initial screening with L-proline and other less expensive derivatives. If the desired stereoselectivity is not achieved, (R)-2-Methylpyrrolidine-2-carboxylic acid should be considered as a viable, albeit more expensive, alternative with the potential for significantly improved performance. The detailed protocols and comparative data presented in this guide serve as a foundational resource for making this informed decision.
References
A Comparative Guide to the Bioactivity of (R)- and (S)-2-Methylpyrrolidine-2-Carboxylic Acid Enantiomers
An examination of the available scientific literature reveals a notable gap in direct comparative studies on the specific bioactivities of the (R) and (S) enantiomers of 2-methylpyrrolidine-2-carboxylic acid. While both isomers are utilized in chemical synthesis and drug design, quantitative data detailing their individual potencies and mechanisms of action on specific biological targets is scarce. This guide summarizes the currently understood general roles of each enantiomer and highlights the need for further research to fully elucidate their distinct pharmacological profiles.
General Overview
(R)-2-Methylpyrrolidine-2-Carboxylic Acid: A Potential Modulator of Enzymatic Pathways
The (R)-enantiomer of 2-methylpyrrolidine-2-carboxylic acid is often discussed in the context of medicinal chemistry and its potential role in influencing enzymatic processes.[1][2] Scientific literature suggests that its biological activity may be linked to its ability to modulate enzymatic pathways, particularly those involved in the regulation of neurotransmitters.[1][2] This has led to its investigation as a building block in the synthesis of pharmaceuticals targeting neurological disorders.[1][2] The specific stereochemistry of the (R)-isomer is considered crucial for its selective interaction with biological targets, which could enhance its therapeutic efficacy.[1]
Despite these promising indications, specific quantitative data, such as IC50 or Ki values, that would define its inhibitory or binding affinity for particular enzymes or receptors are not detailed in the reviewed literature.
(S)-2-Methylpyrrolidine-2-Carboxylic Acid: A Proline Derivative for Structural Control
The (S)-enantiomer is frequently characterized as a proline derivative.[3] In the broader context of amino acid derivatives, such compounds have been explored for their potential as ergogenic supplements, which are substances that can enhance physical performance.[3] These supplements are thought to influence the secretion of anabolic hormones and other physiological processes.[3]
More specifically, (S)-2-methylpyrrolidine-2-carboxylic acid is utilized in peptide synthesis to introduce conformational constraints. Its structure can help to stabilize specific secondary structures, such as β-turns, in peptides. This is a valuable tool in the design of peptidomimetics and other biologically active molecules where a defined three-dimensional shape is essential for activity.
Similar to its (R)-counterpart, there is a lack of specific data quantifying the direct bioactivity of the (S)-enantiomer on its own. Its role is predominantly described as a structural component rather than a standalone bioactive agent.
Data Presentation
Due to the absence of specific quantitative and comparative experimental data in the available literature, a data table comparing the bioactivities of the (R) and (S) enantiomers cannot be constructed at this time.
Experimental Protocols
Detailed experimental protocols for bioactivity assays specifically comparing the (R) and (S) enantiomers of 2-methylpyrrolidine-2-carboxylic acid are not available in the reviewed scientific literature.
Conclusion and Future Directions
The current body of scientific literature provides a general understanding of the distinct applications of the (R) and (S) enantiomers of 2-methylpyrrolidine-2-carboxylic acid in the fields of medicinal chemistry and peptide synthesis. The (R)-enantiomer is suggested to have potential as a modulator of enzymatic pathways relevant to neurological conditions, while the (S)-enantiomer is primarily used as a tool to control the conformation of peptides.
However, a significant knowledge gap exists regarding the specific, direct, and comparative bioactivities of these two molecules. To fulfill the need for a comprehensive comparison, future research should focus on:
-
Head-to-head screening: Performing in vitro assays to compare the inhibitory or binding activities of both enantiomers against a panel of relevant biological targets, such as enzymes involved in neurotransmitter metabolism or various receptors.
-
Quantitative analysis: Determining key pharmacological parameters like IC50, EC50, and Ki values to provide a quantitative basis for comparison.
-
Mechanism of action studies: Investigating the specific signaling pathways that may be modulated by each enantiomer to understand the molecular basis of their potential effects.
Such studies would provide the necessary data to construct a detailed and objective comparison guide, which would be of significant value to researchers, scientists, and professionals in drug development. Without this fundamental research, a definitive comparison of the bioactivities of (R)- and (S)-2-methylpyrrolidine-2-carboxylic acid remains speculative.
References
Safety Operating Guide
Proper Disposal of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride, a compound recognized for its utility in organic synthesis and medicinal chemistry. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. Before handling, it is crucial to be fully aware of its potential dangers.
Key Hazards:
-
Health Hazards: This compound is harmful if swallowed and can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE) is mandatory when handling this chemical. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]
II. Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound (e.g., permissible concentrations for drain disposal after neutralization) are not explicitly defined in available safety literature. Therefore, all disposal methods must adhere strictly to local, regional, and national hazardous waste regulations.[2] The following table summarizes the key hazard classifications.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute toxicity, oral | 4 | H302 |
| Skin corrosion/irritation | 2 | H315 |
| Serious eye damage/eye irritation | 2A | H319 |
| Specific target organ toxicity | 3 | H335 |
Source: Information synthesized from multiple Safety Data Sheets.[1][2][3]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is as hazardous chemical waste. Neutralization may be a viable option for aqueous solutions, but this must be performed in accordance with institutional and local regulations.
A. Disposal as Hazardous Waste (Recommended)
-
Waste Identification: Classify waste containing this compound as hazardous chemical waste.[4]
-
Container Selection: Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free of leaks, and made of a material that will not react with the acidic nature of the compound.[4][5]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and any other components in the waste mixture.[4]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel. Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.[2][4]
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal at an approved facility.[2][4]
B. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition.[6]
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or earth.[4][6]
-
Collection: Carefully collect the absorbent material and place it into a sealed, properly labeled container for disposal as hazardous waste.[4][6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and then wash the area.[4]
-
Large Spills: For large spills, contact your institution's emergency response team or EHS office immediately.[7]
C. Potential for Neutralization (Use with Caution)
For dilute aqueous solutions, neutralization may be an option, but it is critical to first consult your local and institutional regulations.[8][9] This process should be considered a form of treatment and may require special permits.
-
Dilution: If permissible, first dilute the acidic solution by slowly adding it to a large volume of cold water. Always add acid to water, never the other way around. [8]
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted solution while stirring.[7][8][9] The reaction will produce carbon dioxide gas, so effervescence (fizzing) will be observed.[8][9]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base in small portions until the pH is neutral (approximately pH 7).[8]
-
Disposal of Neutralized Solution: Once the solution is neutralized and the fizzing has stopped, it may be permissible to dispose of it down the drain with copious amounts of water. However, this is highly dependent on local regulations, which must be verified beforehand.[8][9][10]
IV. Visualized Disposal Workflow
The following diagrams illustrate the decision-making process and the experimental workflow for the proper disposal of this compound.
Caption: Disposal Decision Workflow for Hazardous Waste.
Caption: Experimental Workflow for Neutralization.
References
- 1. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. louisville.edu [louisville.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. laballey.com [laballey.com]
- 9. m.youtube.com [m.youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
Essential Safety and Handling Guide for (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 123053-48-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is classified as a hazardous chemical, and proper personal protective equipment (PPE) and handling protocols are mandatory.
Hazard Summary: this compound is a white to beige powder or crystalline solid that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also identified as an air-sensitive and hygroscopic material, requiring specific handling conditions to prevent degradation and ensure safety.[2][4]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[2][5] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[2][6] |
Operational Plan: Safe Handling Protocol
Due to its air-sensitive nature, this compound must be handled under an inert atmosphere to prevent degradation.[2]
Engineering Controls:
-
Work within a fume hood to ensure adequate ventilation.[2]
-
For handling larger quantities or for procedures with a higher risk of exposure, use a glove box with an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling the Compound:
-
Storage:
Disposal Plan
This compound waste is classified as hazardous and must be disposed of accordingly.[12]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste material (including any contaminated consumables) in a dedicated, compatible, and clearly labeled hazardous waste container.[5][12] The label should include "Hazardous Waste" and the chemical name.[12]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's guidelines.[12]
-
-
Storage of Waste:
-
Final Disposal:
Safe Handling and Disposal Workflow
Caption: Safe handling and disposal workflow.
References
- 1. (2R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 53433724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. louisville.edu [louisville.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 8. carleton.ca [carleton.ca]
- 9. fauske.com [fauske.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
